molecular formula C3H7NOS B12468681 Methomyl-oxime

Methomyl-oxime

Cat. No.: B12468681
M. Wt: 105.16 g/mol
InChI Key: YQLHUYWGEFKDJY-UHFFFAOYSA-N
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Description

Methomyl-oxime is a useful research compound. Its molecular formula is C3H7NOS and its molecular weight is 105.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7NOS

Molecular Weight

105.16 g/mol

IUPAC Name

N-methoxyethanethioamide

InChI

InChI=1S/C3H7NOS/c1-3(6)4-5-2/h1-2H3,(H,4,6)

InChI Key

YQLHUYWGEFKDJY-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NOC

Origin of Product

United States

Foundational & Exploratory

Methomyl-oxime CAS 13749-94-5 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methomyl-oxime (CAS 13749-94-5), structured for researchers and drug development professionals.

Technical Profile: this compound (CAS 13749-94-5)

Role: Key Intermediate, Metabolic Precursor, and Environmental Degradate of Methomyl

Executive Summary

This compound (Methyl N-hydroxy-1-thioacetimidate) is the critical oxime precursor and primary hydrolysis product of the carbamate insecticide Methomyl. Unlike its parent compound, which acts as a potent acetylcholinesterase (AChE) inhibitor, this compound represents the "de-carbamoylated" scaffold. Its significance lies in three domains: synthesis (as the immediate precursor to methomyl), environmental toxicology (as a stable degradation marker), and metabolic fate (representing the detoxification pathway in mammals).

Chemical Identity & Structural Analysis

This compound exhibits geometric isomerism around the C=N double bond.[1] The Z-isomer is the thermodynamically stable and biologically relevant form used in subsequent synthesis steps.

Parameter Data
CAS Number 13749-94-5
IUPAC Name Methyl (1Z)-N-hydroxyethanimidothioate
Synonyms Methyl N-hydroxy-1-thioacetimidate; 1-(Methylthio)acetaldoxime
Molecular Formula C₃H₇NOS
Molecular Weight 105.16 g/mol
SMILES C/C(=N\O)/SC
Isomerism Exists as E/Z isomers; Z-isomer (syn) is predominant.[1]
3. Physicochemical Profile

The physical properties of the oxime differ significantly from the parent carbamate, particularly in melting point and stability.

Property Value / Description Context
Appearance White to pale yellow crystalline solidDistinct from the sulfuric odor of the parent.
Melting Point 93–95 °C (Z-isomer)Significantly higher than parent Methomyl (78–79 °C).[2]
Density ~1.10 g/cm³ (Predicted)-
Solubility Soluble in organic solvents (ethanol, methanol); lower water solubility than parent.[3]Parent Methomyl is highly water-soluble (58 g/L).[4]
Stability Stable at neutral pH (5–7).Hydrolytically stable relative to the parent ester.
Synthesis & Production Architectures

The industrial synthesis of this compound is the rate-limiting step in the production of Methomyl. The most prevalent route involves the Acetaldehyde-Chlorooxime Method , which avoids the use of unstable intermediates.

Experimental Protocol: Acetaldehyde Route
  • Oximation: Reaction of acetaldehyde with hydroxylamine to form acetaldoxime.[5]

  • Chlorination: Chlorination of acetaldoxime at low temperature (<0°C) to generate the transient chloroacetaldoxime.

  • Thiolation: Nucleophilic substitution using Sodium Methyl Mercaptide (NaSMe) to yield this compound.

Visualization: Synthesis Pathway

The following diagram illustrates the chemical progression from acetaldehyde to the final oxime.

SynthesisPathway cluster_legend Process Conditions Acetaldehyde Acetaldehyde (CH3CHO) Acetaldoxime Acetaldoxime (CH3CH=NOH) Acetaldehyde->Acetaldoxime + NH2OH (Oximation) ChloroInt Chloroacetaldoxime (Intermediate) Acetaldoxime->ChloroInt + Cl2 < 0°C MethomylOxime This compound (CAS 13749-94-5) ChloroInt->MethomylOxime + NaSMe (Thiolation) Exothermic Steps Exothermic Steps Controlled Temp Controlled Temp Exothermic Steps->Controlled Temp

Figure 1: Stepwise chemical synthesis of this compound via the chloro-intermediate route.

Environmental Fate & Degradation

In environmental systems, this compound appears as the primary degradation product of Methomyl. The parent compound contains a carbamate ester linkage susceptible to hydrolysis, particularly under alkaline conditions (pH > 9).

Degradation Mechanism[6]
  • Primary Hydrolysis: The N-O bond remains intact while the carbamate moiety (–C(=O)NHMe) is cleaved. This releases this compound and Methylamine.

  • Secondary Mineralization: The oxime eventually degrades into Acetonitrile and Carbon Dioxide (CO₂) via a Beckmann rearrangement-like mechanism under photolytic or microbial stress.

Degradation Methomyl Methomyl (Parent) (AChE Inhibitor) Hydrolysis Hydrolysis (pH > 9 / Microbial) Methomyl->Hydrolysis Oxime This compound (Detoxified Metabolite) Hydrolysis->Oxime Major Pathway Methylamine Methylamine Hydrolysis->Methylamine Acetonitrile Acetonitrile Oxime->Acetonitrile Photolysis/Time CO2 CO2 Oxime->CO2

Figure 2: Environmental degradation pathway showing the conversion of the toxic parent to the oxime.

Toxicology & Mechanism of Action

Researchers must distinguish the toxicology of the oxime from the parent .

  • Parent (Methomyl): A potent, reversible inhibitor of Acetylcholinesterase (AChE).[4] The carbamate group carbamylates the serine residue in the enzyme's active site.

  • Metabolite (this compound): Non-inhibitory. The oxime lacks the N-methylcarbamoyl group required for interaction with the AChE esteratic site. Consequently, the hydrolysis of Methomyl to this compound is considered a detoxification event .

    • Note: While less toxic than the parent, oximes can still exhibit mild toxicity via other mechanisms (e.g., oxidative stress), but they do not cause the cholinergic crisis associated with the parent pesticide.

Analytical Methodologies

For detection in groundwater or biological matrices, the following protocols are standard.

MethodDetectorPreparation/Notes
HPLC-UV UV @ 230–254 nmColumn: C18 Reverse Phase.Mobile Phase: Acetonitrile/Water gradient.Retention: Oxime elutes earlier than parent due to polarity.
GC-MS MS (EI/CI)Derivatization: Often required to prevent thermal degradation.Direct Injection: Possible for the oxime (more thermally stable than parent), but silylation (BSTFA) improves peak shape.
Voltammetry ElectrochemicalAlkaline hydrolysis of samples converts all parent Methomyl to Oxime; total oxime is then measured via anodic oxidation at a carbon paste electrode.

References

  • University of Hertfordshire. (2025). This compound: PPDB: Pesticide Properties DataBase. AERU. Link

  • PubChem. (2025).[4] Methomyl oxime | C3H7NOS.[1][2][7][8] National Library of Medicine. Link

  • ChemicalBook. (2025).[9] this compound Properties and Synthesis. Link

  • Van Scoy, A. R., et al. (2016). Environmental Fate and Toxicology of Methomyl. Reviews of Environmental Contamination and Toxicology. Link

  • Abbaci, A., et al. (2013). A new highly sensitive and selective voltammetric method for the determination of methomyl insecticide. Analytical Methods. Link

Sources

Introduction: Understanding Methomyl's Environmental Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Methomyl Degradation Pathway in Soil Environments

Methomyl (S-methyl-N-(methylcarbamoyloxy)thioacetimidate) is a broad-spectrum oxime carbamate insecticide used to control a wide range of pests on numerous crops.[1][2] Its high efficacy and rapid action have made it a valuable tool in agriculture. However, its high water solubility (57.9 g/L at 25°C) and inherent toxicity necessitate a thorough understanding of its environmental fate, particularly within soil ecosystems.[1][3] While not typically persistent, its degradation rate and pathway are highly dependent on a complex interplay of chemical, physical, and biological factors within the soil matrix.[1][4]

This technical guide serves as a resource for researchers and scientific professionals, providing an in-depth analysis of the methomyl degradation pathway, with a core focus on the formation and subsequent breakdown of its principal metabolite, methomyl-oxime. We will explore the primary degradation mechanisms, the environmental variables that govern reaction kinetics, and the standardized methodologies for accurately studying these processes in a laboratory setting.

Section 1: Core Degradation Mechanisms in Soil

The dissipation of methomyl in soil is not a single event but a combination of abiotic and biotic processes. While microbial activity is the primary driver, hydrolysis and photodegradation also contribute to its transformation.

Hydrolysis: Chemical Breakdown

Hydrolysis is the cleavage of chemical bonds by the addition of water. For methomyl, the ester bond is susceptible to hydrolysis, which is a major degradation pathway, particularly under alkaline conditions.[4] In acidic to neutral soils (pH 5-7), methomyl is relatively stable against hydrolysis.[1][5] However, as the pH increases, the rate of hydrolytic breakdown accelerates significantly.[5] This chemical transformation is a critical first step in the degradation cascade, leading to the formation of this compound.[4]

The causality for focusing on pH in experimental design is clear: soil pH directly dictates the rate of this key abiotic degradation reaction. Therefore, any study assessing methomyl's persistence must control for and report the soil's pH to produce meaningful, reproducible data.[1]

Photodegradation: The Limited Role of Light

Photodegradation, or the breakdown of compounds by light, is generally considered a minor pathway for methomyl dissipation in soil.[4] Direct photolysis is limited because methomyl has a low molar extinction coefficient for environmentally relevant wavelengths (>290 nm).[3][5] Studies have shown that direct UV irradiation results in minimal degradation.[3]

However, indirect photolysis can be more significant. This process involves photosensitizers or catalysts that absorb light and generate reactive species, such as hydroxyl radicals, which then oxidize the pesticide.[3] Advanced oxidation processes like the Photo-Fenton reaction can significantly enhance the degradation rate, though these conditions are more relevant to water treatment than typical soil environments.[3][5] For soil studies, photodegradation is most relevant on the immediate soil surface, as light penetration is negligible at greater depths.

Microbial Degradation: The Engine of Dissipation

The most effective and primary route for methomyl degradation in soil is microbial metabolism.[4][5] A diverse array of soil bacteria and fungi can utilize methomyl as a source of carbon and/or nitrogen, breaking it down into less complex, non-toxic substances.[4] This biological process is why methomyl is generally considered non-persistent, with a typical field half-life of about one week, though this can vary widely.[5]

Numerous methomyl-degrading microbial species have been isolated and identified, including genera such as Paracoccus, Pseudomonas, Bacillus, Stenotrophomonas, and Flavobacterium.[3][6] These microorganisms possess enzymes, such as hydrolases and oxidoreductases, that catalyze the key transformation steps.[1] The abundance and activity of these microbial communities are, in turn, heavily influenced by soil conditions, creating the variability often seen in degradation rates.

Section 2: The Methomyl Degradation Cascade

The degradation of methomyl is a stepwise process where the parent compound is transformed into a series of intermediates, with this compound being a key metabolite. The ultimate fate of the carbon and nitrogen from the methomyl molecule is incorporation into the soil microbial biomass or mineralization to carbon dioxide (CO₂).[4][7]

The primary degradation pathway involves an initial hydroxylation and cleavage of the ester bond, followed by further transformations.[8]

  • Formation of this compound : The first crucial step, achievable through both chemical hydrolysis and microbial enzymatic action (hydrolases), is the cleavage of the carbamate ester bond. This reaction splits methomyl into methomyl oxime (also known as S-methyl-N-hydroxythioacetimidate) and methylcarbamic acid.[8][9] this compound is frequently detected as the primary metabolite in soil and water studies.[4]

  • Conversion to Acetonitrile and Mineralization : Following its formation, methomyl oxime is unstable and can undergo a Beckman rearrangement to form acetonitrile (CH₃CN).[8] This volatile compound, along with CO₂, represents the final breakdown products of the core methomyl structure.[4] The carbon and nitrogen are then available for incorporation into natural soil components.[10]

Methomyl_Degradation_Pathway cluster_main Degradation Pathway methomyl Methomyl (S-methyl-N-(methylcarbamoyloxy)thioacetimidate) oxime This compound (S-methyl-N-hydroxythioacetamidate) methomyl->oxime Hydrolysis / Microbial Action (Ester Bond Cleavage) acetonitrile Acetonitrile oxime->acetonitrile Beckman Rearrangement co2 CO₂ + H₂O + NO₃⁻ acetonitrile->co2 Oxidation & Hydroxylation biomass Incorporation into Soil Biomass co2->biomass

Core degradation pathway of methomyl in soil environments.

Section 3: Environmental Factors Governing Degradation Rates

The kinetics of methomyl degradation are not constant; they are profoundly influenced by the specific characteristics of the soil environment. Understanding these variables is critical for predicting persistence and designing accurate experiments.

  • Soil Properties (Texture and Organic Matter) : Soil texture (the proportion of sand, silt, and clay) and organic carbon content influence methomyl's bioavailability.[11] Methomyl has a low-to-moderate affinity for soil particles.[4] In soils with higher clay and organic matter content, adsorption can be stronger, which may slow degradation by making the pesticide less available to microorganisms.[1] Conversely, sandy soils with low organic matter allow for greater bioavailability, often leading to faster degradation, assuming a healthy microbial population is present.[11]

  • Soil Chemistry (pH) : As previously noted, soil pH is a master variable. It directly controls the rate of chemical hydrolysis, with degradation accelerating under alkaline conditions.[5] Microbial activity is also pH-dependent; most soil bacteria involved in pesticide degradation thrive in conditions from pH 5.5 to 7.5.[11] Therefore, extremely acidic or alkaline soils can inhibit microbial degradation, even while alkaline conditions promote chemical breakdown.

  • Environmental Conditions (Temperature and Moisture) : Temperature and moisture are critical for microbial activity. Degradation rates generally increase with temperature up to an optimum for microbial growth (e.g., 30°C), after which they may decline.[3][12] Moisture is essential for both microbial life and for dissolving methomyl, making it accessible for degradation.[1] Degradation is often significantly slower in dry soils.[1]

ParameterConditionHalf-Life (DT₅₀) in SoilSource(s)
Typical Range Aerobic Field/Lab Conditions3 - 50 days[3]
Field Study 1 Tomato Field Soil1.8 days[13]
Field Study 2 Tomato Field Soil1.63 days[14]
Lab Study Sandy Loam Soil~5.9 - 8.3 days[15]
General Guideline Ideal Field Conditions~7 days[5]

This table summarizes reported half-life values for methomyl in soil. The wide range underscores the critical influence of varying environmental conditions.

Section 4: Field-Proven Methodologies for Degradation Studies

To generate reliable and comparable data on methomyl degradation, standardized protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides guidelines that are internationally accepted for testing chemicals.[7] The following sections outline a robust experimental and analytical workflow based on these standards.

Experimental Design: Aerobic Soil Microcosm Study (Adapted from OECD 307)

This protocol is designed to determine the rate of aerobic transformation of methomyl in soil under controlled laboratory conditions. The use of a controlled microcosm allows for the isolation of variables and provides a self-validating system by comparing the treated soil to an untreated, identical control.

Experimental_Workflow A 1. Soil Collection & Preparation - Collect top 20cm soil - Remove debris, sieve (2mm) - Characterize (pH, texture, OC%) B 2. Soil Pre-Incubation - Adjust moisture to 40-60% WHC - Acclimate in dark at 20±2°C for 7 days A->B C 3. Methomyl Application - Prepare stock solution - Spike soil samples to target conc. - Prepare untreated controls B->C D 4. Incubation - Place in incubation chamber (20±1°C) - Maintain darkness & aerobic conditions - Maintain moisture by weight C->D E 5. Time-Point Sampling - Sacrifice replicate vessels at intervals (e.g., 0, 1, 3, 7, 14, 30 days) - Store samples at -20°C until analysis D->E

Workflow for a standard soil microcosm degradation study.

Step-by-Step Experimental Protocol:

  • Soil Selection and Characterization :

    • Select a representative soil, such as a sandy loam, with a pH between 5.5-7.5 and an organic carbon content of 0.5-1.5%.[11]

    • Collect soil from the top 0-20 cm layer. Remove stones, roots, and other debris.[16]

    • Air-dry the soil at room temperature and sieve through a 2 mm mesh to ensure homogeneity.[16]

    • Causality: Using a well-characterized soil with these properties often represents a worst-case scenario where low adsorption maximizes the availability of the chemical for microbial degradation.[11]

  • Pre-Incubation :

    • Determine the soil's maximum water holding capacity (WHC). Adjust the moisture content of the bulk soil to 40-60% of WHC with deionized water.

    • Place the soil in a dark incubator at the test temperature (e.g., 20 ± 2°C) for 7-10 days. This allows the soil's microbial community to stabilize after the disturbance of collection and sieving.[8]

  • Application of Methomyl :

    • Prepare a stock solution of analytical-grade methomyl in a suitable solvent.

    • Weigh out replicate portions of the pre-incubated soil into individual glass vessels (microcosms). A typical amount is 50-100 g dry weight equivalent.

    • Apply the methomyl solution to the soil surface, typically via a microsyringe, and mix thoroughly to achieve a uniform concentration.

    • Prepare an equal number of control samples treated only with the solvent.

    • Causality: The use of a solvent control is critical to ensure that any observed effects are due to the methomyl itself and not the carrier solvent.

  • Incubation :

    • Loosely cover the vessels to allow for gas exchange while minimizing water loss.

    • Incubate the samples in the dark at a constant temperature (20 ± 1°C).[8]

    • Maintain aerobic conditions by ensuring adequate headspace. For studies on mineralization (CO₂ evolution), the system can be connected to traps containing alkali solutions.

    • Periodically weigh the vessels and replenish any lost moisture with deionized water.[8]

  • Sampling :

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30 days), destructively sample triplicate vessels from both the treated and control groups.

    • Immediately store the collected soil samples at -20°C to halt further degradation prior to analysis.

Analytical Workflow: QuEChERS Extraction and LC-MS/MS Quantification

To accurately quantify the remaining methomyl and its primary metabolite, this compound, a sensitive and selective analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for its ability to detect low concentrations in complex matrices like soil.[14] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and widely adopted sample preparation approach.[14]

Analytical_Workflow A 1. Sample Extraction (QuEChERS) - Weigh 10g soil into centrifuge tube - Add water & acetonitrile - Add MgSO₄/NaCl salts & shake B 2. Centrifugation - Centrifuge to separate organic layer from soil and water A->B C 3. Dispersive SPE Cleanup (dSPE) - Transfer aliquot of supernatant - Add MgSO₄ & PSA sorbent - Vortex and centrifuge B->C D 4. Final Preparation - Take cleaned supernatant - Filter through 0.22µm filter - Transfer to HPLC vial C->D E 5. LC-MS/MS Analysis - Inject sample into LC-MS/MS - Separate compounds on C18 column - Detect & quantify using MRM D->E

Analytical workflow for methomyl residue quantification in soil.

Step-by-Step Analytical Protocol:

  • Extraction (QuEChERS) :

    • Weigh a 10 g subsample of the thawed soil into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water (if soil is dry) and 10 mL of acetonitrile.

    • Add a packet of QuEChERS extraction salts (commonly magnesium sulfate and sodium chloride).

    • Cap tightly and shake vigorously for 1 minute to ensure thorough extraction of the analytes into the acetonitrile layer.

    • Causality: Acetonitrile is used for its ability to efficiently extract a wide range of pesticides. The salts are added to induce phase separation between the aqueous and organic layers and to improve recovery.

  • Centrifugation :

    • Centrifuge the tube at >3000 g for 5 minutes. This will cleanly separate the upper acetonitrile layer (containing the methomyl) from the solid soil and aqueous layers.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup :

    • Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE cleanup sorbents. For soil, this typically includes magnesium sulfate (to remove residual water) and Primary Secondary Amine (PSA) sorbent.

    • Vortex for 30 seconds and centrifuge for 2 minutes.

    • Causality: The PSA sorbent is crucial for removing matrix interferences like organic acids and fatty acids from the soil extract, which could otherwise interfere with the LC-MS/MS analysis and lead to inaccurate results.[14]

  • Final Preparation and Analysis :

    • Carefully take the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • Inject the sample into an LC-MS/MS system equipped with a C18 reverse-phase column.

    • Develop a method using Multiple Reaction Monitoring (MRM) mode to selectively and sensitively detect the specific precursor-to-product ion transitions for both methomyl and this compound.

    • Quantify the concentrations by comparing the peak areas to a matrix-matched calibration curve.

    • Causality: Matrix-matched standards are essential for compensating for any signal suppression or enhancement caused by co-extractives from the soil, ensuring the highest level of accuracy in quantification.[14]

Conclusion

The degradation of methomyl in soil is a multifaceted process primarily driven by microbial metabolism, with significant contributions from chemical hydrolysis under alkaline conditions. The pathway proceeds through the key intermediate, this compound, before mineralizing to simpler compounds like acetonitrile and carbon dioxide. The rate of this degradation is highly variable and is dictated by a combination of soil properties (pH, texture, organic matter) and environmental conditions (temperature, moisture).

For professionals in research and development, a precise understanding of these dynamics is paramount for accurate environmental risk assessment. By employing standardized methodologies, such as the OECD 307 guideline for microcosm studies coupled with robust QuEChERS and LC-MS/MS analytical techniques, scientists can generate high-quality, reproducible data. This enables a clear picture of methomyl's persistence and transformation in diverse soil environments, ultimately supporting the development of safer and more sustainable agricultural practices.

References

  • OECD. (n.d.). OECD Guideline for the Testing of Chemicals 216: Soil Microorganisms: Nitrogen Transformation Test. Biotecnologie BT. Available at: [Link]

  • OECD. (2009). OECD Guidelines for the Testing of Chemicals 232: Collembolan Reproduction Test in Soil. Pure. Available at: [Link]

  • Junge, B., et al. (2019). Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307). Environmental Science & Technology. Available at: [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals: Phototransformation on Soil Surfaces. EPP Ltd. Available at: [Link]

  • Luo, C., et al. (2020). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. Molecules. Available at: [Link]

  • Ullah, S., et al. (2024). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. Available at: [Link]

  • Al-Sammak, M. A., et al. (2020). Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS). PubMed Central. Available at: [Link]

  • El-Hefny, D., et al. (2019). Dissipation of methomyl residues in tomato fruits, soil and water using LC-MS/MS. Journal of Plant Protection Research. Available at: [Link]

  • Van Scoy, A. R., et al. (2013). Environmental fate and toxicology of methomyl. PubMed. Available at: [Link]

  • Malhat, F., Watanabe, H., & Youssef, A. (2015). Degradation profile and safety evaluation of methomyl residues in tomato and soil. ResearchGate. Available at: [Link]

  • Van Scoy, A. R., et al. (2013). Environmental Fate and Toxicology of Methomyl. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2012). HPLC-MS analysis of the metabolite that appeared during the degradation of methomyl by strain MDW-2. ResearchGate. Available at: [Link]

  • Gupta, S., & Gajbhiye, V. T. (2007). Fate of thiodicarb and its metabolite methomyl in sandy loam soil under laboratory conditions. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2024). Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Methomyl. Available at: [Link]

  • Luo, C., et al. (2020). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. PubMed Central. Available at: [Link]

  • Sharma, A., et al. (2024). Environmental Fate and Sustainable Management of Pesticides in Soils: A Critical Review Focusing on Sustainable Agriculture. MDPI. Available at: [Link]

  • Burrows, L. A., & Edwards, C. A. (2004). The use of integrated soil microcosms to predict effects of pesticides on soil ecosystems. ResearchGate. Available at: [Link]

  • University of Hertfordshire. (n.d.). Methomyl (Ref: OMS 1196). AERU. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties and Solubility of Methomyl-oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methomyl-oxime, also known as 1-(methylthio)acetaldehyde oxime, is a key intermediate in the synthesis of the carbamate insecticide methomyl. A thorough understanding of its physical and chemical properties, particularly its solubility, is paramount for process optimization, formulation development, and environmental fate assessment. This technical guide provides a comprehensive overview of the known physical characteristics and solubility profile of this compound, grounded in authoritative data and established scientific principles. It further outlines detailed, field-proven methodologies for the experimental determination of these critical parameters, ensuring scientific integrity and reproducibility.

Chemical Identity and Structure

This compound is an organic compound with the chemical formula C₃H₇NOS.[1][2] Its structure features an oxime functional group, which gives rise to geometric isomerism (E/Z isomers). The Z-isomer is noted as the predominant and biologically active form.[1]

  • IUPAC Name: (1E)-N-hydroxy-2-(methylsulfanyl)ethanimine[2]

  • CAS Number: 13749-94-5[1][2]

  • Molecular Formula: C₃H₇NOS[1][2]

  • Molecular Weight: 105.16 g/mol [2]

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while extensive data is available for its derivative, Methomyl, specific experimental data for this compound is less abundant.

PropertyValueSource(s)
Appearance White crystalline solid/powder[3]
Molecular Formula C₃H₇NOS[1][2]
Molecular Weight 105.16 g/mol [2]
Melting Point 94-97 °C (mixture of isomers)93-95 °C (Z-isomer)47-50 °C (E-isomer)ChemBK[4]
Boiling Point Data not available
Density Data not available
Vapor Pressure 1.25 x 10³ mPa at 20 °C[1]
Log P (Octanol-Water Partition Coefficient) 1.12[1]

Solubility Profile

The solubility of this compound is a critical parameter influencing its reactivity, formulation, and environmental mobility.

Water Solubility

There are conflicting reports regarding the water solubility of this compound. Some sources describe it as not mixing well with water or being partly miscible.[3] Another source provides a quantitative value of 12,500 mg/L at 25 °C, indicating high solubility.[1] This discrepancy may be attributable to differences in the isomeric composition of the tested material or the experimental conditions. The presence of impurities from its synthesis can also significantly impact solubility. Given that its precursor, acetaldoxime, is very soluble in water, and its derivative, methomyl, has a high water solubility of 54.7 g/L, a significant degree of aqueous solubility for this compound is expected.[5][6]

Solubility in Organic Solvents

Qualitative information suggests that this compound is soluble in organic solvents.[4] While specific quantitative data for this compound is scarce, data for the parent compound, Methomyl, provides valuable insight into the types of organic solvents that are likely to be effective.

Solubility of Methomyl in Various Organic Solvents at 25 °C:

SolventSolubility ( g/100 g)Source(s)
Methanol100[7]
Ethanol42[7]
Acetone73[7]
Isopropanol22[7]
AcetonitrileSoluble (used as a solvent for analysis)[8]

Based on the structural similarities, it is reasonable to infer that this compound will also exhibit good solubility in polar protic and aprotic organic solvents such as methanol, ethanol, and acetone.

Stability

Hydrolytic Stability

The stability of this compound in aqueous solutions is pH-dependent. It is stable at neutral pH but undergoes decomposition under acidic conditions.

  • pH 7-12: Stable for at least 72 hours.[9]

  • pH 2: 12% decomposition after 24 hours and 18% decomposition after 72 hours.[9]

This increased degradation in acidic environments is an important consideration for storage and handling of aqueous solutions.

Thermal Stability

Solid this compound exhibits limited thermal stability.

  • 74 °C: No decomposition after 24 hours.[9]

  • 105 °C: 93% decomposition after 48 hours.[9]

Thermogravimetric analysis (TGA) indicates a rapid loss of weight beginning at approximately 75 °C. Differential Scanning Calorimetry (DSC) shows an endotherm starting around 80 °C, followed by an exotherm at about 155 °C.[9] The presence of acidic salts can significantly lower the decomposition temperature.[3]

Photochemical Stability

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, the determination of physical and chemical properties should adhere to internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals.

Determination of Water Solubility (OECD Guideline 105)

The flask method is a reliable technique for determining the water solubility of solid compounds.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature. The concentration of this compound in the saturated solution is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of deionized water in a flask.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the solution to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Analysis: Determine the concentration of this compound in the sample using a validated HPLC method with UV detection.

  • Calculation: The water solubility is reported in g/L or mg/L.

Caption: Workflow for determining water solubility via the flask method.

Determination of Melting Point (OECD Guideline 102)

The capillary method is a standard procedure for determining the melting point of a crystalline solid.

Principle: A small amount of the powdered substance is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Step-by-Step Methodology:

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Filling: Introduce a small amount of the powder into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting).

  • Reporting: The melting point is reported as a temperature range.

Conclusion

This technical guide has synthesized the available data on the physical and chemical properties of this compound, providing a valuable resource for researchers and professionals. While a solid foundation of its characteristics has been established, particularly its chemical identity and stability profile, a notable gap exists in the quantitative data for its solubility in organic solvents. The provided experimental protocols, based on OECD guidelines, offer a framework for generating this critical data with high scientific rigor. Further research to quantify the solubility of this compound in a broader range of organic solvents is highly recommended to facilitate more precise process design and risk assessment.

References

  • U.S. Occupational Safety and Health Administration. (n.d.). Methomyl (Lannate). OSHA. Retrieved from [Link]

  • Agilent Technologies. (2019, March 30). Methomyl Standard - Safety Data Sheet. Agilent. Retrieved from [Link]

  • Inchem. (1996). Methomyl (EHC 178, 1996). Inchem.org. Retrieved from [Link]

  • Villa Crop Protection. (n.d.). METHOMYL 200 SL SAFETY DATA SHEET. Villa Crop Protection. Retrieved from [Link]

  • LookChem. (n.d.). This compound Safety Data Sheets(SDS). LookChem. Retrieved from [Link]

  • AERU. (n.d.). Methomyl oxime (Ref: IN X1177). University of Hertfordshire. Retrieved from [Link]

  • Rani, L., et al. (n.d.). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Methomyl. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Methomyl oxime. National Institutes of Health. Retrieved from [Link]

  • Van Scoy, A. R., et al. (2013). Environmental fate and toxicology of methomyl. Reviews of environmental contamination and toxicology, 222, 93–109. Retrieved from [Link]

  • Google Patents. (n.d.). US4327033A - Process for the production of methomyl oxime.
  • Metorri Chemical. (n.d.). This compound 98%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998). Reregistration Eligibility Decision (RED) for Methomyl. EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). METHOD FOR DETERMINATION OF OXAMYL AND METHOMYL IN GROUNDWATER. EPA. Retrieved from [Link]

  • ResearchGate. (2018, November 14). Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. Retrieved from [Link]

  • ResearchGate. (n.d.). A study of the photocatalytic degradation of methomyl by UV light. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Registration Dossier. ECHA. Retrieved from [Link]

  • ChemRxiv. (2019, December 9). Experimental Determination of Octanol-Water Partition Coefficients of Selected Natural Toxins. Retrieved from [Link]

  • ChemBK. (n.d.). Methylthio acetaldoxime. Retrieved from [Link]

  • SciSpace. (n.d.). A method for determination of methomyl by hplc techniques with detection of uv in vegetable samples. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC and MS/MS analyses of the products of methomyl treated with purified AmeH. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • ChemSrc. (n.d.). acetaldehyde oxime. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from [Link]

  • National Institutes of Health. (2025, July 3). The Hidden Crux of Correctly Determining Octanol–Water Partition Coefficients. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). TG, DTG, and DTA curves for the thermal decomposition of SrC 2 O 4 ·.... Retrieved from [Link]

  • University of South Florida. (n.d.). Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. Retrieved from [Link]

  • ChemBK. (n.d.). acetaldehyde oxime. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation of pesticide methomyl: Determination of the reaction pathway and identification of intermediate products. Retrieved from [Link]

  • SciSpace. (n.d.). A study of the photocatalytic degradation of methomyl by UV light. Retrieved from [Link]

  • Cheméo. (n.d.). Acetaldoxime (CAS 107-29-9). Retrieved from [Link]

  • European Chemicals Agency. (n.d.). REACH registrations. ECHA CHEM. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed photocatalytic degradation pathway for methomyl. Additional.... Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Search for chemicals. ECHA. Retrieved from [Link]

Sources

Methomyl-Oxime: Metabolic Pathways, Analytical Quantification, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methomyl-oxime (CAS 10533-67-2), chemically known as S-methyl N-hydroxythioacetimidate, serves as the primary hydrolytic metabolite and environmental degradation product of the carbamate insecticides methomyl and thiodicarb. Unlike its parent compounds, which are potent acetylcholinesterase (AChE) inhibitors, this compound exhibits significantly reduced acute toxicity but remains a critical biomarker for regulatory compliance and environmental monitoring.

This technical guide provides a rigorous examination of the oxime’s formation kinetics, validated LC-MS/MS quantification protocols, and its position within the global regulatory landscape (EFSA/EPA).

Chemical Identity and Metabolic Pathways

Structural Characterization

This compound is formed via the cleavage of the methylcarbamoyl moiety from the methomyl molecule. This process is catalyzed by alkaline hydrolysis in environmental matrices or by esterase activity within biological systems.

  • IUPAC Name: (1E)-N-hydroxy-1-(methylsulfanyl)ethanimine

  • Molecular Formula: C

    
    H
    
    
    
    NOS[1][2]
  • Molecular Weight: 105.16 g/mol [2][3]

  • Key Functional Groups: Thioimidate, Oxime (-N-OH)

Formation Mechanism

The degradation of thiodicarb and methomyl follows a linear pathway. Thiodicarb first cleaves to methomyl, which subsequently undergoes hydrolysis to form this compound. The oxime can further degrade into acetonitrile and carbon dioxide under abiotic conditions.

Figure 1: Metabolic and Environmental Degradation Pathway

MethomylPathways Thiodicarb Thiodicarb (Pro-insecticide) Methomyl Methomyl (Active Carbamate) Thiodicarb->Methomyl Cleavage (Acidic/Enzymatic) Oxime This compound (Target Metabolite) Methomyl->Oxime Hydrolysis (pH > 7.0 / Esterases) Acetonitrile Acetonitrile (Volatile) Oxime->Acetonitrile Dehydration CO2 CO2 (Mineralization) Oxime->CO2 Oxidation

Caption: Stepwise degradation of Thiodicarb to Methomyl and subsequently to this compound, leading to terminal mineralization.

Analytical Methodologies: LC-MS/MS Quantification[4][5][6][7][8][9]

Accurate quantification of this compound requires addressing its polarity and potential for matrix suppression. The following protocol utilizes a modified QuEChERS approach coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Modified QuEChERS)

The high water solubility of this compound necessitates the use of buffering salts to ensure phase separation and recovery.

  • Homogenization: Weigh 10.0 g of sample (fruit/vegetable matrix) into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of Acetonitrile (containing 1% Acetic Acid) . The acidification stabilizes the oxime.

  • Partitioning: Add QuEChERS salts (4 g MgSO

    
    , 1 g NaCl). Shake vigorously for 1 min.
    
  • Centrifugation: Centrifuge at ≥3000 RCF for 5 min.

  • Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO

    
     and 25 mg PSA (Primary Secondary Amine).
    
    • Note: Avoid excessive PSA if analyzing highly acidic matrices, as it may raise pH and induce degradation.

  • Reconstitution: Evaporate solvent and reconstitute in Mobile Phase A (0.1% Formic Acid in Water).

LC-MS/MS Parameters[6][7][8][10]
  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate[4]

  • Flow Rate: 0.3 - 0.4 mL/min

Table 1: MRM Transitions for this compound

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)RoleMechanism
This compound 106.1 [M+H]

88.0 10 - 15QuantifierLoss of H

O (Dehydration)
This compound 106.1 [M+H]

42.1 20 - 25QualifierFormation of Acetonitrile ion
Methomyl (Ref)163.1106.112Parent CheckLoss of Methylcarbamoyl
Experimental Workflow Visualization

Figure 2: Analytical Workflow for Trace Quantification

AnalyticalWorkflow Sample Sample Homogenate (10g) Extract Extraction 10mL ACN + 1% HAc Sample->Extract Salt Partitioning MgSO4 + NaCl Extract->Salt Phase Separation Clean dSPE Cleanup PSA + MgSO4 Salt->Clean Aliquot Supernatant LCMS LC-MS/MS Analysis ESI+ MRM (106 -> 88) Clean->LCMS Inject

Caption: Validated QuEChERS extraction workflow optimized for polar oxime recovery.

Environmental Fate & Toxicological Context[12][13]

Toxicity Profile

While methomyl is a Class I (Highly Toxic) compound due to potent AChE inhibition, this compound is significantly less toxic. The hydrolysis of the carbamate ester bond removes the moiety responsible for carbamylation of the enzyme active site.

  • Acute Oral LD50 (Rat): >2000 mg/kg (approximate, varies by study) compared to ~17-24 mg/kg for Methomyl.

  • Significance: Despite lower toxicity, regulatory bodies (EFSA, EPA) often require the monitoring of the oxime to calculate "total methomyl" residues, as it indicates the magnitude of initial pesticide application.

Environmental Stability
  • Hydrolysis: this compound is relatively stable in neutral and acidic water but degrades rapidly in alkaline conditions (pH > 9).

  • Soil Mobility: Due to high water solubility and low

    
    , this compound has a potential for leaching into groundwater if not degraded by soil microbes.
    

References

  • European Food Safety Authority (EFSA). (2015). Review of the existing maximum residue levels for methomyl according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal. [Link]

  • U.S. Environmental Protection Agency (EPA). (1998). Methomyl: Reregistration Eligibility Decision (RED) Fact Sheet.[Link]

  • Strathmann, T. J., & Stone, A. T. (2002). Reduction of the Carbamate Insecticides Oxamyl and Methomyl by Dissolved Fe(II). Environmental Science & Technology. [Link]

  • Al-Mughrabi, K. I. (2011). Bioremediation of Methomyl by Fungi Isolated from Contaminated Soil. International Journal of Environmental Science and Development. [Link]

Sources

Stereochemical Dynamics of Methomyl-Oxime: E/Z Isomerism in Agrochemical Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of oxime-carbamate bioactive agents, stereochemistry is not merely a structural detail—it is the determinant of efficacy. Methomyl (


-methyl 

-[(methylcarbamoyl)oxy]thioacetimidate) represents a quintessential case study where the geometric isomerism about the

bond dictates biological potency.[1] While Methomyl is primarily an agrochemical, its pharmacophore shares critical homology with medicinal carbamates (e.g., physostigmine, rivastigmine) and oxime-based reactivators used in toxicology.[1]

This guide dissects the E/Z isomerism of the Methomyl-oxime core, providing a rigorous analysis of thermodynamic stability, synthesis control, and analytical differentiation. We establish why the Z-isomer (syn) is the thermodynamically preferred and biologically active species, and we provide self-validating protocols for its isolation and quantification.

Structural Anatomy & CIP Assignment

The core of Methomyl is the thioacetimidate moiety. The restricted rotation around the carbon-nitrogen double bond (


) gives rise to two geometric isomers.[1] Proper assignment requires the Cahn-Ingold-Prelog (CIP)  priority rules, which often confuse researchers relying on older "syn/anti" nomenclature.[1]
CIP Priority Determination

To assign E/Z configuration, we rank the substituents on each atom of the double bond based on atomic number.[2]

Table 1: CIP Priority Assignment for Methomyl

Atom in C=NSubstituent GroupsAtomic No. of First AtomPriority 1 (High)Priority 2 (Low)
Carbon (Imidate) 1.

(Thiomethyl)2.[1]

(Methyl)
S (16)C (6)


Nitrogen (Oxime) 1.[1]

(Carbamate)2.[1][3] Lone Pair
O (8)Null (0)

Lone Pair
  • Z-Isomer (Zusammen): The high-priority groups (

    
     and 
    
    
    
    ) are on the same side of the reference plane.
  • E-Isomer (Entgegen): The high-priority groups are on opposite sides .[1][4]

Critical Insight: In the specific case of Methomyl, the Z-isomer corresponds to the structure historically termed syn (where the carbamate oxygen is syn to the sulfur). This is the biologically active conformer required for acetylcholinesterase (AChE) inhibition.

Thermodynamics and Kinetics of Isomerization

Unlike simple alkenes, the activation energy for


 isomerization in oxime ethers is lower, allowing for interconversion under specific environmental stresses (pH, temperature, UV light).[1]
The Acid-Catalyzed Mechanism

In aqueous formulations or physiological environments, acid catalysis is the primary driver of isomerization. Protonation of the imine nitrogen reduces the double-bond character of the


 bond, lowering the rotational barrier.

Isomerization Z_Isomer Z-Isomer (Thermodynamic Sink) Protonated_Z Protonated Intermediate (sp2 -> sp3 character) Z_Isomer->Protonated_Z + H+ TS_Rotation Transition State (Bond Rotation) Protonated_Z->TS_Rotation Rotation Protonated_E Protonated E-Isomer TS_Rotation->Protonated_E Relaxation Protonated_E->TS_Rotation Rotation E_Isomer E-Isomer (Kinetic Product) Protonated_E->E_Isomer - H+ E_Isomer->Protonated_E + H+

Figure 1: Acid-catalyzed isomerization pathway. The Z-isomer is stabilized by anomeric effects and steric minimization between the S-methyl and carbonyl oxygen.

Stability Profile
  • Thermodynamic Stability:

    
    .[1] In equilibrium, the Z-isomer typically constitutes >95% of the mixture.
    
  • Photostability: UV irradiation (254 nm) can drive the mixture toward a photostationary state enriched in the E-isomer, which rapidly reverts to Z upon thermal relaxation in the dark.

Synthesis and Process Control

To maximize the yield of the active Z-isomer, the synthesis must control the stereochemistry of the precursor oxime (


-methyl 

-hydroxythioacetimidate).
Synthetic Pathway

The reaction involves the carbamylation of the oxime oxygen by methyl isocyanate (MIC). This reaction generally proceeds with retention of configuration .[1] Therefore, the stereochemical purity of the final product is defined by the purity of the oxime precursor.

Synthesis Precursors S-methyl thioacetimidate + Hydroxylamine Oxime_Formation Oxime Formation (pH 5-7, 20°C) Precursors->Oxime_Formation Isomer_Separation Isomer Equilibrium (Z-isomer favored) Oxime_Formation->Isomer_Separation Thermodynamic Control Carbamylation Reaction with Methyl Isocyanate (MIC) Isomer_Separation->Carbamylation Retention of Config Methomyl Methomyl (Z-Isomer) Carbamylation->Methomyl

Figure 2: Synthetic workflow emphasizing the retention of configuration during carbamylation.[1]

Optimization Protocol
  • Temperature: Maintain reaction temperature between 50–80°C . Higher temperatures may promote thermal isomerization to the E-form, but rapid cooling post-reaction crystallizes the less soluble Z-isomer.

  • Solvent: Water is the preferred solvent (Green Chemistry). It facilitates the precipitation of the Z-isomer, driving the equilibrium toward the desired product via Le Chatelier's principle.

Analytical Characterization

Distinguishing the isomers requires orthogonal analytical techniques. The Z-isomer is characterized by specific NMR shifts and HPLC retention behavior.

HPLC Separation Protocol

This protocol is self-validating: the appearance of a secondary peak upon UV irradiation of the standard confirms the separation capability of the column.

Table 2: HPLC Method Parameters for E/Z Separation

ParameterConditionRationale
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm)Standard hydrophobic interaction separation.[1]
Mobile Phase Water : Acetonitrile (85:15 v/v) + 0.1% Formic AcidAcid suppresses silanol activity; high water content retains polar oximes.[1]
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency.[1]
Detection UV @ 234 nm

of the conjugated thioimidate system.
Retention Z-Isomer:

(Relative); E-Isomer:

(Relative)
The E-isomer is generally more polar and elutes earlier in RP-HPLC.[1]
NMR Spectroscopy Diagnostics

-NMR is the definitive structural proof.[1] The anisotropy of the 

bond differentially shields the imidate methyl group.
  • Imidate Methyl (

    
    ): 
    
    • Z-Isomer: Resonates upfield (approx.[1][5]

      
       2.35 ppm).[1]
      
    • E-Isomer: Resonates downfield (approx.[1]

      
       2.45 ppm) due to the deshielding effect of the lone pair or carbamate oxygen proximity.
      
  • Carbamate

    
    : 
    
    • The Z-isomer often shows a sharper doublet for the

      
       proton due to intramolecular hydrogen bonding with the sulfur or oxime nitrogen, whereas the E-isomer 
      
      
      
      is more exchange-labile.

Biological Implications: The AChE Interface

The toxicity of Methomyl is directly linked to its ability to inhibit Acetylcholinesterase (AChE). This is a stereoselective event.

Mechanism of Action

The AChE active site contains a deep "gorge" leading to the catalytic triad (Ser203, His447, Glu334).[6]

  • Binding: The Z-isomer's geometry mimics the acetylcholine ester linkage. The

    
     group fits into the acyl pocket, while the carbamate moiety aligns with the Serine hydroxyl.
    
  • Carbamylation: The nucleophilic Serine attacks the carbamate carbonyl.

  • Steric Fit: The E-isomer creates steric clashes within the narrow gorge, reducing binding affinity (

    
    ) by orders of magnitude compared to the Z-isomer.
    

Table 3: Comparative Efficacy

FeatureZ-Isomer (Active)E-Isomer (Inactive/Low Activity)
AChE Binding High affinity; fits catalytic gorge.[1]Steric hindrance; poor fit.[1]
Insecticidal Potency

(Oral, Rat) ~17-24 mg/kg
Significantly higher (less toxic).[1]
Metabolic Fate Rapidly metabolized to acetonitrile/CO2.[1]Slower hydrolysis; potential for accumulation.[1]

References

  • Tomlin, C.D.S. (1997).[1] The Pesticide Manual - World Compendium. British Crop Protection Council.[1] (Confirming Z-isomer predominance).

  • PubChem. (2025).[1][3] Methomyl Compound Summary. National Library of Medicine.[1]

  • Tamimi, M., et al. (2008).[1][7] Photocatalytic degradation of Methomyl. Journal of Photochemistry and Photobiology A: Chemistry. (Discussing degradation and isomerization pathways). [1]

  • Sussman, J.L., et al. (1991).[1][8] Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science. (Structural basis of AChE gorge).[1][8][9][10]

  • IUPAC. (2025).[1][3] E/Z Nomenclature Rules. International Union of Pure and Applied Chemistry.[1]

Sources

Technical Assessment: Aquatic Toxicity Profile of Methomyl-Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methomyl-oxime (CAS 13749-94-5), chemically known as S-methyl N-hydroxythioacetimidate, is the primary hydrolytic degradation product (metabolite) of the carbamate insecticide Methomyl .[1][2]

From a drug development and environmental risk perspective, the formation of this compound represents a critical detoxification event . While the parent compound (Methomyl) is a potent acetylcholinesterase (AChE) inhibitor with high acute toxicity to aquatic invertebrates and fish, the oxime metabolite exhibits a significantly reduced toxicity profile due to the loss of the N-methylcarbamoyl moiety—the structural toxophore responsible for enzyme carbamylation.

This guide analyzes the physicochemical properties, comparative toxicity, and environmental fate of this compound, providing a technical roadmap for researchers assessing the "cradle-to-grave" lifecycle of thioacetimidate-based compounds.

Chemical Identity & Formation Mechanism

Structural Characterization

This compound is formed via the hydrolysis of the ester linkage in Methomyl. This process is pH-dependent, accelerating significantly under alkaline conditions (pH > 7).

  • IUPAC Name: (1E)-N-hydroxy-1-(methylsulfanyl)ethanimine

  • CAS Number: 13749-94-5[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    NOS[1][2][5]
  • Molecular Weight: 105.16 g/mol [1][5]

  • Isomerism: Exhibits geometric (

    
    ) isomerism across the C=N double bond.[5] The 
    
    
    
    -isomer is typically the thermodynamically stable form in aqueous solution.
Degradation Pathway (Mechanism)

The primary route of formation in aquatic systems is hydrolysis. The carbamate group (


) is cleaved, releasing methylcarbamic acid (which spontaneously decomposes to methylamine and CO

) and leaving the this compound.

Figure 1: Hydrolytic Degradation Pathway of Methomyl

MethomylDegradation Methomyl Methomyl (Parent Carbamate) Hydrolysis Hydrolysis (pH > 7, t½ < 30 days) Methomyl->Hydrolysis Ester Cleavage Oxime This compound (Primary Metabolite) Hydrolysis->Oxime Loss of Carbamate Group Acetonitrile Acetonitrile (Secondary Metabolite) Oxime->Acetonitrile Beckmann Rearrangement CO2 CO2 + Sulfate Acetonitrile->CO2 Mineralization

Caption: Step-wise degradation of Methomyl to this compound and subsequent mineralization.[1][2][5][6][7][8][9]

Comparative Aquatic Toxicity Profile

The transition from Methomyl to this compound is a classic example of toxophore elimination . The toxicity data below illustrates the magnitude of this safety margin.

Mechanism of Action (SAR Analysis)
  • Methomyl (Parent): Acts as a pseudo-irreversible inhibitor of AChE. The electrophilic carbonyl carbon of the carbamate group attacks the serine hydroxyl in the enzyme's active site, forming a carbamylated enzyme complex that prevents acetylcholine breakdown.

  • This compound (Metabolite): Lacks the carbamate moiety. It possesses a free hydroxyl group (

    
    ) on the nitrogen. Without the carbamate leaving group, it cannot carbamylate AChE. Its residual toxicity is primarily driven by non-specific narcosis (baseline toxicity) rather than specific neurotoxicity.
    
Quantitative Toxicity Data (Estimated)
Organism GroupEndpointParent (Methomyl) [1]Metabolite (this compound) [2]Toxicity Shift
Fish (e.g., O. mykiss)96h LC500.8 - 3.4 mg/L (High)> 100 mg/L (Low)> 30x Reduction
Invertebrates (D. magna)48h EC500.029 mg/L (Very High)> 100 mg/L (Low)> 3000x Reduction
Algae (P. subcapitata)72h ErC50~60 mg/L (Moderate)> 100 mg/L (Low)Minimal Impact
GHS Classification GlobalCategory 1 (Aquatic Acute)Category 4 (Harmful if swallowed)De-classified

*Note: Specific LC50 values for the oxime are often cited as "practically non-toxic" or exceeding the limit dose of 100 mg/L in regulatory dossiers (e.g., EFSA/EPA reviews of methomyl metabolites).

Experimental Methodologies for Metabolite Assessment

When conducting aquatic toxicity assays for this compound, standard protocols (OECD 203/202) must be adapted to account for its specific chemical behavior.

Stability & Analysis Workflow

Unlike the parent, the oxime is relatively stable to hydrolysis but susceptible to photolysis.

Figure 2: Metabolite Toxicity Testing Workflow

ToxicityWorkflow Start Start: this compound Standard (>98% Purity) Stock Stock Solution Preparation (Solvent: Water/Acetone <0.1%) Start->Stock Stability Stability Check (0h) Verify Isomer Ratio (E/Z) Stock->Stability Exposure Exposure System (Static-Renewal or Flow-Through) Stability->Exposure If Stable Sampling Sampling (0h, 24h, 48h, 96h) Exposure->Sampling Analysis LC-MS/MS Analysis (MRM Mode) Sampling->Analysis Endpoint Calculate LC50/EC50 (Based on Geometric Mean Conc.) Analysis->Endpoint

Caption: Workflow for determining acute aquatic toxicity of the oxime metabolite.

Analytical Detection (LC-MS/MS Conditions)

To accurately quantify the oxime in tank water (differentiating it from potential parent contamination), use the following parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Ionization: ESI Positive mode (

    
    ).
    
  • Transition: Monitor

    
     (Loss of 
    
    
    
    or
    
    
    ).

Environmental Fate & Risk Assessment

Persistence and Bioaccumulation
  • Hydrolysis: this compound is resistant to further hydrolysis (no hydrolyzable ester bond).

  • Biodegradation: It is readily biodegradable in aerobic soil and water systems, eventually mineralizing to CO

    
    .
    
  • Bioaccumulation:

    • 
      : ~0.13 (Very Low).
      
    • BCF (Bioconcentration Factor): < 1.

Regulatory Implications (PBT Assessment)

Under REACH and FIFRA guidelines:

  • P (Persistence): Low (Readily biodegradable).

  • B (Bioaccumulation): Low (

    
    ).
    
  • T (Toxicity): Low (LC50 > 10 mg/L).

  • Verdict: this compound is considered a non-relevant metabolite for aquatic risk assessment in many jurisdictions, meaning it does not drive the environmental risk classification of the parent product.

References

  • U.S. Environmental Protection Agency (EPA). (1998). Reregistration Eligibility Decision (RED) for Methomyl. EPA 738-R-98-020.

  • PubChem. (2025). Methomyl Oxime (Compound Summary). National Library of Medicine.

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Methomyl Oxime.

  • World Health Organization (WHO). (1996). Environmental Health Criteria 178: Methomyl. International Programme on Chemical Safety.

Sources

A Technical Guide to the Hydrolytic Transformation of Methomyl to S-methyl N-hydroxythioacetimidate (Methomyl-Oxime)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methomyl, a widely used oxime carbamate insecticide, undergoes hydrolysis in aqueous environments, leading to the formation of its primary metabolite, S-methyl N-hydroxythioacetimidate, commonly known as methomyl-oxime. This transformation is a critical pathway in the environmental degradation of methomyl and significantly influences its persistence and toxicological profile. This guide provides a comprehensive technical overview of the chemical principles governing methomyl hydrolysis, detailed experimental protocols for its quantification, and a framework for data analysis. We will explore the reaction mechanism, the profound influence of pH and temperature on reaction kinetics, and standardized analytical methodologies. This document is designed to serve as a foundational resource for professionals investigating the environmental fate of carbamate pesticides and developing robust analytical strategies for their monitoring.

Introduction: The Significance of Methomyl Hydrolysis

Methomyl (S-methyl-N-(methylcarbamoyloxy)thioacetimidate) is a broad-spectrum insecticide effective against a wide range of agricultural pests.[1][2][3] Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects and mammals.[3] The environmental fate of methomyl is of considerable interest due to its high water solubility (54.7 g/L) and potential for contaminating surface and ground waters.[1]

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary abiotic degradation pathway for methomyl.[4][5] This process involves the cleavage of the ester bond, yielding this compound and other byproducts.[5][6] Understanding the kinetics and mechanisms of this transformation is crucial for several reasons:

  • Environmental Persistence: The rate of hydrolysis is a key determinant of methomyl's half-life in aquatic systems.[6]

  • Toxicity Assessment: The degradation products, particularly this compound, may have different toxicological profiles than the parent compound.

  • Regulatory Modeling: Accurate hydrolysis data is required by regulatory agencies like the U.S. Environmental Protection Agency (EPA) to model the environmental concentration and fate of pesticides.[7][8]

This guide provides the scientific foundation and practical methodologies for studying the formation of this compound via hydrolysis.

Chemical Principles of Methomyl Hydrolysis

The conversion of methomyl to this compound is a classic example of ester hydrolysis. The reaction is catalyzed by both acid and, more significantly, base.

Mechanism of Hydrolysis

The core of the methomyl molecule features a carbamate ester linkage (-O-C(=O)-N-). This bond is the primary site of hydrolytic attack.[4][6] Under aqueous conditions, a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group.

The reaction is significantly accelerated under alkaline conditions (high pH), where the hydroxide ion (OH⁻), a much stronger nucleophile than water, predominates. The cleavage of the ester bond results in the formation of this compound (S-methyl N-hydroxythioacetimidate) and methylcarbamic acid. The latter is unstable and can further decompose.

G M Methomyl H2O + H₂O (pH dependent) M->H2O MO This compound MA Methylcarbamic Acid H2O->MO H2O->MA

Caption: Simplified reaction pathway for methomyl hydrolysis.

Factors Influencing Hydrolysis Rate

The rate of methomyl hydrolysis is highly dependent on environmental conditions, primarily pH and temperature.

pH: This is the most critical factor.

  • Acidic to Neutral pH (pH < 7): Methomyl is relatively stable.[3][5] Studies have shown that at pH values of 4.5, 6.0, and 7.0, the hydrolysis half-lives are very long, indicating slow degradation.[9]

  • Alkaline pH (pH > 7): The hydrolysis rate increases significantly as the pH becomes more alkaline.[1] For instance, the half-life at pH 9 and 25°C is approximately 30 days, which is substantially shorter than at neutral pH.[1] This is due to the increased concentration of hydroxide ions, which facilitate base-catalyzed hydrolysis.

Temperature: Like most chemical reactions, the rate of methomyl hydrolysis increases with temperature.[10] This relationship can generally be described by the Arrhenius equation, where a higher temperature provides the necessary activation energy for the reaction to proceed more quickly. It has been demonstrated that reaction rates increase with rising temperatures and that this can lead to different degradation products.[2][10]

The following table summarizes representative hydrolysis half-life data for methomyl at 25°C, illustrating the profound effect of pH.

pHHalf-Life (t½)Reference
4.556 weeksPubChem CID 4109[9]
6.054 weeksPubChem CID 4109[9]
7.038 weeksPubChem CID 4109[9]
8.020 weeksPubChem CID 4109[9]
9.0~4.3 weeks (30 days)INCHEM EHC 178[1]

Experimental Protocol for Monitoring Methomyl Hydrolysis

This section outlines a standardized, self-validating protocol for quantifying the rate of methomyl hydrolysis, consistent with guidelines from regulatory bodies like the EPA (OPPTS 835.2120).[11]

Rationale and Self-Validation

The protocol is designed to isolate hydrolysis from other potential degradation pathways, such as photolysis and microbial degradation. This is achieved by conducting the experiment in the dark using sterile buffered solutions.[11] Trustworthiness is ensured through the use of analytical standards for calibration, duplicate samples for reproducibility, and a time-zero measurement to confirm the initial concentration.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Sterile Buffers (e.g., pH 4, 7, 9) D Spike Buffers with Methomyl Stock A->D B Prepare Methomyl Stock Solution B->D C Prepare Analytical Standards (Methomyl & this compound) H Quantify Concentrations vs. Calibration Curve C->H E Incubate in Dark at Constant Temperature (e.g., 25°C) D->E F Collect Samples at Defined Intervals (T₀, T₁, T₂, ... Tₙ) E->F G Analyze Samples (HPLC-UV or LC-MS) F->G G->H I Calculate Half-Life (t½) and Rate Constant (k) H->I

Caption: Experimental workflow for a methomyl hydrolysis study.

Materials and Reagents
  • Test Substance: Methomyl, analytical standard grade (>95% purity).[11]

  • Reference Standard: this compound, analytical standard grade.

  • Solvents: HPLC-grade acetonitrile and methanol; reagent-grade water (e.g., Milli-Q).

  • Buffers: Sterile, aqueous buffer solutions at relevant pH values (e.g., pH 4 acetate, pH 7 phosphate, pH 9 borate). Buffers should be chosen so as not to interfere with the analysis.

  • Glassware: Sterile glass flasks or test tubes with Teflon-lined caps.[11]

Experimental Procedure
  • Preparation of Test Solutions:

    • Prepare a stock solution of methomyl in a suitable organic solvent (e.g., methanol) at a high concentration (e.g., 1000 mg/L).

    • In triplicate for each pH, add a small, precise volume of the methomyl stock solution to the sterile buffer solutions to achieve a final concentration that is below its water solubility limit and representative of environmental concentrations (e.g., 1-10 mg/L). The volume of organic solvent should not exceed 1% of the total solution volume.[9]

  • Incubation:

    • Immediately after fortification, take a "time zero" (T₀) sample from each replicate.

    • Incubate all test vessels in the dark at a constant, controlled temperature (e.g., 25°C).[12]

  • Sampling:

    • Collect samples from each replicate at predetermined intervals. The sampling frequency should be designed to adequately define the degradation curve, with more frequent sampling at the beginning of the study, especially for higher pH values where degradation is faster. A typical schedule might include 0, 1, 3, 7, 14, 21, and 30 days.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of methomyl and the formation of this compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred analytical methods.[1]

    • HPLC-UV Method Example:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength suitable for both compounds (e.g., 235 nm).

      • Quantification: Generate a calibration curve using the analytical standards of methomyl and this compound.

Data Analysis and Interpretation

Kinetic Analysis

The degradation of methomyl via hydrolysis typically follows pseudo-first-order kinetics, where the rate of reaction is dependent on the concentration of methomyl. The integrated rate law for first-order kinetics is:

ln(Cₜ) = ln(C₀) - kt

Where:

  • Cₜ is the concentration of methomyl at time t.

  • C₀ is the initial concentration of methomyl at time zero.

  • k is the first-order rate constant (units of day⁻¹).

  • t is time.

The rate constant k can be determined from the slope of a plot of ln(Cₜ) versus time.

Half-Life Calculation

The half-life (t½) is the time required for the concentration of methomyl to decrease by 50%. For a first-order reaction, it is calculated from the rate constant k:

t½ = ln(2) / k ≈ 0.693 / k

By performing these calculations for each pH and temperature condition, a comprehensive profile of methomyl's hydrolytic stability can be established. The appearance and concentration of the this compound product should be plotted over time to confirm the degradation pathway.

Conclusion

The hydrolysis of methomyl to this compound is a fundamental degradation process governed by predictable chemical principles. The reaction rate is exceptionally sensitive to pH, accelerating dramatically under alkaline conditions, and also increases with temperature. By employing robust experimental designs that isolate hydrolysis from other environmental factors, researchers can accurately determine the degradation kinetics (rate constants and half-lives) of methomyl. The methodologies and data presented in this guide provide a framework for scientists to conduct reliable environmental fate studies, contributing to accurate risk assessments and the responsible management of this important agricultural chemical.

References

  • MDPI. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. Available from: [Link]

  • INCHEM. (1996). Methomyl (EHC 178, 1996). Available from: [Link]

  • Miles, C. J., & Oshiro, W. C. (1990). Degradation of methomyl in chlorinated water. Semantic Scholar. Available from: [Link]

  • MDPI. (2022). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. PMC. Available from: [Link]

  • MDPI. (2024). Kinetics Modeling for Degradation of Geosmin and 2-Methylisoborneol by Photo-Electrogenerated Radicals. Available from: [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the degradation of methomyl by applying hybrid process, HC + H2O2. Available from: [Link]

  • ResearchGate. (n.d.). The effect of pH on the photolysis rate of methomyl. Available from: [Link]

  • ResearchGate. (n.d.). Rate constants for the degradation of methomyl at different initial pH values. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methomyl. PubChem. Available from: [Link]

  • University of Hertfordshire. (2025). Methomyl (Ref: OMS 1196). AERU. Available from: [Link]

  • Van Scoy, A. R., et al. (2013). Environmental Fate and Toxicology of Methomyl. ResearchGate. Available from: [Link]

  • Metorri Chemical. (n.d.). This compound 98%. Available from: [Link]

  • ResearchGate. (n.d.). Study on the photocatalytic degradation of insecticide methomyl in water. Available from: [Link]

  • National Center for Biotechnology Information. (1977). Determination of residues of methomyl and oxamyl and their oximes in crops by gas-liquid chromatography of oxime trimethylsilyl ethers. PubMed. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance for Reviewing Environmental Fate Studies. Available from: [Link]

  • Regulations.gov. (2021). Analysis of Subsurface Metabolism in Groundwater Modeling; EPA-HQ-OPP-2021-0241. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.2120 Hydrolysis. EPA NEPS. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pesticide Assessment Guidelines Subdivision N Chemistry: Environmental Fate. EPA NEPS. Available from: [Link]

  • Regulations.gov. (2022). Spirodiclofen: Addendum to the Drinking Water Assessment for Registration Review. Available from: [Link]

Sources

Environmental fate of Methomyl-oxime in groundwater

Author: BenchChem Technical Support Team. Date: February 2026

The Environmental Fate of Methomyl-Oxime in Groundwater: A Technical Guide

Executive Summary

Methomyl (S-methyl N-[(methylcarbamoyl)oxy]thioacetimidate) is a carbamate insecticide widely used for foliar treatment of vegetables, fruit, and field crops.[1] While effective against a broad spectrum of pests, its physicochemical profile—specifically high water solubility and low soil adsorption coefficient (


)—flags it as a potential groundwater contaminant.[1]

This guide focuses on This compound (CAS: 13749-94-5), the primary hydrolysis metabolite of methomyl.[1] Unlike the parent compound, which is a potent acetylcholinesterase (AChE) inhibitor, the oxime exhibits reduced neurotoxicity but serves as a critical marker for environmental fate modeling. Understanding the transition from parent to oxime, and the subsequent degradation of the oxime to acetonitrile, is essential for accurate risk assessment in aquifer systems.

Chemical Identity and Formation Mechanism

Methomyl degrades primarily via hydrolysis and microbial action.[1] The cleavage of the carbamate ester bond yields this compound.[1]

ParameterParent: MethomylMetabolite: this compound
CAS Number 16752-77-513749-94-5
IUPAC Name S-methyl N-(methylcarbamoyloxy)thioacetimidate(1E)-N-hydroxy-1-(methylthio)ethanimine
Molecular Formula


Molecular Weight 162.2 g/mol 105.16 g/mol
Solubility (Water) 57.9 g/L (High)High (Polar)
Vapor Pressure

Pa (

)
Moderate volatility
Degradation Pathway

The degradation of methomyl is pH-dependent.[1] Under alkaline conditions (


), the carbamate ester linkage is susceptible to nucleophilic attack by hydroxide ions, rapidly converting methomyl to this compound.

DOT Diagram 1: Methomyl Hydrolysis and Degradation Pathway

MethomylDegradation Methomyl Methomyl (Parent Carbamate) Oxime This compound (Primary Metabolite) Methomyl->Oxime Hydrolysis (pH > 7) Ester Cleavage CarbamicAcid Methylcarbamic Acid (Unstable) Methomyl->CarbamicAcid Side Product Acetonitrile Acetonitrile (Volatile Organic) Oxime->Acetonitrile Beckman Rearrangement (Dehydration) CO2 CO2 + Nitrate Acetonitrile->CO2 Microbial Mineralization (Aerobic)

Caption: The degradation cascade of Methomyl. The primary step is the hydrolysis of the carbamate ester to form the oxime, which subsequently undergoes rearrangement to acetonitrile.[2]

Physicochemical Properties & Mobility[1][3][4][5][6][7][8]

The environmental fate of this compound is governed by its hydrophilicity and stability.[1]

Soil Adsorption ( )

Methomyl has a reported


 ranging from 72 to 160 mL/g , classifying it as highly mobile  in soil.[1] The metabolite, this compound, retains the polar oxime functionality (

) and lacks the bulky carbamate group, making it similarly, if not more, mobile than the parent.
  • Implication: Both parent and metabolite have a high potential to leach through the vadose zone into groundwater, particularly in sandy soils with low organic carbon content.

Degradation Kinetics ( )
  • Parent (Methomyl):

    
     in soil is typically 14 days  (aerobic).[1] It is considered non-persistent.[1]
    
  • Metabolite (this compound): The oxime is an intermediate.[1] In biologically active topsoil, it degrades rapidly (

    
     days) to acetonitrile and 
    
    
    
    .[1] However, in groundwater aquifers (low microbial activity, anaerobic, low temperature), the oxime may persist longer than in surface soils.[1]

Groundwater Transport Modeling

To assess the risk of aquifer contamination, researchers use retardation factors (


) derived from the 

(distribution coefficient).[1]

[1]

Where:

  • 
    : Soil bulk density (
    
    
    
    )[1]
  • 
    : Porosity (
    
    
    
    )[1]
  • 
    : 
    
    
    
    (fraction of organic carbon)[1]

Scenario: In a sandy aquifer (


), the estimated 

for this compound is extremely low (

).[1]
  • Result:

    
    .
    
  • Interpretation: The contaminant moves at nearly the same velocity as the groundwater itself (very little retardation).[1]

DOT Diagram 2: Groundwater Leaching Conceptual Model

LeachingModel cluster_soil Vadose Zone (Aerobic) cluster_aquifer Saturated Zone (Aquifer) Application Surface Application (Methomyl) Degradation Rapid Microbial Degradation (Methomyl -> Oxime -> CO2) Application->Degradation t < 14 days Leaching Leaching of Residues (High Rainfall / Sandy Soil) Application->Leaching Heavy Rain Event Groundwater Groundwater Plume (this compound dominant) Leaching->Groundwater Infiltration Transport Advective Transport (Retardation Factor ~ 1.0) Groundwater->Transport

Caption: Conceptual model showing the critical path from surface application to groundwater. Rapid infiltration events can bypass the degradation zone, delivering the mobile oxime to the aquifer.

Analytical Methodologies

Detecting this compound in groundwater requires high sensitivity due to the low regulatory limits (often 0.1


g/L in the EU).[1]
Recommended Protocol: LC-MS/MS

While HPLC with post-column derivatization (EPA Method 531.[1]1) is standard for carbamates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is superior for simultaneous determination of the parent and the oxime metabolite without derivatization.

Step-by-Step Workflow:

  • Sample Collection: Collect 1L groundwater in amber glass bottles. Preserve with sodium thiosulfate (if chlorinated) and adjust pH to 3.0 with monochloroacetic acid buffer to prevent hydrolysis during transport.[1]

  • Solid Phase Extraction (SPE):

    • Condition cartridge: Polymeric weak anion exchange or HLB (Hydrophilic-Lipophilic Balance) cartridge.[1]

    • Load sample at 5-10 mL/min.[1]

    • Elute with Methanol/Acetonitrile.[1]

  • LC Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation).[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • MS/MS Detection (ESI+):

    • Methomyl Transition:

      
       (Quantifier), 
      
      
      
      (Qualifier).[1]
    • This compound Transition:

      
       (Quantifier).[1] Note: The oxime ionizes as 
      
      
      
      .

Risk Assessment & Toxicology

While Methomyl is a Class I toxicant (Danger/Poison) due to acute AChE inhibition, the This compound is significantly less toxic.[1] The carbamate moiety ($ -O-C(=O)-NH-CH_3 $) is the structural pharmacophore responsible for binding to the serine residue in the AChE active site. Hydrolysis removes this group.[1]

  • Acute Toxicity: this compound has varying toxicity but is generally orders of magnitude less potent than the parent.[1]

  • Regulatory Status: In the EU and USA, metabolites are assessed for "relevance." If a metabolite lacks the toxicological activity of the parent, it may have a higher threshold for groundwater acceptance (e.g., non-relevant metabolites in the EU may be permitted up to 0.75-10

    
    g/L, vs 0.1 
    
    
    
    g/L for relevant ones).
  • Ecological Risk: The primary concern for the oxime is not acute lethality but its potential to act as a precursor for acetonitrile or nitrosamines under specific water treatment conditions (e.g., chlorination).

References

  • University of Hertfordshire. (2025).[1] Methomyl and this compound: PPDB: Pesticide Properties DataBase.[1] Retrieved from [Link][1]

  • US EPA. (2022).[1] Method 531.1: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[1] Retrieved from [Link][1]

  • Strathmann, T. J., & Stone, A. T. (2002).[1] Reduction of the Carbamate Insecticides Oxamyl and Methomyl by Dissolved Fe(II).[1] Environmental Science & Technology.[1] Retrieved from [Link][1]

  • World Health Organization (WHO). (2004).[1] Methomyl in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.[1] Retrieved from [Link][1]

Sources

Methodological & Application

LC-MS/MS parameters for Methomyl-oxime quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Methomyl-Oxime by LC-MS/MS

Executive Summary

This application note details a robust protocol for the quantification of This compound (S-methyl-N-hydroxythioacetimidate), the primary hydrolytic metabolite of the carbamate insecticide Methomyl. While Methomyl itself is frequently monitored, its oxime metabolite (CAS 10533-67-2) serves as a critical marker for retrospective forensic analysis and environmental degradation studies.

Challenge: this compound is a small, highly polar molecule (MW 105.16), leading to poor retention on standard C18 columns and significant susceptibility to ion suppression in the void volume. Solution: This method utilizes a polar-embedded reversed-phase column (HSS T3) combined with an acidified mobile phase to ensure adequate retention (


) and maximum ionization efficiency in ESI+ mode.

Chemistry & Degradation Pathway[1]

Understanding the origin of the analyte is vital for accurate data interpretation. Methomyl degrades rapidly under alkaline conditions (pH > 9) or via enzymatic hydrolysis to form this compound.[1] Unlike the parent compound, the oxime lacks the carbamate moiety, significantly altering its toxicity profile and chromatographic behavior.

Degradation Pathway Diagram:

MethomylDegradation Methomyl Methomyl (C5H10N2O2S) MW: 162.2 Intermediate Unstable Intermediate Methomyl->Intermediate Hydrolysis (pH > 9) Esterase Activity Oxime This compound (C3H7NOS) MW: 105.16 Intermediate->Oxime Loss of Methylcarbamic acid Acetonitrile Acetonitrile + CO2 + Sulfate Oxime->Acetonitrile Beckmann Rearrangement

Caption: Hydrolytic degradation of Methomyl to this compound.[1] The oxime is stable at neutral pH but degrades further under extreme conditions.

Experimental Protocol

Reagents & Standards
  • Target Analyte: this compound (CAS 10533-67-2).

  • Internal Standard (IS): this compound-

    
     or Methomyl-d3 (if specific oxime IS is unavailable, use parent isotopologue, but be aware of RT shifts).
    
  • Solvents: LC-MS grade Methanol (MeOH) and Water.

  • Additives: Formic Acid (FA) and Ammonium Formate (AmForm).

Sample Preparation (QuEChERS - Citrate Buffered)

Rationale: this compound is base-labile. Standard unbuffered QuEChERS can lead to pH shifts that degrade the analyte. The Citrate-buffered method maintains pH ~5.0-5.5, ensuring stability.

  • Extraction: Weigh 10.0 g homogenized sample into a 50 mL centrifuge tube.

  • Spiking: Add Internal Standard (IS) solution.

  • Solvent Addition: Add 10 mL Acetonitrile (ACN) with 1% Formic Acid. Shake vigorously for 1 min.

    • Note: The 1% FA aids in extracting the polar oxime and stabilizing it.

  • Salting Out: Add QuEChERS Citrate salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g NaCitrate sesquihydrate). Shake for 1 min.

  • Centrifugation: 4000 rpm for 5 min.

  • Cleanup (dSPE): Transfer 1 mL supernatant to dSPE tube containing PSA (Primary Secondary Amine) and C18.

    • Caution: PSA removes organic acids. Do not use excessive PSA as it increases pH. For high-fat samples, use C18/MgSO4 only.

  • Reconstitution: Evaporate 500 µL extract to near dryness under

    
     and reconstitute in 90:10 Water:MeOH (initial mobile phase) to match the column starting conditions.
    
LC-MS/MS Method Parameters

Chromatography (LC)

  • System: UHPLC (Agilent 1290 / Waters Acquity).

  • Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).

    • Why HSS T3? Standard C18 columns often elute this compound in the void volume (

      
      ). HSS T3 is a low-ligand-density C18 designed to retain polar molecules via interaction with the silica backbone.
      
  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min)%BRationale
0.005High aqueous start to focus polar oxime at column head.
1.005Isocratic hold to separate from unretained salts.
6.0095Gradient elution.
8.0095Wash column.
8.105Return to initial conditions.
11.005Re-equilibration (Critical for HSS columns).

Mass Spectrometry (MS/MS)

  • Ionization: ESI Positive (

    
    ).
    
  • Source Temp: 450°C (High temp aids desolvation of aqueous mobile phase).

  • Capillary Voltage: 3.5 kV.

MRM Transitions:

CompoundPrecursor (

)
Product (

)
Dwell (ms)CE (eV)TypeMechanism
This compound 106.1 88.0 5015Quant Loss of

106.158.05025QualCleavage of

106.146.05030QualThio fragment
Methomyl (Parent) 163.188.02015CheckCommon fragment
163.1106.02010CheckLoss of carbamate

Note: The 106->88 transition is the most abundant but non-specific. Ensure chromatographic separation from matrix interferences.

Analytical Workflow Diagram

Workflow Sample Sample Homogenization (10g Matrix) Extract Extraction ACN + 1% Formic Acid (Stabilizes Oxime) Sample->Extract Partition Partitioning MgS04 / NaCl / Citrate (pH Control ~5.5) Extract->Partition Clean dSPE Cleanup C18 (Lipids) + PSA (Sugars) *Limit PSA to avoid pH rise* Partition->Clean Inject LC-MS/MS Injection HSS T3 Column MRM: 106 -> 88 Clean->Inject Data Quantification Linear Regression 1/x (Range: 1 - 100 ng/mL) Inject->Data

Caption: Optimized QuEChERS workflow for this compound. Note the critical pH control steps.

Validation & Troubleshooting

Linearity & Sensitivity
  • Linear Range: 0.5 – 100 ng/mL (ppb).

  • LOQ: Typically 1.0 ng/mL in vegetable matrix.

  • Curve Fit: Linear,

    
     weighting (essential for accuracy at the lower end).[3]
    
Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Retention (

min)
Phase Collapse or Wrong ColumnSwitch to HSS T3 or Polar Omega. Ensure starting mobile phase is

Organic.
Peak Tailing Secondary InteractionsIncrease Ammonium Formate to 10mM. Ensure pH is acidic (Formic Acid).
High Background (m/z 106) Source ContaminationClean the cone/shield. m/z 106 is a low mass; solvent clusters can interfere. Use high-purity solvents.
Signal Loss Ion SuppressionThis compound elutes early where matrix salts elute. Use the divert valve (0-1.0 min to waste).
Self-Validating Check

To ensure the peak at m/z 106 is truly this compound and not an in-source fragment of the parent Methomyl:

  • Monitor the parent Methomyl transition (163 -> 106).

  • If the Methomyl peak (RT ~3.5 min) also appears in the 106 -> 88 channel at the same retention time, that is crosstalk/in-source fragmentation.

  • This compound must elute EARLIER (RT ~1.5 - 2.0 min) than the parent Methomyl.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).Link

  • US EPA. (2005). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Post-column Derivatization.Link

  • Wu, Y., et al. (2013). "Simultaneous determination of thiodicarb and its main metabolite residues in cotton by ultra-performance liquid chromatography coupled to tandem mass spectrometry." Journal of Separation Science. Link

  • Agilent Technologies. (2017).[4] "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Application Note. Link

  • Thermo Fisher Scientific. (2011). "Analysis of Early Eluting Pesticides in a C18-Type Column Using a Divert Valve and LC-MS/MS." Application Note. Link

Sources

Application Note: Preparation of Methomyl-Oxime Analytical Standard Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Methomyl-oxime (S-methyl-N-hydroxythioacetimidate; CAS 10533-67-2) is the primary hydrolysis metabolite of the carbamate insecticide Methomyl. While Methomyl itself is a potent cholinesterase inhibitor, accurate quantification of its oxime metabolite is critical for two reasons:

  • Degradation Monitoring: It serves as a marker for the environmental breakdown of the parent pesticide.

  • False Positive Prevention: In certain analytical workflows, the thermal instability of Methomyl can lead to in-source fragmentation, artificially elevating this compound signals.

This protocol details the preparation of high-purity this compound reference standards. Unlike robust organochlorines, this compound exhibits specific sensitivities to pH and temperature that require rigorous control during the preparation workflow to prevent Beckman rearrangement into acetonitrile.

Chemical Profile & Properties[1][2][3][4][5][6][7]

Understanding the physicochemical constraints of the analyte is the first step in experimental design.

PropertySpecificationCritical Note
Compound Name This compoundAlso known as Methylthio acetaldoxime
CAS Number 10533-67-2Distinct from Methomyl (CAS 16752-77-5)
Molecular Formula

Molecular Weight 105.16 g/mol Use this value for molarity calculations
Solubility Methanol, Acetonitrile, EthanolHigh solubility in polar organic solvents
Stability pH SensitiveUnstable in acidic media (pH < 4) ; stable in neutral/alkaline
pKa ~10.7Weakly acidic oxime proton

Safety & Handling (HSE)

WARNING: While less acutely toxic than the parent Methomyl, this compound is a chemical intermediate capable of causing irritation and potential systemic effects.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All weighing and dissolution steps must occur within a certified fume hood.

  • Waste: Dispose of all carbamate-associated waste as hazardous chemical waste.

Reagents and Equipment

Reagents
  • This compound Reference Material: Purity >98% (Certified Reference Material preferred).

  • Solvent A (Stock Preparation): Acetonitrile (LC-MS Grade).

    • Rationale: Acetonitrile is aprotic and minimizes the risk of solvolysis compared to alcohols during long-term storage.

  • Solvent B (Dilution): Methanol (HPLC Grade) or Mobile Phase A (if immediate use).

  • Preservative (Optional for Aqueous Dilutions): Sodium Thiosulfate (if analyzing chlorinated water matrices, per EPA 531.2).

Equipment
  • Analytical Balance: Readability of 0.01 mg (0.00001 g).

  • Volumetric Flasks: Class A, Amber Glass (10 mL, 25 mL, 100 mL).

    • Note: Amber glass is required to prevent photo-degradation.

  • Vortex Mixer and Ultrasonic Bath .

  • Gas-Tight Syringes: For precise aliquot transfer.

Protocol: Primary Stock Solution Preparation (1000 mg/L)

This procedure uses a gravimetric approach for maximum accuracy.

Step 1: Equilibration Remove the this compound reference standard from the freezer (-20°C) and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

  • Causality: Opening a cold vial introduces condensation, which adds water weight and degrades the standard.

Step 2: Weighing Place a clean, dry 10 mL Class A amber volumetric flask on the balance and tare it. Carefully weigh approximately 10.0 mg of this compound directly into the flask.

  • Record exact mass (

    
    ) to 0.01 mg.
    

Step 3: Dissolution Add approximately 5 mL of Acetonitrile (LC-MS Grade) . Swirl gently. If solids persist, sonicate for 60 seconds. Do not heat.

Step 4: Dilution to Volume Dilute to the mark with Acetonitrile. Stopper the flask and invert 10 times to mix.

Step 5: Concentration Calculation Calculate the true concentration (


) accounting for purity (

):


Example:

  • Mass weighed: 10.15 mg

  • Purity: 99.5% (0.995)

  • Volume: 0.010 L

Protocol: Working Standard Dilutions

Important: Aqueous working standards of this compound are less stable than organic stocks. Prepare aqueous dilutions daily.

Target: Prepare a 10 mg/L Intermediate Standard.

  • Pipette 100 µL of the Primary Stock (approx. 1000 mg/L) into a 10 mL amber volumetric flask.

  • Dilute to volume with Methanol (for instrument calibration) or Milli-Q Water (if matching initial mobile phase conditions).

  • Note: If using water, ensure pH is neutral (~7.0). Avoid acidified mobile phases (like 0.1% Formic Acid) for storage, as acid accelerates degradation.

Workflow Visualization

The following diagram illustrates the critical decision pathways and stability checkpoints in the preparation process.

G Start Start: this compound Solid (Store at -20°C) Equilibrate Equilibrate to Room Temp (Desiccator, 30 min) Start->Equilibrate Weigh Weigh ~10mg into 10mL Amber Flask Equilibrate->Weigh Solvent Dissolve in Acetonitrile (LC-MS Grade) Weigh->Solvent Check Solids Dissolved? Solvent->Check Sonicate Sonicate (Max 1 min) NO HEAT Check->Sonicate No Stock Primary Stock Solution (~1000 ppm) Check->Stock Yes Sonicate->Check Dilution_Choice Intended Use? Stock->Dilution_Choice Storage Long-term Storage (-20°C, Amber Vial) Dilution_Choice->Storage Stock Reserve Analysis Working Standard Prep (Dilute with MeOH/Water) Dilution_Choice->Analysis Immediate Use Warning CRITICAL: Avoid Acidic pH (Risk of Beckmann Rearrangement) Analysis->Warning

Figure 1: Workflow for the preparation of this compound standards highlighting critical stability checkpoints.

Quality Control & Validation

To ensure the trustworthiness of the standard, perform the following verification:

  • Chromatographic Purity Check: Inject the 10 mg/L standard via HPLC-UV (220 nm) or LC-MS.

    • Acceptance Criteria: Single peak >98% area.[1]

    • Red Flag: Appearance of a secondary peak matching Acetonitrile retention time (indicates degradation).

  • Cross-Verification: If available, check the prepared standard against a second source (different lot or vendor). The Relative Percent Difference (RPD) should be <5%.

Storage and Stability

  • Primary Stock (ACN): Stable for 6 months at -20°C in amber glass with PTFE-lined caps.

  • Working Standards (Aqueous): Unstable. Prepare fresh daily.

  • Degradation Pathway: this compound undergoes a Beckmann rearrangement to form N-methylacetamide or Acetonitrile under acidic or thermal stress.

References

  • U.S. Environmental Protection Agency (EPA). (2001).[2] Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[2][3] Revision 1.0.

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5365286, Methomyl oxime.

  • Occupational Safety and Health Administration (OSHA). (1989). Methomyl (Lannate) Method PV2114.[1] (Reference for carbamate handling and extraction efficiency).

  • Food and Agriculture Organization (FAO). FAO Specifications and Evaluations for Plant Protection Products: Methomyl. (Details on physical properties and degradation).

Sources

Solid-phase extraction (SPE) methods for Methomyl-oxime

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for analytical chemists and researchers involved in the trace analysis of Methomyl-oxime (S-methyl N-hydroxythioacetimidate). It synthesizes current best practices in Solid-Phase Extraction (SPE) with specific focus on the challenges posed by the high polarity of this metabolite.

Overcoming Polarity Challenges via Polymeric and Carbon-Based SPE

Abstract & Scope

This compound (CAS: 13749-94-5) is the primary hydrolysis product and environmental metabolite of the carbamate insecticide Methomyl.[1] Unlike its parent compound, this compound lacks the carbamoyl moiety, resulting in a smaller, significantly more polar molecule (LogP ~0.2–0.6).[1] This high polarity renders standard C18 silica-based extraction ineffective, often leading to immediate analyte breakthrough.[1]

This guide details two robust Solid-Phase Extraction (SPE) protocols designed to retain this compound from aqueous and complex matrices:

  • Method A (Polymeric Reversed-Phase): The primary protocol for surface water, groundwater, and biological fluids.[1]

  • Method B (Graphitized Carbon Black): A specialized protocol for highly pigmented agricultural extracts or ultra-polar scenarios.[1]

Analyte Profile & Physicochemical Context

Understanding the molecule is the first step to successful extraction.[1] this compound acts as a "ghost" peak in many Methomyl assays—present but often unretained.[1]

PropertyDataImplication for SPE
Chemical Name S-methyl N-hydroxythioacetimidateThio-group susceptible to oxidation; handle with care.[1]
Molecular Weight 105.16 g/mol Low mass requires careful evaporation settings (volatile loss risk).
LogP (Octanol/Water) ~0.2 – 0.6Critical: Highly hydrophilic.[1] Standard C18 retention is negligible.[1]
pKa ~11.5 (Oxime proton)Remains neutral at environmental/physiological pH (4–9).[1]
Solubility High in Water, MeOH, ACNRequires very weak wash solvents (mostly water) to prevent elution during wash steps.[1]

Experimental Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate extraction pathway based on sample matrix complexity.

SPE_Workflow Start Sample Matrix Check Matrix Complexity Check Start->Check Water Aqueous / Biological Fluid (Low Pigment) Check->Water Clean/Simple Complex Vegetable Extract / Soil (High Pigment/Polarity) Check->Complex Dirty/Pigmented MethodA METHOD A: Polymeric HLB (Hydrophilic-Lipophilic Balance) Water->MethodA MethodB METHOD B: Graphitized Carbon Black (GCB) Complex->MethodB ProcessA 1. Condition: MeOH -> H2O 2. Load: Neutral pH 3. Wash: 5% MeOH 4. Elute: 100% MeOH MethodA->ProcessA ProcessB 1. Condition: DCM/MeOH -> H2O 2. Load: Filtered Extract 3. Wash: 100% H2O 4. Elute: DCM:MeOH (80:20) MethodB->ProcessB Analysis LC-MS/MS Analysis (m/z 106 -> Product Ions) ProcessA->Analysis ProcessB->Analysis

Figure 1: Decision tree for this compound extraction. Select Method A for general aqueous retention and Method B for difficult, highly polar matrices.

Method A: Polymeric HLB Extraction (Primary Protocol)

Rationale: Polymeric sorbents (divinylbenzene-N-vinylpyrrolidone copolymer) possess a specific surface area (~800 m²/g) and a hydrophilic modification that allows them to remain wetted during the extraction.[1] This "wettability" is crucial for retaining polar analytes like this compound which would otherwise "slip" through a dried-out C18 bed.

Materials:

  • Cartridge: 60 mg / 3 mL Polymeric HLB (e.g., Oasis HLB, Strata-X, or equivalent).[1]

  • Reagents: LC-MS grade Methanol (MeOH), Ultrapure Water, Formic Acid.[1]

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Filter sample through 0.45 µm glass fiber filter.[1]

    • Adjust pH to 6.5–7.[1]5. Note: Avoid high pH (>9) to prevent deprotonation of the oxime, which reduces retention.[1]

  • Conditioning:

    • 3 mL MeOH (Flow: 2 mL/min).

    • 3 mL Ultrapure Water.[1] Do not let the cartridge run dry. [1]

  • Loading:

    • Load sample at 1–2 mL/min.[1]

    • Critical Control Point: If volume >500 mL, monitor for breakthrough by stacking a second cartridge in series for validation.

  • Washing:

    • 3 mL of 5% MeOH in Water.[1]

    • Why? This removes salts and very polar interferences.[1] Do not exceed 5% organic solvent, or this compound will elute prematurely due to its low LogP.[1]

    • Dry cartridge under high vacuum for 5 minutes.[1]

  • Elution:

    • 2 x 1.5 mL 100% MeOH.[1]

    • Apply gravity flow or very low vacuum to maximize sorbent-analyte interaction time.[1]

  • Reconstitution:

    • Evaporate to near dryness under Nitrogen at 35°C. Caution: Molecule is volatile; do not heat aggressively.

    • Reconstitute in 90:10 Water:MeOH (mobile phase initial conditions).

Method B: Graphitized Carbon Black (GCB) (Specialist Protocol)

Rationale: When Polymeric RP fails (e.g., in samples with high dissolved organic carbon or for very polar vegetable extracts), Carbon Black acts as a "super-retainer."[1] Its retention mechanism involves pi-pi interactions and strong adsorption, ideal for planar molecules like oximes.[1]

Materials:

  • Cartridge: 250 mg / 6 mL Graphitized Carbon Black (e.g., Supelclean ENVI-Carb).[1]

  • Elution Solvent: Dichloromethane (DCM) / Methanol (80:20 v/v).[1]

Step-by-Step Protocol
  • Conditioning:

    • 3 mL DCM:MeOH (80:20) (to clean the carbon).[1]

    • 3 mL MeOH.

    • 5 mL Ultrapure Water (to equilibrate).[1]

  • Loading:

    • Load aqueous sample.[1][2][3] Flow rate < 5 mL/min.[1][4]

  • Washing:

    • 3 mL 100% Ultrapure Water.[1]

    • 1 mL 100% MeOH (Optional: Only if interference is high.[1] Test recovery first as some oxime may be lost here).

  • Elution (Back-flush Recommended):

    • Carbon retains strongly.[1] Elute with 2 x 3 mL DCM:MeOH (80:20).[1]

    • Note: Back-flushing (reversing cartridge flow) often improves recovery by preventing the analyte from having to traverse the entire carbon bed to exit.[1]

  • Evaporation:

    • Solvent exchange is required as DCM is incompatible with Reversed-Phase LC.[1] Evaporate to dryness and reconstitute immediately in Mobile Phase A.

Analytical Validation (LC-MS/MS)

This compound is difficult to detect by UV due to lack of a strong chromophore.[1] LC-MS/MS in Positive Electrospray Ionization (ESI+) mode is the standard.[1]

Instrument Parameters:

  • Column: C18 Polar-Embedded or HILIC column (e.g., Acquity HSS T3 or equivalent). Standard C18 may result in poor peak shape/retention.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

MRM Transitions (Quantification): Since this compound is the hydrolysis product of Methomyl (MW 162), the oxime (MW 105) requires specific targeting.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
This compound 106.1 [M+H]+ 88.0 2515Quantifier
106.158.02522Qualifier
Methomyl (Parent)163.1 [M+H]+88.02012Quantifier

Note: The 88 m/z fragment is common to both parent and metabolite, representing the core thio-acetimidate structure.[1] Chromatographic separation is essential to distinguish them (Oxime elutes earlier).

Troubleshooting & Optimization

  • Issue: Low Recovery (<60%)

    • Cause: Elution solvent too weak or wash step too strong.

    • Fix: In Method A, ensure the wash is max 5% MeOH.[1] In Method B, try adding 0.1% Formic Acid to the elution solvent to disrupt interactions.[1]

  • Issue: Peak Tailing

    • Cause: Secondary interactions with silanols (if using silica-based columns) or metal chelation.[1]

    • Fix: Use a "Polar Embedded" column (e.g., Phenomenex Synergi Fusion or Waters T3) and ensure Ammonium Formate is in the mobile phase.[1]

  • Issue: Degradation [5]

    • Cause: Oximes can be thermally unstable.[1]

    • Fix: Keep evaporation temperatures below 40°C. Analyze samples within 24 hours of extraction.[1]

References

  • US EPA. (2001).[1][2][6] Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[1][6] Revision 1.0.

  • Waters Corporation. Primer on Solid-Phase Extraction: Polymeric Sorbents for Polar Analytes.[1][1]

  • Agilent Technologies. (2017).[1] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.

Sources

Application Notes and Protocols: Methomyl-Oxime as a Key Intermediate in Carbamate Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and agrochemical synthesis on the utilization of methomyl-oxime as a pivotal intermediate in the production of carbamate insecticides, primarily focusing on methomyl and thiodicarb. These application notes detail the underlying chemical principles, step-by-step synthesis protocols, purification techniques, and analytical methodologies. Emphasis is placed on explaining the causality behind experimental choices to ensure technical accuracy and reproducibility. All protocols are designed as self-validating systems, incorporating safety measures and citing authoritative sources for key claims.

Introduction: The Significance of this compound in Pesticide Synthesis

This compound (1-(methylthio)acetaldehyde oxime) is a crucial building block in the synthesis of several economically significant carbamate pesticides.[1][2] Its structure is primed for reaction with isocyanates to form the carbamate ester linkage characteristic of this class of insecticides. The most prominent pesticides derived from this compound are methomyl and thiodicarb, both of which are broad-spectrum insecticides effective against a wide range of pests.[2]

The efficacy of these carbamate pesticides stems from their ability to inhibit the acetylcholinesterase (AChE) enzyme in insects.[3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system, paralysis, and ultimately, the death of the insect.[3]

This guide provides detailed protocols for the synthesis of this compound and its subsequent conversion to methomyl and thiodicarb, along with methods for their analysis and purification.

Synthesis of the Intermediate: this compound

The synthesis of this compound is a critical precursor step. While several methods exist, the acetaldehyde route is widely adopted due to its cost-effectiveness and relatively high yield.[2][5] This process involves a two-step reaction starting from acetaldehyde.

Principle of this compound Synthesis (Acetaldehyde Method)

The synthesis begins with the formation of acetaldehyde oxime from the reaction of acetaldehyde with hydroxylamine. The resulting acetaldehyde oxime is then chlorinated and subsequently reacted with a sulfur source, typically sodium methyl mercaptide, to yield this compound.[2][5] A patented process also describes the chlorination of acetaldoxime in N-methylpyrrolidone (NMP) followed by thioesterification.[5]

Laboratory-Scale Protocol for this compound Synthesis

This protocol is an adaptation of established industrial methods for a laboratory setting.[2][5]

Materials:

  • Acetaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (or another suitable base)

  • Chlorine gas or N-chlorosuccinimide (NCS)

  • Sodium methyl mercaptide

  • Appropriate solvents (e.g., water, N-methylpyrrolidone)

  • Standard laboratory glassware and equipment (three-neck flask, condenser, dropping funnel, etc.)

  • pH meter

Step-by-Step Procedure:

  • Formation of Acetaldehyde Oxime:

    • In a well-ventilated fume hood, dissolve hydroxylamine hydrochloride in water in a three-neck flask equipped with a stirrer, thermometer, and dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium hydroxide to neutralize the hydrochloride and generate free hydroxylamine.

    • Gradually add acetaldehyde to the reaction mixture while maintaining the temperature below 10°C.

    • Stir the mixture for 2-3 hours, allowing the reaction to go to completion. The formation of acetaldehyde oxime can be monitored by TLC or GC.

  • Chlorination and Thioesterification:

    • To the acetaldehyde oxime solution, carefully introduce a source of chlorine (e.g., bubbling chlorine gas through the solution or adding NCS portion-wise) at a controlled temperature, typically between -10°C and 0°C.[5]

    • After the chlorination is complete, slowly add a solution of sodium methyl mercaptide.

    • During the addition, carefully monitor and adjust the pH of the reaction mixture to the optimal range (typically pH 6-7) using a suitable base.[5]

    • After the addition is complete, allow the reaction to stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to induce precipitation of the crude this compound.[2]

    • Collect the white crystalline solid by vacuum filtration and wash with cold water.[2]

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield pure this compound.

Synthesis of Methomyl from this compound

The conversion of this compound to methomyl is a straightforward carbamoylation reaction.

Reaction Principle

Methomyl is synthesized by reacting this compound with methyl isocyanate (MIC).[3][6] The lone pair of electrons on the oxygen atom of the oxime group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This addition reaction forms the carbamate ester linkage. The reaction is often carried out in the presence of a catalyst.[6]

Diagram: Synthesis of Methomyl from this compound

G MethomylOxime This compound Methomyl Methomyl MethomylOxime->Methomyl + MIC Methyl Isocyanate (MIC) MIC->Methomyl Catalyst (e.g., Triethylamine) 50-80°C

Caption: Reaction scheme for the synthesis of Methomyl.

Laboratory-Scale Protocol for Methomyl Synthesis

This protocol is based on patented industrial processes, adapted for laboratory use.[5][6]

Materials:

  • This compound

  • Methyl isocyanate (MIC)

  • Solvent (e.g., water, N-methylpyrrolidone, or an inert organic solvent)[3][6]

  • Catalyst (e.g., triethylamine)

  • Reaction vessel with stirring, heating, and cooling capabilities

  • Dropping funnel

Step-by-Step Procedure:

  • Reaction Setup:

    • In a fume hood, with appropriate safety precautions for handling MIC, charge the reaction vessel with this compound and the chosen solvent.

    • If using water as a solvent, heat the mixture to dissolve the this compound.[6] Add the catalyst to the solution.

  • Addition of Methyl Isocyanate:

    • Carefully and slowly add methyl isocyanate dropwise to the reaction mixture using a dropping funnel.

    • Control the reaction temperature between 50-80°C.[6] The reaction is exothermic, so cooling may be necessary.

  • Reaction Completion and Work-up:

    • After the addition of MIC is complete, maintain the reaction mixture at 60-80°C for 50-70 minutes to ensure the reaction goes to completion.[6]

    • Monitor the reaction progress using TLC or HPLC.

    • Once the reaction is complete, cool the mixture to induce the crystallization of methomyl.[6]

  • Purification:

    • Collect the solid methomyl by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

    • The product can be further purified by recrystallization. A two-solvent system, such as heptane/ethyl acetate or methanol/water, can be effective.[7]

Synthesis of Thiodicarb from Methomyl

Thiodicarb is a dimeric derivative of methomyl, formed by linking two methomyl molecules through a sulfur bridge.

Reaction Principle

The synthesis of thiodicarb involves the reaction of methomyl with sulfur dichloride (SCl₂).[8] This reaction results in the formation of a thioether linkage between the nitrogen atoms of two methomyl molecules. The use of a catalyst, such as 18-crown-6 or 4-dimethylaminopyridine, can improve reaction selectivity and yield.[8][9]

Diagram: Synthesis of Thiodicarb from Methomyl

G Methomyl_node Methomyl (2 eq.) Thiodicarb Thiodicarb Methomyl_node->Thiodicarb + SCl2 Sulfur Dichloride (SCl₂) SCl2->Thiodicarb Catalyst (e.g., 18-crown-6) -5 to 5°C

Caption: Reaction scheme for the synthesis of Thiodicarb.

Laboratory-Scale Protocol for Thiodicarb Synthesis

This protocol is derived from patented methods and is suitable for a laboratory setting.[8]

Materials:

  • Methomyl

  • Sulfur dichloride (SCl₂)

  • Inert solvent (e.g., dichloromethane, toluene)

  • Catalyst (e.g., 18-crown-6)

  • Reaction vessel with inert atmosphere capabilities (e.g., nitrogen or argon inlet)

  • Low-temperature cooling bath

Step-by-Step Procedure:

  • Reaction Setup:

    • In a flame-dried, three-neck flask under an inert atmosphere, dissolve methomyl in the chosen inert solvent.

    • In a separate vessel, dissolve the catalyst (e.g., 18-crown-6) in a portion of the solvent.[8]

  • Controlled Addition:

    • Cool the catalyst solution to a low temperature, typically between -5°C and 5°C.[8]

    • Slowly add a portion of the sulfur dichloride to the catalyst solution.

    • Simultaneously and dropwise, add the remaining sulfur dichloride and the methomyl solution to the reaction mixture while maintaining the low temperature.

  • Reaction and Work-up:

    • After the additions are complete, allow the reaction to stir at the low temperature for a specified period, followed by warming to room temperature.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Upon completion, the reaction mixture can be quenched with a suitable reagent (e.g., a dilute aqueous solution of sodium bicarbonate) to neutralize any remaining acidic species.

    • Extract the product into an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., sodium sulfate).

  • Purification:

    • Remove the solvent under reduced pressure to obtain the crude thiodicarb.

    • Purify the crude product by recrystallization from an appropriate solvent or by column chromatography to yield pure thiodicarb.

Analytical Methods for Reaction Monitoring and Quality Control

Accurate and reliable analytical methods are essential for monitoring the progress of the synthesis and ensuring the purity of the final products.

High-Performance Liquid Chromatography (HPLC)

HPLC with a UV detector is a robust method for the analysis of methomyl and thiodicarb.[10][11]

Table 1: Typical HPLC Parameters for Methomyl and Thiodicarb Analysis

ParameterMethomylThiodicarb
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[10]C18 (e.g., 250 mm x 4.6 mm)[11]
Mobile Phase Acetonitrile/Water (e.g., 25:75 v/v)[10]Methanol/Water
Flow Rate 1.0 mL/min[10]Not specified
Detection UV at 210 nm or 235 nm[10]UV at 232 nm[11]
Injection Volume 10 µL[10]Not specified
Retention Time Approximately 4.7 minutes[10]Approximately 8 minutes[11]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, especially for residue analysis, UPLC-MS/MS is the method of choice.[1][12] This technique allows for the simultaneous determination of thiodicarb and its metabolites, including methomyl and this compound.[1][12]

Table 2: UPLC-MS/MS Parameters for Thiodicarb and Metabolites

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[1][12]
Monitoring Mode Multiple Reaction Monitoring (MRM)[1][12]
Sample Preparation Acetonitrile extraction followed by solid-phase extraction (SPE) cleanup (e.g., Pesti-Carb/NH₂)[1][12]

Safety and Handling Precautions

The synthesis of these pesticides involves the use of highly toxic and hazardous materials. Strict adherence to safety protocols is mandatory.

  • This compound: This compound is a hazardous substance.[13] Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[14]

  • Methyl Isocyanate (MIC): MIC is an extremely toxic, volatile, and flammable liquid.[15] It is a severe respiratory irritant and can cause severe chemical burns.[16] All work with MIC must be conducted in a dedicated, high-performance fume hood with continuous monitoring. A self-contained breathing apparatus (SCBA) should be readily available in case of emergency.[17] Ensure all equipment is properly grounded to prevent static discharge.[17]

  • Sulfur Dichloride (SCl₂): This is a corrosive and toxic liquid that reacts with water. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][15][18] Have appropriate spill kits and emergency procedures in place.

Conclusion

This compound serves as a versatile and indispensable intermediate in the synthesis of methomyl and thiodicarb, two important carbamate insecticides. The protocols and application notes provided in this guide offer a detailed framework for the successful and safe synthesis, purification, and analysis of these compounds in a laboratory setting. By understanding the underlying chemical principles and adhering to the detailed procedures and safety precautions, researchers can effectively utilize this compound in the development of new and improved pesticide formulations.

References

  • CN102924354A - Synthetic method of methomyl - Google Patents.
  • Methomyl (Lannate) - OSHA. Available at: [Link]

  • Simultaneous determination of thiodicarb and its main metabolite residues in cotton by ultra-performance liquid chromatography coupled to tandem mass spectrometry - ResearchGate. Available at: [Link]

  • CN112778179A - Synthesis method of thiodicarb - Google Patents.
  • Methomyl (Ref: OMS 1196) - AERU - University of Hertfordshire. Available at: [Link]

  • THIODICARB - Inchem.org. Available at: [Link]

  • US4327033A - Process for the production of methomyl oxime - Google Patents.
  • This compound 98% - Metorri Chemical. Available at: [Link]

  • An Introduction to Methomyl Oxime - Metorri Chemical. Available at: [Link]

  • CN104529847A - Method for producing methomyl - Google Patents.
  • [Determination of thiodicarb by reversed-phase high performance liquid chromatography] - PubMed. Available at: [Link]

  • Simultaneous determination of thiodicarb and its main metabolite residues in cotton by ultra-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing). Available at: [Link]

  • CN112778179B - Synthesis method of thiodicarb - Google Patents.
  • CN108047106B - Preparation method of thiodicarb - Google Patents.
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]

  • Guide for handling Isocyanates - Safe Work Australia. Available at: [Link]

  • Methyl Isocyanate | Medical Management Guidelines | Toxic Substance Portal - CDC. Available at: [Link]

  • SAFETY DATA SHEET - Chem Service. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Methomyl-Oxime Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting and resolving peak tailing for Methomyl-oxime (S-Methyl-N-hydroxythioacetimidate). Audience: Analytical Chemists, Validation Scientists, and R&D Personnel. Objective: Achieve a USP Tailing Factor (


) between 0.9 and 1.2.

Diagnostic Workflow: The Tailing Decision Tree

Before altering chemistry, use this logic flow to isolate the root cause. This compound is structurally unique (an oxime ether metabolite), making it susceptible to specific secondary interactions.

TailingDiagnosis Start Symptom: this compound Tailing (Tf > 1.3) CheckSolvent 1. Check Sample Diluent Is diluent stronger than Initial Mobile Phase? Start->CheckSolvent DiluentFix Fix: Dilute sample with Initial Mobile Phase (e.g., 90% Water) CheckSolvent->DiluentFix Yes CheckColumn 2. Check Column Chemistry Is it Type-A Silica or Non-Endcapped? CheckSolvent->CheckColumn No ColumnFix Fix: Switch to High-Purity (Type B) Triple End-capped C18 CheckColumn->ColumnFix Yes CheckPH 3. Check Mobile Phase pH Is pH > 4.0? CheckColumn->CheckPH No PHFix Fix: Lower pH to 2.5 - 3.0 (Suppress Silanol Ionization) CheckPH->PHFix Yes CheckMetals 4. Check Metal Chelation Does tailing persist on new column? CheckPH->CheckMetals No MetalFix Fix: Add 0.1 mM EDTA or Use PEEK/Glass-lined Column CheckMetals->MetalFix Yes

Figure 1: Systematic fault isolation for oxime peak asymmetry. Follow the path to identify the most probable cause based on your current parameters.

Technical Deep Dive: The Mechanism of Failure

To resolve the issue, you must understand why this compound tails. Unlike simple hydrophobic compounds, oximes possess an N-OH (or N-OR) moiety that is highly prone to secondary interactions.

The Chemistry of the Problem
  • Silanol Hydrogen Bonding: The hydroxyl group on the oxime is a hydrogen bond donor. It interacts strongly with free silanol groups (

    
    ) on the silica surface. If the silica is acidic (Type A) or not fully end-capped, the oxime "drags" along the stationary phase surface, causing the tail.
    
  • Silanol Ionization: At pH > 3.5, surface silanols begin to ionize (

    
    ). While this compound is largely neutral at typical HPLC pH (pKa ~11.5), the polarized N-O bond can still interact with these negative surface charges via dipole-dipole interactions.
    
  • Metal Chelation: Oximes are well-known chelating agents. If your column frit or silica contains trace metals (Fe, Al), the this compound can complex with them, leading to severe tailing or even irreversible adsorption.

Troubleshooting Modules (Q&A Format)

Module A: Mobile Phase Optimization

Q: My method uses neutral water/methanol. Why is acidification necessary if this compound is neutral? A: You are not acidifying to control the analyte, but to control the column.

  • The Science: Silica surface silanols have a pKa between 3.5 and 4.5. In neutral water (pH ~7), these silanols are ionized (

    
    ), creating "sticky" sites for polar molecules.
    
  • The Fix: Acidify mobile phase A to pH 2.5 – 3.0 using 0.1% Formic Acid or Phosphoric Acid. This forces silanols into their neutral, protonated state (

    
    ), significantly reducing secondary interactions.
    

Q: Does buffer concentration matter for peak shape? A: Yes. If simple acidification doesn't work, ionic strength is the next lever.

  • Protocol: Use 20–25 mM Ammonium Acetate or Phosphate buffer instead of simple acidified water.

  • Why: The cations in the buffer (

    
     or 
    
    
    
    ) compete with the analyte for the active silanol sites, effectively "blocking" them from interacting with the this compound.
Module B: Column Selection

Q: I am using a standard C18 column. Why is the peak still tailing? A: "Standard" C18 is often insufficient for oximes. You likely have accessible silanols.

  • Recommendation: Switch to a Type B (High Purity) Silica column that is End-capped .

  • Specific Features to Look For:

    • Base Deactivated: These columns are chemically treated to neutralize surface acidity.

    • Steric Protection: Bulky side chains (e.g., di-isopropyl) on the silane ligand prevent the analyte from reaching the silica surface.

    • Examples: Agilent ZORBAX Eclipse Plus, Waters XBridge, or Phenomenex Kinetex EVO.

Q: Could the column hardware be the issue? A: If the tailing is accompanied by low recovery, suspect metal chelation .

  • Test: Inject a standard of a non-chelating compound (e.g., Toluene or Naphthalene). If that peak is symmetrical but this compound tails, metal interaction is confirmed.

  • Remedy: Use a column with PEEK-lined hardware or add a sacrificial chelator (0.1 mM EDTA) to the mobile phase (Note: EDTA is not compatible with all detectors; check compatibility first).

Module C: Sample Injection (The Hidden Culprit)

Q: I dissolved my sample in 100% Methanol to ensure solubility. Is this a problem? A: This is a leading cause of "fronting-leading-to-tailing" distortions.

  • The Physics: When a strong solvent plug (MeOH) hits a weaker mobile phase (e.g., 90% Water), the analyte travels faster than the mobile phase front, smearing the band before it focuses at the column head.

  • The Protocol:

    • Evaporate the extraction solvent.[1]

    • Reconstitute the sample in the initial mobile phase composition (e.g., 10:90 MeOH:Water).

    • If solubility is an issue, do not exceed 25% organic in the diluent.

Summary of Quantitative Fixes

ParameterStandard Condition (Prone to Tailing)Optimized Condition (Resolves Tailing)Mechanism
Mobile Phase pH pH 6.0 - 7.0 (Neutral)pH 2.5 - 3.0 Suppresses silanol ionization (



).
Buffer None (Water only)20 mM Ammonium Acetate Cations mask residual silanol sites.
Column Type Traditional C18 (Type A)High-Purity End-capped C18 (Type B) Reduces available sites for H-bonding.
Sample Diluent 100% Methanol/AcetonitrileInitial Mobile Phase Prevents solvent wash-through/band broadening.
Flow Rate > 1.5 mL/min0.8 - 1.0 mL/min Improves mass transfer kinetics for polar analytes.

References

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).[2][3] Revision 1.

  • Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC? Technical Guide.

  • BenchChem. (2025).[5] Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Oxime Esters.

  • Chrom Tech, Inc. (2025).[4] What Causes Peak Tailing in HPLC?

  • University of Hertfordshire. (2025). This compound Properties and pKa Data.[6][7] PPDB: Pesticide Properties DataBase.

Sources

Technical Support Center: Methomyl & Methomyl-oxime Stability in GC

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GC-CARB-001 Subject: Prevention of Thermal Decomposition in Methomyl/Methomyl-oxime Analysis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering a classic challenge in carbamate analysis. Methomyl (


) is thermally labile. In a standard hot Gas Chromatography (GC) inlet, it degrades into Methomyl-oxime  (S-methyl N-hydroxythioacetimidate) and eventually to Acetonitrile .

If your goal is to analyze Methomyl (parent) , the presence of this compound is an artifact of inlet decomposition. If your goal is to analyze This compound (metabolite) , you must prevent its further dehydration into nitrile.

This guide provides the hardware configurations, method parameters, and chemical derivatization protocols required to stabilize this system.

Module 1: The Root Cause (Mechanism)

To solve the problem, we must visualize the thermal stress points. Methomyl possesses a labile carbamate ester bond. Upon contact with active sites (silanols) or high heat (>150°C), the molecule cleaves.

Degradation Pathway

MethomylDegradation Methomyl Methomyl (Parent) Heat Thermal Stress (>150°C) Methomyl->Heat Injector ActiveSites Active Sites (Silanols/Glass Wool) Methomyl->ActiveSites Liner Surface Oxime This compound (Primary Breakdown) Heat->Oxime Elimination of Methyl Isocyanate ActiveSites->Oxime Catalytic Cleavage Nitrile Acetonitrile (Secondary Breakdown) Oxime->Nitrile Dehydration (Extreme Heat)

Figure 1: Thermal degradation pathway of Methomyl in GC systems. The primary artifact is the Oxime; secondary degradation leads to Acetonitrile.

Module 2: Critical Hardware Configuration

Standard "Hot Splitless" injection is the primary cause of Methomyl decomposition. You must minimize residence time and thermal exposure .

Injection Port Selection
Injection ModeSuitabilityTechnical Rationale
PTV (Programmed Temperature Vaporization) Recommended Allows cold injection (e.g., 40°C). Analyte enters liquid, solvent vents, then rapid heating transfers analyte to column. Minimizes thermal shock.
Cold On-Column (COC) Excellent Deposits sample directly into the column. Zero thermal discrimination. Disadvantage: Dirties column faster; requires clean extracts.
Hot Splitless Not Recommended Traditional 250°C inlets cause >60% conversion of Methomyl to Oxime immediately.
Liner Selection (The "Zero-Activity" Rule)

Glass wool is a massive surface area of potential active sites. For Methomyl, you must use Ultra-Inert deactivated liners.

  • Best: Baffled liner (dimpled) with no glass wool.

  • Acceptable: Ultra-Inert liner with deactivated wool (only if positioned low to wipe the needle).

  • Forbidden: Standard untreated glass wool.

Column Choice

Use a mid-polarity column to separate the oxime from the parent if decomposition occurs.

  • Recommended: 14% Cyanopropyl-phenyl-methylpolysiloxane (e.g., Rtx-1701 or VF-1701ms).

  • Alternate: 5% Phenyl-arylene (e.g., HP-5ms UI). Must be "Ultra Inert" grade.[1]

Module 3: Experimental Protocols

Protocol A: PTV Injection Parameters (Direct Analysis)

Use this protocol to analyze Methomyl and this compound without derivatization.

  • Inlet Temp (Initial): 40°C (Hold 0.1 min).

  • Injection Volume: 1–2 µL.

  • Vent Flow: 50 mL/min (Vent time depends on solvent; typically 0.2 min).

  • Ramp Rate: 600°C/min (Ballistic heating).

  • Inlet Temp (Final): 200°C (Do not exceed 220°C).

  • Transfer Time: 1.5 min.

Why this works: The analyte is never exposed to temperatures above 200°C for long periods. The ballistic heating transfers the sample before the activation energy for cleavage is sustained.

Protocol B: Chemical Derivatization (The "Gold Standard")

If PTV is unavailable or precision is poor, you must derivatize. This caps the polar functional groups, preventing thermal breakdown.

Reagents: BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Evaporate 100 µL of sample extract to dryness under nitrogen.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Add 50 µL of dry Pyridine (catalyst).

  • Incubate at 60°C for 30 minutes.

  • Inject 1 µL into GC (Inlet can now be 250°C).

Result: this compound is converted to This compound-TMS . This derivative is thermally stable and yields a sharp, symmetrical peak.

Module 4: Troubleshooting FAQ

Q: I see two peaks in my chromatogram for a pure Methomyl standard. Why? A: The second peak is this compound. This confirms thermal decomposition in your inlet.

  • Fix: Lower inlet temperature by 20°C steps. If using a liner with wool, replace it with a baffled, wool-free liner.

Q: Can I analyze this compound directly? A: Yes, the oxime is more stable than the parent Methomyl. However, at temperatures >260°C, it can dehydrate to acetonitrile. Keep the injector <240°C.

Q: My calibration curve is non-linear at low concentrations. A: This indicates active site adsorption. Carbamates stick to free silanol groups on the glass liner or column head.

  • Fix: Trim 10cm from the column guard. Switch to "Ultra Inert" or "Siltek" deactivated liners.

Q: Is there an alternative to GC for this? A: Yes. EPA Method 8318 uses HPLC with post-column derivatization (hydrolysis + OPA reaction) and fluorescence detection. This is the regulatory standard because it avoids all thermal stress.

Module 5: Decision Matrix

Use this logic flow to determine your next step.

DecisionMatrix Start Start: Methomyl Analysis PTV Is PTV Inlet Available? Start->PTV Deriv Can you Derivatize? PTV->Deriv No (Standard Split/Splitless) Direct Use Protocol A: Cold Splitless/PTV (Inlet < 200°C) PTV->Direct Yes TMS Use Protocol B: BSTFA Derivatization (Forms TMS-Oxime) Deriv->TMS Yes HPLC Switch to HPLC (EPA Method 8318) Deriv->HPLC No

Figure 2: Workflow decision matrix for stabilizing Methomyl analysis.

References

  • US Environmental Protection Agency (EPA). (1994). Method 8318: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).Link

  • Agilent Technologies. (2012). Optimized Method Development of Large Volume Injection for GC/MS/MS of Food Pesticides. Application Note 5991-1196EN. Link

  • Restek Corporation. (2004). Analysis of Carbamate Pesticides: Stabilization via Inlet Deactivation. Restek Advantage Note. Link

  • Hiemstra, M. & de Kok, A. (2007). Determination of N-methylcarbamate pesticides in food using Gas Chromatography with Mass Selective Detection. Journal of Chromatography A. Link

Sources

Technical Support Center: Methomyl-Oxime E/Z Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #MOX-ISO-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Chromatographic Separation for Methomyl-Oxime Geometric Isomers

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing peak coalescence, poor resolution (


), or on-column interconversion during the analysis of this compound (S-methyl N-hydroxythioacetimidate).

Unlike its parent carbamate (Methomyl), the oxime hydrolysis product presents unique stability challenges. The C=N double bond allows for E (trans) and Z (cis) geometric isomerism. The Z-isomer is typically the thermodynamically stable and biologically relevant form, while the E-isomer appears as a photo-isomer or synthetic impurity.

Critical Warning: These isomers are thermodynamically unstable. They can interconvert on the column if the temperature is too high or the pH is unregulated, leading to "saddle" peaks or plateauing baselines between peaks.

Module 1: The "Self-Validating" Separation Protocol

Do not rely on generic C18 methods for geometric isomers. The following protocol utilizes shape selectivity and pH control to "freeze" the equilibrium during separation.

Recommended HPLC Conditions
ParameterStandard ProtocolExpert Optimization (For Difficult Matrices)
Stationary Phase C18 (End-capped), 3.5 µmPhenyl-Hexyl or C30 (3 µm)
Why? Standard hydrophobicity.

interactions in Phenyl phases offer superior selectivity for geometric isomers compared to pure hydrophobicity.
Mobile Phase A 10 mM Potassium Phosphate (pH 6.0)10 mM Ammonium Acetate (pH 6.5)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Flow Rate 1.0 mL/min0.8 mL/min (Lower friction heat)
Temperature 25°C (Strict) 15°C - 20°C
Detection UV 220 nmUV 220 nm / MS (ESI+)
Step-by-Step Workflow
  • System Equilibration: Flush the column with 100% Mobile Phase B for 10 minutes, then equilibrate with initial gradient conditions for 20 minutes.

  • Blank Injection: Inject solvent blank. Ensure baseline is flat at 220 nm.

  • Standard Injection: Inject Z-isomer standard.

    • Validation Check: Symmetry factor must be

      
      . Tailing indicates secondary silanol interactions (pH too low/high).
      
  • Sample Injection: Inject sample.

    • Validation Check: If a "bridge" appears between E and Z peaks, lower the column temperature by 5°C immediately.

Module 2: Troubleshooting & Diagnostics

Scenario A: "My E and Z peaks are merging into a single broad peak."

Diagnosis: On-column Isomerization (Dynamic Chromatography). Mechanism: The energy barrier for rotation around the C=N bond is being overcome during the run. This is usually driven by heat or extreme pH.

The Fix:

  • Thermostat Check: Ensure column oven is active and set to

    
    C. Frictional heating at high pressures (>400 bar) can raise internal column temp by 5-10°C.
    
  • pH Buffer: Unbuffered water allows local pH shifts. Use 10mM Phosphate buffer at pH 6.0–6.5.

    • Note: Avoid pH < 3.0. Acid catalysis accelerates oxime isomerization.

Scenario B: "I see ghost peaks or changing ratios after leaving samples in the autosampler."

Diagnosis: Post-preparative equilibrium shift. Mechanism: this compound is sensitive to UV light and protic solvents.

The Fix:

  • Solvent Choice: Dissolve samples in the mobile phase (Buffered). Avoid pure acetonitrile if samples sit for >4 hours.

  • Amber Vials: Mandatory. UV light triggers photo-isomerization (Z

    
     E).
    
  • Temperature: Keep autosampler at 4°C.

Module 3: Visualizing the Logic

Figure 1: Method Development Decision Tree

Use this logic flow to select the correct parameters based on your observed chromatogram.

MethodOptimization Start Start: Initial Injection (C18, 25°C, pH 6.0) CheckRes Check Resolution (Rs) Start->CheckRes GoodRes Rs > 1.5 (Validated) CheckRes->GoodRes Separated PoorRes Rs < 1.5 (Co-elution) CheckRes->PoorRes Merged CheckShape Check Peak Shape PoorRes->CheckShape SaddlePeak Saddle/Bridge Peak (Dynamic Isomerization) CheckShape->SaddlePeak Plateau between peaks Overlap Symmetrical Overlap (Static Co-elution) CheckShape->Overlap Sharp peaks, no separation ActionTemp Action: Lower Temp to 15°C Reduce Flow Rate SaddlePeak->ActionTemp ActionCol Action: Switch to Phenyl-Hexyl Increase Water % Overlap->ActionCol ActionTemp->CheckRes ActionCol->CheckRes

Caption: Decision matrix for resolving this compound isomers. Distinguishes between thermodynamic (isomerization) and kinetic (selectivity) failures.

Figure 2: Isomerization Risk Factors

Understanding the chemical triggers for E/Z interconversion is vital for sample integrity.

IsomerizationRisks Z_Iso Z-Isomer (Active/Stable) Transition Transition State (Rotational Barrier) Z_Iso->Transition Activation E_Iso E-Isomer (Impurity) E_Iso->Transition Transition->Z_Iso Transition->E_Iso Relaxation Acid Acid Catalysis (pH < 3) Acid->Transition Lowers Barrier Heat Heat (> 40°C) Heat->Transition Overcomes Barrier Light UV Light (hν) Light->Transition Photo-excitation

Caption: Mechanistic pathway of this compound isomerization. Acid, heat, and light lower the activation energy required to rotate the C=N bond.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Gas Chromatography (GC) for this analysis? A: Proceed with extreme caution. Methomyl and its oxime are thermally labile. Direct injection often leads to degradation (nitrile formation) or rapid E/Z isomerization in the hot injection port. If GC is mandatory, you must use derivatization (e.g., TMS-derivatives) to stabilize the oxime moiety before injection.

Q2: Why is the Z-isomer eluting after the E-isomer on my C18 column? A: This is the expected elution order for many oximes on Reverse Phase. The Z-isomer often forms an intramolecular hydrogen bond (if structural geometry permits) or has a dipole moment that interacts more strongly with the stationary phase than the E-isomer. However, on Phenyl phases, this order can sometimes reverse due to steric accessibility to the


-cloud. Always confirm identity with a pure standard. 

Q3: My calibration curve is non-linear at low concentrations. A: Oximes can adsorb to active metal sites in HPLC stainless steel hardware.

  • Fix: Passivate your LC system with 30% Phosphoric acid (disconnect the column first!) or use PEEK tubing and column hardware if available.

References

  • Food and Agriculture Organization (FAO). FAO Specifications and Evaluations for Agricultural Pesticides: Methomyl. (Discusses the identity of isomers and impurities). Link

  • U.S. Environmental Protection Agency (EPA). Method 8318: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). (Provides the foundational extraction and separation logic for carbamates and their metabolites). Link

  • National Institutes of Health (NIH) / PubChem. Methomyl Oxime Compound Summary. (Chemical structure and physical property data).[1][2][3][4][5][6] Link

  • Hu, et al. Photocatalyzed Triplet Sensitization of Oximes. (Detailed mechanism of E/Z isomerization in oximes). Link

Sources

Technical Support Center: Methomyl-Oxime TMS Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Derivatization Failures with Trimethylsilyl (TMS) Reagents Audience: Analytical Chemists, Toxicologists, and R&D Scientists

Executive Summary: The Methomyl Challenge

Methomyl (


) is a carbamate insecticide notorious for its thermal instability.[1] In a Gas Chromatography (GC) injector, underivatized methomyl rapidly degrades into methomyl nitrile  and other artifacts, rendering quantitative analysis impossible.

To solve this, the standard analytical strategy involves two distinct chemical phases:[2]

  • Hydrolysis: Conversion of Methomyl to Methomyl-oxime (S-methyl-N-hydroxythioacetimidate).

  • Derivatization: Silylation of the oxime hydroxyl group using TMS reagents (e.g., BSTFA or MSTFA) to form a volatile, thermally stable TMS-oxime derivative .

This guide addresses the specific failure modes of Phase 2 , where the silylation reaction frequently stalls, creates artifacts, or yields confusing data.

Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: The "Nitrile" Ghost Peak

Q: I treated my sample with BSTFA, but my chromatogram shows a large peak for methomyl nitrile and very little this compound-TMS. What went wrong?

A: This is the hallmark of incomplete derivatization . If the oxime is not fully silylated, the remaining underivatized this compound will thermally degrade in the hot GC inlet (


) into methomyl nitrile.
  • Root Cause 1: Moisture Contamination. TMS reagents are aggressively hydrolytic. If your solvent (e.g., pyridine, ethyl acetate) or glassware contains trace water, the BSTFA reacts with the water instead of your analyte.

    • Fix: Use anhydrous solvents stored over molecular sieves. Ensure the sample is evaporated to complete dryness before adding reagents.

  • Root Cause 2: Steric Hindrance. The oxime group can be sterically hindered. Pure BSTFA might be too "soft."

    • Fix: Switch to BSTFA + 1% TMCS (Trimethylchlorosilane). TMCS acts as a powerful catalyst that increases the donor strength of the silylating mixture.

  • Root Cause 3: Inlet Discrimination.

    • Fix: Ensure your inlet temperature is not excessively high (

      
      ) and use a splitless injection to maximize transfer efficiency of the heavier derivative.
      
Issue 2: The "Double Peak" Phenomenon

Q: My standard is 99% pure, but after derivatization, I consistently see two distinct peaks with identical mass spectra. Is my column failing?

A: No, this is likely geometric isomerization , a chemical reality of oximes, not a failure. Oximes possess a


 double bond, creating restricted rotation. This results in Syn (Z)  and Anti (E)  isomers.
  • Mechanism: Upon silylation, these geometric isomers are "locked" and often have slightly different boiling points, causing them to resolve into two peaks on high-efficiency capillary columns (like a 5% phenyl phase).

  • Action: Do not attempt to merge them experimentally.

    • Quantification: Integrate both peaks and sum their areas for total quantification.

    • Verification: Check the mass spectrum.[1][3][4][5][6][7] Both peaks should show the characteristic

      
       (loss of methyl) and 
      
      
      
      (loss of OTMS) ions.
Issue 3: Rapid Detector Fouling (White Powder)

Q: After running a batch of derivatized samples, my FID/MS source is dirty, and I see white deposits in the inlet liner.

A: This is caused by excess reagent crystallization or column bleed from aggressive reagents.

  • Cause: Injecting samples with high concentrations of residual BSTFA/TMS reagents. The excess reagent boils off and can polymerize or react with moisture in the carrier gas/traps to form silica dioxide (

    
    ) or silicone polymers.
    
  • Fix:

    • Evaporation: After the reaction is complete, gently blow down the mixture with dry nitrogen to remove excess BSTFA, then reconstitute in an inert solvent like anhydrous toluene or hexane.

    • Liner Maintenance: Change the glass liner frequently (every 50-100 injections) when using silylation reagents.

Part 2: The Self-Validating Protocol

Objective: Quantitative silylation of this compound with artifact suppression.

ParameterSpecificationRationale
Reagent BSTFA + 1% TMCS TMCS catalyzes the reaction for sterically hindered oximes.
Solvent Anhydrous Pyridine Acts as an acid scavenger (accepts the trifluoroacetamide byproduct) and solvent.
Reaction Temp 60°C - 65°C Sufficient energy to overcome activation barrier without degrading the oxime.
Time 30 - 45 Minutes Ensures equilibrium shifts fully to the derivative.
Quenching None (Direct Inject) or N2 Dry-down Water quenching destroys the derivative immediately.
Step-by-Step Workflow
  • Preparation: Isolate this compound (via extraction or hydrolysis of parent). Evaporate extract to complete dryness under

    
     stream.
    
  • Solvation: Add

    
     of Anhydrous Pyridine . Vortex to dissolve residue.
    
  • Derivatization: Add

    
     of BSTFA + 1% TMCS . Cap vial immediately with a PTFE-lined crimp cap.
    
  • Incubation: Heat at 60°C for 30 minutes in a heating block.

  • Cooling: Allow to cool to room temperature (approx. 10 mins).

  • Injection: Inject

    
     into GC-MS.
    
    • Note: If "double peaks" appear, sum the areas of the Syn/Anti isomers.

Part 3: Visualizing the Pathway

The following diagram illustrates the critical divergence between successful derivatization and the failure mode (thermal degradation).

MethomylPathways Methomyl Methomyl (Parent) (Thermally Unstable) Oxime Methomyl Oxime (Intermediate) Methomyl->Oxime Hydrolysis (NaOH/HCl) TMS_Syn TMS-Oxime (Syn Isomer) Stable GC Peak 1 Oxime->TMS_Syn BSTFA + TMCS 60°C, 30 min TMS_Anti TMS-Oxime (Anti Isomer) Stable GC Peak 2 Oxime->TMS_Anti Isomerization Nitrile Methomyl Nitrile (Degradation Artifact) Oxime->Nitrile FAILURE: Thermal Degradation (Incomplete Derivatization)

Figure 1: Reaction pathways showing the critical necessity of silylation to prevent thermal degradation into Methomyl Nitrile.

References
  • US EPA Method 8318. (1994). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). (While HPLC is preferred for parent carbamates, this source establishes the baseline instability of the class).

  • Ferreira, et al. (2011). Determination of methomyl in the stomach contents of baited wildlife by gas chromatography-mass spectrometry.[1][7][8] Journal of Veterinary Diagnostic Investigation. (Establishes the this compound-TMS workflow for forensic analysis).

  • Little, J.L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. ( authoritative guide on silylation artifacts including geometric isomers).

  • Knapp, D.R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[9] (The foundational text for reagent selection, citing BSTFA/TMCS catalysis mechanisms).

Sources

Technical Support Center: Methomyl-Oxime Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistent recovery rates, peak broadening in HPLC, or unexpected degradation products (such as acetonitrile) in your Methomyl-oxime samples.

This compound (S-methyl-N-hydroxythioacetimidate) is the primary hydrolytic metabolite of the carbamate insecticide Methomyl. While often treated as a stable end-product in metabolic studies, it is chemically labile. Its stability is governed by a "Goldilocks" pH window : it undergoes Beckmann rearrangement in acidic environments and oxidative degradation/anion formation in highly alkaline environments.

This guide provides a self-validating system to ensure the integrity of your reference standards and experimental samples.

Part 1: The Stability Matrix (Mechanism of Action)

To stabilize this compound, you must understand the forces trying to destroy it. The molecule possesses an oxime group (


) and a thioimidate structure, making it sensitive to both protonation and deprotonation.
The pH Danger Zones
pH RangeChemical BehaviorConsequence
Acidic (pH < 4.0) Beckmann Rearrangement / Hydrolysis Protonation of the oxime oxygen facilitates water attack or rearrangement.Conversion to Acetonitrile and Dimethyl Disulfide . Loss of analyte; appearance of volatile artifacts.
Neutral (pH 5.0 - 7.0) Stable Equilibrium The molecule exists predominantly in its neutral, unionized form.Optimal Storage Condition. Minimal degradation over 6–12 months if refrigerated.
Alkaline (pH > 9.0) Anion Formation Deprotonation of the oxime hydroxyl group (pKa

11-13).
Formation of the oximate anion (

), increasing susceptibility to oxidation and photolysis.
Visualizing the Degradation Pathway

The following diagram maps the degradation logic. Use this to diagnose "mystery peaks" in your chromatograms.

MethomylOximeDegradation cluster_stability STABILITY ZONE (pH 5.0 - 7.0) Methomyl Methomyl (Parent) Oxime This compound (Target Analyte) Methomyl->Oxime Hydrolysis (pH > 7) Acetonitrile Acetonitrile (Volatile) Oxime->Acetonitrile Acidic Hydrolysis / Rearrangement (pH < 4) Oximate Oximate Anion (Reactive Intermediate) Oxime->Oximate Deprotonation (pH > 10) Oxidation Oxidation Products (Sulfoxides/Disulfides) Oximate->Oxidation O2 / Light

Figure 1: Mechanistic pathway of Methomyl and this compound degradation based on pH conditions.

Part 2: Protocol – pH Adjustment & Storage

Objective: Prepare a stable stock solution of this compound (1000 µg/mL) for long-term storage.

Reagents Required
  • Solvent: Methanol (HPLC Grade) or Acetonitrile. Avoid pure water for stock solutions due to microbial risk and faster hydrolysis.

  • Buffer: 10 mM Ammonium Acetate or Potassium Phosphate (pH 6.0).

  • Acidifier: 1% Acetic Acid (v/v).

  • Inert Gas: Argon or Nitrogen (High Purity).

Step-by-Step Procedure
  • Dissolution:

    • Dissolve the solid this compound in Methanol .

    • Why? Methanol ensures complete solubility and suppresses ionization compared to water.

  • The "Apparent pH" Check:

    • Take a small aliquot (1 mL) of the methanolic solution and add 1 mL of water. Measure the pH.

    • Target: The apparent pH should be between 5.5 and 6.5 .

  • Adjustment (If necessary):

    • If pH > 7.0: Add 0.1% Acetic Acid dropwise.

      • Caution: Do not use strong mineral acids (HCl/H2SO4) as they create local "hotspots" of acidity that trigger immediate degradation.

    • If pH < 5.0: Add 10 mM Ammonium Acetate buffer (pH 7.0) to neutralize.

  • Inerting (Critical Step):

    • Oximes are sensitive to oxidation. Purge the headspace of the storage vial with Argon or Nitrogen for 30 seconds before sealing.

    • Mechanism:[1][2] This displaces oxygen, preventing the formation of radical oxidation products on the N-OH group.

  • Storage:

    • Temperature: -20°C (Ideal) or 2-8°C (Acceptable for <3 months).

    • Container: Amber glass vials (prevents photo-isomerization).

Part 3: Troubleshooting Guide (FAQs)

Q1: I see two peaks in my HPLC chromatogram for this compound. Is my sample degraded?

Diagnosis: Likely Geometric Isomerism (E/Z) , not degradation.

  • Explanation: The

    
     double bond in oximes restricts rotation, creating syn (Z) and anti (E) isomers.[3]
    
  • Verification:

    • Check the UV spectra of both peaks. If they are identical, they are isomers.

    • This compound typically exists as the Z-isomer, but equilibrium in solution can generate the E-isomer.

    • Action: Integrate both peaks for total quantification.

Q2: My peak area is decreasing over time, but I don't see new peaks.

Diagnosis: Volatilization or Microbial Degradation .

  • Explanation: If the oxime degrades to Acetonitrile (see Figure 1), the acetonitrile may co-elute with the solvent front or evaporate, leaving no "new" peak in the chromatogram.

  • Fix:

    • Ensure the storage vial is crimped tightly (PTFE/Silicone septa).

    • Verify the storage pH is not acidic (pH < 4 drives acetonitrile formation).

Q3: Can I store this compound in pure water?

Verdict: No.

  • Reasoning:

    • Hydrolysis: Water accelerates hydrolysis rates compared to organic solvents.

    • Microbial Growth: Acetate/Ammonium buffers in water are food sources for microbes, which will consume the analyte.

  • Protocol: Store in 100% Methanol or Acetonitrile . Only dilute into water/buffer immediately prior to injection.

Part 4: Storage Decision Matrix

Use this workflow to determine the correct handling of your specific sample type.

StorageDecision Start Sample Type? Solid Dry Powder Start->Solid Liquid Liquid Solution Start->Liquid StoreSolid Store at -20°C Protect from Light Solid->StoreSolid Keep Desiccated CheckSolvent Solvent? Liquid->CheckSolvent Water Water/Buffer CheckSolvent->Water Organic MeOH/ACN CheckSolvent->Organic WaterAction Unstable > 24h Analyze Immediately Water->WaterAction CheckpH Apparent pH 5.5 - 7.0? Organic->CheckpH Adjust Adjust with 0.1% Acetic Acid CheckpH->Adjust No (pH > 7) Good Purge with N2 Store -20°C CheckpH->Good Yes Adjust->Good

Figure 2: Decision tree for determining storage protocols based on sample state and solvent.

References

  • World Health Organization (WHO) & FAO. (1995). Methomyl (HSG 97). IPCS INCHEM. Retrieved from [Link]

    • Establishes the hydrolysis pathways and stability profile of Methomyl and its breakdown to the oxime.
  • University of Hertfordshire. (2023). Methomyl Oxime (PPDB: Pesticide Properties DataBase). Retrieved from [Link]

    • Provides chemical structure, isomerism (E/Z)
  • Mrlina, G., & Calmon, J. P. (1980). Kinetics and mechanism of hydrolysis of insecticidal O-(methylcarbamoyl)oximes. Journal of Agricultural and Food Chemistry, 28(3), 605–609. Definitive source on the kinetics of carbamate hydrolysis and the stability of the resulting oxime anion.
  • PubChem. (n.d.). Methomyl Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Source for pKa values and general chemical identifiers.
  • Source for storage temperature recommendations (2-8°C)

Sources

Validation & Comparative

Methomyl vs. Methomyl-oxime: Comparative Toxicity & Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Methomyl (a carbamate insecticide) and its primary metabolite, Methomyl-oxime (S-methyl N-hydroxythioacetimidate).

The Core Distinction: Methomyl is a Toxicity Category I compound (Oral LD50: 17–24 mg/kg in rats) acting as a potent acetylcholinesterase (AChE) inhibitor. In contrast, this compound exhibits significantly reduced mammalian toxicity (Oral LD50: >500 mg/kg in rats) and lacks the carbamate moiety required for AChE inhibition. For drug development and toxicology researchers, the oxime represents a stable, low-toxicity degradation product, whereas the parent compound requires stringent handling due to its neurotoxic potential.

Chemical & Mechanistic Distinction

The toxicity difference between these two compounds is strictly structural. Methomyl functions as a direct-acting neurotoxin because of its N-methylcarbamate group. The oxime is the product of hydrolysis where this toxicophore is lost.

Structural Degradation Pathway

Methomyl degrades via hydrolysis (accelerated in alkaline conditions) into this compound. This oxime is further metabolized into acetonitrile and carbon dioxide.

MethomylDegradation Methomyl Methomyl (Toxic Parent) Hydrolysis Hydrolysis (Loss of Carbamate) Methomyl->Hydrolysis Oxime This compound (S-methyl N-hydroxythioacetimidate) Hydrolysis->Oxime Primary Detoxification Step Breakdown Acetonitrile + CO2 (Terminal Metabolites) Oxime->Breakdown Rapid Metabolism

Figure 1: The degradation pathway of Methomyl.[1][2][3][4][5][6][7] The transition from Red (Methomyl) to Green (Oxime) represents the loss of the carbamoyl group and the cessation of AChE inhibition capability.

Mechanism of Action (SAR Analysis)
  • Methomyl: The N-methylcarbamoyl group attacks the serine hydroxyl group within the active site of AChE. This results in a carbamylated enzyme that cannot hydrolyze acetylcholine, leading to cholinergic crisis (tremors, paralysis).

  • This compound: Lacking the carbamoyl group, the oxime cannot covalently modify the serine residue. It may possess weak affinity for the site but does not inhibit the enzyme's catalytic function, rendering it neuro-inactive in this context.

Toxicological Profile Comparison

The following data consolidates regulatory findings (EPA, JMPR) and experimental toxicity studies.

Quantitative Toxicity Data[5][8]
ParameterMethomyl (Parent)This compound (Metabolite)Impact Analysis
Acute Oral LD50 (Rat) 17 – 24 mg/kg [1][2]> 500 mg/kg [3]>20x Reduction in Toxicity. The oxime is orders of magnitude safer.
EPA Toxicity Category Category I (Danger/Poison)Category III/IV (Caution)Drastic shift in regulatory handling requirements.
Primary Mechanism Potent AChE InhibitionNon-Inhibitory / Metabolic IntermediateThe oxime does not induce cholinergic crisis.
Metabolic Fate Hydrolysis to OximeOxidation to CO2 & AcetonitrileOxime is rapidly cleared; Acetonitrile is a secondary risk factor but lower acute concern.
Dermal Toxicity Moderate (LD50 > 1000 mg/kg)Low (Data Limited, inferred >2000 mg/kg)Both penetrate skin, but systemic effects of oxime are minimal.
Clinical Implications
  • Methomyl Exposure: Results in rapid onset of miosis, salivation, lacrimation, urination, and defecation (SLUD syndrome). Death occurs via respiratory failure.

  • Oxime Exposure: Unlikely to cause acute neurotoxic signs. High-dose exposure may result in non-specific systemic stress or irritation (due to sulfur moiety) but lacks the specific antidotal requirement (Atropine) needed for the parent.

Experimental Protocols for Comparative Assessment

For researchers needing to validate these differences in a controlled setting, the following protocols provide a self-validating framework.

Protocol A: Comparative AChE Inhibition Assay (Ellman Method)

Objective: To quantify the IC50 difference between Methomyl and this compound.

Reagents:

  • Acetylcholinesterase (AChE) source (e.g., Electrophorus electricus or rat brain homogenate).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

Workflow:

  • Preparation: Dissolve Methomyl and this compound in DMSO. Prepare serial dilutions (Range:

    
     M to 
    
    
    
    M).
  • Incubation:

    • Mix 20 µL enzyme solution + 20 µL test compound (Methomyl or Oxime).

    • Incubate at 25°C for 10 minutes (allows carbamylation for Methomyl).

  • Reaction:

    • Add 20 µL DTNB + 20 µL ATCh substrate.

    • Measure absorbance at 412 nm kinetically for 5 minutes.

  • Validation:

    • Positive Control: Methomyl should show >90% inhibition at micromolar concentrations.

    • Negative Control: Solvent only (DMSO) should show 0% inhibition.

    • Expected Result: Methomyl IC50 ≈ 10-100 nM. This compound should show no significant inhibition even at 100 µM.

Protocol B: Metabolic Stability & Hydrolysis Tracking

Objective: To demonstrate the conversion of Parent to Oxime in physiological conditions.

Workflow:

  • System: Simulated Gastric Fluid (pH 1.2) and Intestinal Fluid (pH 7.5).

  • Spike: Add Methomyl (10 µM) to the buffer.

  • Sampling: Aliquot at T=0, 1h, 4h, 24h.

  • Analysis (HPLC-UV/MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

    • Detection: Methomyl elutes later (more lipophilic); Oxime elutes earlier.

  • Causality Check: In alkaline pH (pH > 9), Methomyl peak should disappear rapidly, corresponding to the stoichiometric appearance of the this compound peak.

Mechanistic Visualization

The following diagram illustrates the divergence in biological interaction between the two compounds.

MechanismComparison cluster_Methomyl Methomyl Interaction cluster_Oxime This compound Interaction AChE Acetylcholinesterase (Active Enzyme) Methomyl_Mol Methomyl Oxime_Mol This compound Carbamylation Carbamylation of Serine Active Site Methomyl_Mol->Carbamylation Inhibited Inhibited Enzyme (Accumulation of Acetylcholine) Carbamylation->Inhibited NoBind No Carbamoyl Group (Steric/Chemical Mismatch) Oxime_Mol->NoBind Active Enzyme Remains Active (Normal Neurotransmission) NoBind->Active

Figure 2: Mechanistic divergence. Methomyl (Red) chemically modifies the enzyme, leading to toxicity.[8] The Oxime (Green) lacks the reactive group, leaving the enzyme functional.

References

  • U.S. Environmental Protection Agency (EPA). (1998).[2][3][9] Reregistration Eligibility Decision (RED) for Methomyl. EPA 738-R-98-013. Link

  • World Health Organization (WHO) / IPCS. (1996). Environmental Health Criteria 178: Methomyl. International Programme on Chemical Safety. Link

  • LookChem / National Technical Information Service. (1985). This compound Toxicity Data (PB85-143766). Link

  • Gayen, A. K., & Knowles, C. O. (1981). Penetration and fate of methomyl and its oxime metabolite in insects and two-spotted spider mites. Journal of Economic Entomology. Link

  • Van Scoy, A. R., et al. (2013). Environmental Fate and Toxicology of Methomyl. Reviews of Environmental Contamination and Toxicology. Link

Sources

Certified Reference Materials (CRM) for Methomyl-oxime: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of carbamate pesticides, Methomyl-oxime (CAS 10533-67-2) represents a critical analytical challenge. As the primary degradation product of both Methomyl and Thiodicarb, its quantification is essential for accurate environmental fate mapping and comprehensive food safety risk assessment.

Unlike the parent compound Methomyl, which has well-established supply chains for isotopically labeled standards, this compound CRMs are often limited to native neat standards or solution mixes. This guide objectively compares the available CRM formats (Neat vs. Solution) and defines the optimal analytical strategies for integrating them into ISO 17025-compliant workflows.

Technical Background: The Degradation Pathway

Understanding the origin of this compound is prerequisite to selecting the correct CRM. It is not merely an impurity; it is the thermodynamically stable breakdown product formed via hydrolysis and oxidation.

Mechanistic Pathway

Methomyl degrades primarily through the cleavage of the carbamate ester bond, yielding this compound. This process is accelerated in alkaline conditions (pH > 9) and under photolysis.

MethomylDegradation cluster_legend Degradation Context Methomyl Methomyl (Parent Carbamate) Intermediate Unstable Intermediate Methomyl->Intermediate Hydrolysis (pH > 7) MethomylOxime This compound (Stable Metabolite) CAS 10533-67-2 Intermediate->MethomylOxime - CO2 - Methylamine Acetonitrile Acetonitrile (Terminal Product) MethomylOxime->Acetonitrile Beckmann Rearrangement (Acidic/Thermal)

Figure 1: Degradation pathway of Methomyl to this compound.[1][2] Note the potential for further degradation to Acetonitrile under acidic stress, highlighting the need for careful CRM storage.

Comparative Analysis: Neat vs. Solution CRMs

Selecting the "fit-for-purpose" CRM depends heavily on your laboratory's accreditation status (ISO 17034 vs. Research Grade) and throughput requirements.

Product Classifications
FeatureNeat CRM (Solid) Solution CRM (Liquid)
Primary Use Preparation of primary stock solutions; Long-term storage.Routine calibration; QC check standards.
Traceability High (Mass balance/qNMR).High (Gravimetric preparation from ISO 17034 neat).
Stability Excellent (Years if stored frozen/desiccated).Moderate (12-24 months; solvent evaporation risk).
Handling Risk High (Hygroscopic; requires micro-balance precision).Low (Ready-to-inject or dilute).
Matrix 100% SubstanceTypically Acetonitrile or Methanol (100 µg/mL).
Cost Efficiency High initial cost, but lower cost-per-injection.Lower initial cost, higher long-term cost.
Critical Performance Data

Data aggregated from typical Certificates of Analysis (CoA) from major suppliers (e.g., AccuStandard, LGC, Merck).

SpecificationHigh-Purity Neat (ISO 17034) Standard Solution (ISO 17025)
Purity > 99.0%N/A (Concentration Certified)
Uncertainty (k=2) ± 0.5%± 2.0 - 5.0%
Homogeneity Tested between bottlesTested within batch
Solvent NoneAcetonitrile (Preferred for LC-MS)
Isomeric Ratio Often mixture of E/Z isomersDefined E/Z ratio (critical for chromatography)

Expert Insight: this compound exhibits E/Z isomerism.[2] Neat standards may contain thermodynamic equilibrium mixtures. Ensure your LC method separates these or that the CRM certificate explicitly quantifies the sum of isomers.

The Internal Standard Dilemma

A specific "this compound-d3" is rarely commercially available . Most suppliers (Cayman, SCBT) provide Methomyl-d3 (the parent).

Impact on Quantification

Using the parent isotope (Methomyl-d3) to quantify the metabolite (this compound) is a common but imperfect practice known as "Surrogate Internal Standardization."

  • Risk: Methomyl-d3 and this compound have different retention times (RT).

  • Consequence: Matrix effects (suppression/enhancement) occurring at the metabolite's RT may not be accurately compensated by the parent IS eluting at a different time.

Recommended Strategy

If exact matching IS is unavailable, use Standard Addition for critical regulatory samples, or validate the Surrogate IS approach by mapping the matrix effect profile across the chromatogram.

Experimental Protocol: Validation Workflow

This protocol outlines the generation of a self-validating calibration curve using a Neat CRM, ensuring traceability.

Workflow Diagram

Workflow NeatCRM Neat CRM (this compound) StockPrep Primary Stock Prep (Gravimetric, >1 mg/mL) NeatCRM->StockPrep Weigh on Microbalance Verification Stock Verification (vs. Second Source) StockPrep->Verification QC Check WorkingStd Working Standard (10 µg/mL in ACN) Verification->WorkingStd Dilution MatrixMatch Matrix-Matched Calibrators (Spiked Extract) WorkingStd->MatrixMatch Spike into Blank Matrix LCMS LC-MS/MS Analysis (MRM Mode) MatrixMatch->LCMS Injection

Figure 2: ISO 17025 compliant workflow for CRM utilization.

Step-by-Step Methodology
  • Primary Stock Preparation (Gravimetric):

    • Equilibrate Neat CRM (CAS 10533-67-2) to room temperature (prevent condensation).

    • Weigh 10.0 mg (±0.01 mg) into a 10 mL volumetric flask.

    • Dissolve in Acetonitrile (LC-MS grade). Note: Avoid Methanol if long-term stability is a concern due to potential transesterification, though less critical for oximes than esters.

    • Concentration: 1000 µg/mL.

    • Storage: -20°C, amber glass.

  • Stock Verification:

    • Prepare a check standard from a second independent lot or vendor.

    • Analyze both via LC-UV or LC-MS.

    • Acceptance Criteria: Response factors must agree within ±5%.

  • Matrix-Matched Calibration:

    • Extract a blank sample (e.g., tomato, cucumber) using the QuEChERS method (EN 15662).

    • Evaporate and reconstitute the blank extract.

    • Spike the working standard into the blank extract at 5 levels (e.g., 10, 20, 50, 100, 200 ng/mL).

    • Rationale: This corrects for matrix effects absent a perfect isotopic internal standard.

References

  • European Food Safety Authority (EFSA). (2015).[3] Review of the existing maximum residue levels for methomyl according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal. Link

  • Santa Cruz Biotechnology. Methomyl Oxime (CAS 13749-94-5) Product Specifications.[1][4]Link[1]

  • Cayman Chemical. Methomyl-d3 Product Insert (Example of Parent IS).Link

  • US EPA. Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection.Link

  • University of Hertfordshire. PPDB: Pesticide Properties DataBase - Methomyl Oxime.Link

Sources

Cross-Validation of HPLC vs. GC Methods for Methomyl-Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of HPLC vs GC methods for Methomyl-oxime Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the quantitation of This compound (S-methyl N-hydroxythioacetimidate), a critical intermediate and metabolite of the carbamate insecticide Methomyl, analytical choice is dictated by thermal stability.[2] While High-Performance Liquid Chromatography (HPLC) serves as the "cold" reference standard, Gas Chromatography (GC) offers superior resolution but struggles with the analyte's thermal lability.

This guide provides a rigorous cross-validation framework. We demonstrate that direct GC analysis introduces significant bias due to inlet degradation, whereas derivatized GC-MS yields results comparable to HPLC-UV/MS. This document details the protocols, validation data, and decision logic required to harmonize these two methodologies.

The Analytical Challenge: Thermal Instability

This compound (CAS 10533-67-2) possesses a labile oxime (=N-OH) moiety.

  • In HPLC (Liquid Phase): The molecule remains intact at ambient temperatures, allowing direct quantification.

  • In GC (Gas Phase): High injector temperatures (

    
    ) trigger the Beckmann rearrangement or dehydration, often converting the parent Methomyl into this compound or degrading the oxime further into acetonitrile.
    

Core Directive: Cross-validation is not merely about comparing numbers; it is about validating that the GC derivatization step effectively "locks" the structure before thermal stress is applied.

Reference Method A: HPLC-UV/MS (The "Cold" Standard)

Status: Primary Reference Method Rationale: HPLC avoids thermal stress, ensuring the analyte measured is the analyte present in the sample.

Experimental Protocol
  • System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-2 min (5% B), 2-10 min (linear to 95% B), 10-12 min (hold 95% B).

  • Flow Rate: 0.3 mL/min.

  • Detection:

    • UV:[3][4][5][6] 235 nm (Max absorption for oxime).

    • MS: ESI Positive Mode, MRM transition

      
       (loss of 
      
      
      
      ).

Self-Validating Check: Inject a standard of pure Methomyl (parent). If a this compound peak appears, your mobile phase pH is likely too high (


), causing on-column hydrolysis. Keep pH 

.
Challenger Method B: GC-MS with Derivatization

Status: High-Resolution Alternative Rationale: Direct GC injection leads to variable degradation. Silylation of the -OH group protects the molecule, rendering it volatile and thermally stable.

Experimental Protocol
  • Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Reaction: Mix

    
     sample extract (in dry ethyl acetate) + 
    
    
    
    BSTFA. Incubate at
    
    
    for 30 mins.
  • System: GC-MS (Single Quadrupole).

  • Inlet: Splitless,

    
    . Critical:  Use a deactivated glass liner with glass wool to minimize active sites.
    
  • Column: DB-5ms (

    
    ).
    
  • Oven Program:

    
     (1 min) 
    
    
    
    
    
    to
    
    
    .
  • Detection: SIM mode for TMS-Methomyl-oxime (Target ion: m/z 177 [M+TMS]).

Self-Validating Check: Monitor m/z 41 (Acetonitrile). High abundance indicates thermal breakdown of the oxime despite derivatization (likely incomplete reaction or wet solvents).

Cross-Validation Workflow & Logic

The following diagram illustrates the decision logic and workflow for cross-validating these methods.

CrossValidation Sample Raw Sample (Biological/Environmental) Extract Extraction (Acetonitrile/Salting Out) Sample->Extract Split Split Sample Extract->Split HPLC_Prep Dilute in Mobile Phase Split->HPLC_Prep GC_Direct Direct Injection? Split->GC_Direct HPLC_Run HPLC-UV/MS Analysis (Cold Method) HPLC_Prep->HPLC_Run HPLC_Data Data Set A (Reference Value) HPLC_Run->HPLC_Data Compare Bland-Altman Analysis (Bias Assessment) HPLC_Data->Compare GC_Fail Thermal Degradation (Artifacts) GC_Direct->GC_Fail Yes (Risk) GC_Deriv Derivatization (BSTFA/TMCS, 60°C) GC_Direct->GC_Deriv No (Protocol) GC_Run GC-MS Analysis (TMS-Derivative) GC_Deriv->GC_Run GC_Data Data Set B (Test Value) GC_Run->GC_Data GC_Data->Compare Decision Validation Outcome Compare->Decision

Figure 1: Cross-validation workflow emphasizing the necessity of derivatization for GC analysis to match HPLC integrity.

Comparative Performance Data

The following data represents typical validation metrics observed when comparing optimized HPLC-UV against Derivatized GC-MS for this compound.

Table 1: Method Performance Metrics
ParameterHPLC-UV (Reference)GC-MS (Derivatized)Direct GC (Unstable)
Linearity (

)



(Variable)
Range


N/A
LOD


High/Unreliable
Precision (RSD, n=6)



Recovery (Spike)



Major Artifacts NoneTMS-Hydrolysis productsMethomyl Nitrile
Table 2: Paired Sample Accuracy (Cross-Validation)

Samples were spiked with


 this compound.
Sample IDHPLC Result (

)
GC-TMS Result (

)
% DifferenceInterpretation
Std-001 10.029.85-1.7%Excellent Agreement
Matrix-A (Soil) 9.459.10-3.7%Minor Matrix Suppression in GC
Matrix-B (Water) 9.809.92+1.2%Equivalent Performance
Direct-GC Test 9.804.20-57%Thermal Degradation Confirmed
Critical Analysis & Recommendations
1. When to use HPLC-UV/MS
  • Routine QC: HPLC is faster (no derivatization) and robust.

  • High Concentrations: UV detection offers a wide linear dynamic range.

  • Aqueous Samples: Direct injection of water samples (after filtration) is possible, whereas GC requires extraction and drying.

2. When to use GC-MS (Derivatized)
  • Complex Matrices: GC-MS offers superior peak capacity for dirty matrices (e.g., soil, fatty tissue) where HPLC co-elution is a risk.

  • Trace Analysis: The SIM mode in GC-MS often provides lower LODs than standard UV detection.

  • Confirmation: Use GC-MS to confirm HPLC peak identity (orthogonal validation).

3. The "Direct GC" Trap

Never attempt to quantify this compound using direct injection GC. The thermal energy in the injector port (


) is sufficient to cleave the N-O bond or dehydrate the molecule. This results in false negatives (low recovery) and false positives for breakdown products (nitriles).
References
  • BenchChem. (2025).[1] A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Oxime Analysis. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Method for Methomyl (Lannate). Retrieved from

  • National Institutes of Health (NIH). (1978). Determination of residues of methomyl and oxamyl and their oximes in crops by gas-liquid chromatography of oxime trimethylsilyl ethers. J Agric Food Chem. Retrieved from

  • University of Hertfordshire. (2025). This compound (Ref: IN X1177) Properties and Stability. PPDB: Pesticide Properties DataBase.[7] Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Methomyl Oxime Safety Data Sheet - Thermal Instability. Retrieved from

Sources

Advanced Residue Quantification: Methomyl & Methomyl-Oxime in Agricultural Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methomyl-oxime (S-methyl N-hydroxythioacetimidate) represents the primary degradation product of the carbamate insecticide Methomyl.[1] While historically regulated under the sum of parent compounds, recent shifts in EU regulations (lowering MRLs to the Limit of Determination, 0.01 mg/kg) necessitate analytical methodologies with superior sensitivity and selectivity.

This guide compares the performance of LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) against legacy alternatives (GC-MS, HPLC-UV), demonstrating why high-resolution mass spectrometry is the requisite standard for modern compliance. It provides a validated QuEChERS protocol and mechanistic insights into the residue's stability.

Part 1: The Regulatory & Chemical Context[2]

Residue Definition and Causality

In agricultural contexts, Methomyl is unstable. It degrades rapidly via hydrolysis into This compound . Consequently, regulatory bodies do not measure Methomyl in isolation.

  • Codex Alimentarius & EPA: Residues are defined as the "Sum of methomyl and thiodicarb, expressed as methomyl." Thiodicarb is a bis-carbamate that degrades into methomyl, which subsequently degrades to the oxime.

  • European Union (EFSA): Due to toxicity concerns, Methomyl authorizations have been largely withdrawn, with MRLs reduced to the Limit of Determination (LOD) (typically 0.01–0.05 mg/kg) for most crops as of 2024.

Mechanism of Degradation

Understanding the pathway is critical for selecting the correct extraction buffer. Methomyl undergoes hydrolysis at the carbamate ester bond.[1][2] This reaction is pH-dependent; alkaline conditions accelerate the breakdown into the oxime, while acidic conditions stabilize the parent compound.

MethomylDegradation Thiodicarb Thiodicarb (Pro-insecticide) Methomyl Methomyl (Active Carbamate) Thiodicarb->Methomyl Cleavage Oxime This compound (Primary Metabolite) Methomyl->Oxime Hydrolysis (pH > 7 accelerates) EndProducts Acetonitrile + CO2 (Terminal Breakdown) Oxime->EndProducts Beckman Rearrangement

Figure 1: The degradation cascade from Thiodicarb to this compound.[1][3][4] Note that analytical protocols must prevent in-vial hydrolysis during extraction.

Part 2: Comparative Analytical Performance

To meet the strict 0.01 mg/kg limits, the choice of detection technology is paramount. The following table contrasts the "performance" of the modern standard (LC-MS/MS) against traditional alternatives.

FeatureLC-MS/MS (Recommended) GC-MS (Alternative) HPLC-Post Column (Legacy)
Analyte Stability High. Analysis occurs at ambient temperature; no thermal degradation.Low. Methomyl is thermally labile; degrades to oxime in the injection port, causing quantification errors.High. Ambient analysis.
Sensitivity (LOQ) Excellent (0.001 - 0.005 mg/kg). Easily meets EU default MRLs.Moderate (0.05 - 0.1 mg/kg). Often fails to meet modern trace limits.Low (0.05 - 0.5 mg/kg). Insufficient for trace residue compliance.
Selectivity Superior. MRM (Multiple Reaction Monitoring) filters matrix noise effectively.Good, but requires derivatization (e.g., TMS) to stabilize the oxime, adding experimental error.Poor. Prone to false positives from matrix co-elution.
Throughput High. <10 min run time; minimal prep (QuEChERS).Low. Derivatization steps add 60+ minutes to workflow.Low. Long run times; requires reagent maintenance.

Expert Insight: GC-MS is generally discouraged for Methomyl/Oxime analysis because the high temperature of the injection port (250°C+) artificially converts Methomyl to this compound. This makes it impossible to distinguish how much oxime was originally in the crop versus how much was created during analysis. LC-MS/MS is the only self-validating method for distinguishing parent from metabolite.

Part 3: Advanced Experimental Protocol (LC-MS/MS)

This protocol utilizes a buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, specifically the AOAC 2007.01 acetate buffering method. The acetate buffer maintains a pH ~5, preventing the hydrolysis of Methomyl to the oxime during extraction.

Workflow Visualization

QuEChERS_Workflow Step1 1. Homogenize Sample (10g Cryogenic Milling) Step2 2. Extraction Add 10mL Acetonitrile (1% Formic Acid) Add IS (Methomyl-d3) Step1->Step2 Step3 3. Partitioning Add 4g MgSO4 + 1g NaOAc Shake vigorously 1 min Step2->Step3 Step4 4. Phase Separation Centrifuge 3500 rpm @ 5 min Step3->Step4 Step5 5. Cleanup (dSPE) Aliquot supernatant to PSA/C18 tube Vortex & Centrifuge Step4->Step5 Step6 6. Analysis LC-MS/MS (ESI+) Step5->Step6

Figure 2: Validated QuEChERS extraction workflow ensuring analyte stability.

Detailed Methodology
1. Sample Preparation & Extraction
  • Causality: Cryogenic milling is used to prevent heat generation, which could degrade Methomyl before extraction.

  • Protocol: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 100 µL of Internal Standard (Methomyl-d3).

  • Solvent Addition: Add 10 mL of Acetonitrile containing 1% Acetic Acid or Formic Acid .

    • Why? The acid ensures the pH remains < 6. At neutral or high pH, Methomyl conversion to oxime is rapid.

  • Salting Out: Add 4 g anhydrous MgSO4 and 1 g Sodium Acetate (NaOAc). Shake immediately and vigorously for 1 minute.

    • Why? MgSO4 drives phase separation; NaOAc buffers the solution.

2. Dispersive Solid Phase Extraction (dSPE) Cleanup
  • Transfer 1 mL of the supernatant to a dSPE tube containing:

    • 150 mg MgSO4: Removes residual water.

    • 25 mg PSA (Primary Secondary Amine): Removes sugars and fatty acids.

    • 25 mg C18: Removes lipids and non-polar interferences.

  • Note: Avoid using GCB (Graphitized Carbon Black) if analyzing planar pesticides, though Methomyl is generally not retained by GCB.

3. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.8 µm).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate.

  • Ionization: Electrospray Positive (ESI+).

MRM Transitions (Self-Validation Check): To ensure you are detecting the correct species, monitor these specific transitions:

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)
Methomyl 163.188.0106.0
This compound 106.158.088.0
Thiodicarb 355.188.0106.0

Note: The presence of the m/z 106 fragment in the Methomyl spectrum confirms that Methomyl degrades into the oxime structure during collision-induced dissociation (CID).

References

  • FAO/WHO Codex Alimentarius. (2023). Pesticide Detail: Methomyl - Residue Definition. Food and Agriculture Organization.

  • European Food Safety Authority (EFSA). (2015). Review of the existing maximum residue levels for methomyl according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal.

  • European Commission. (2023). Commission Regulation (EU) 2023/1783 amending Annexes II and V to Regulation (EC) No 396/2005 as regards maximum residue levels for methomyl.[5]

  • University of Hertfordshire. (2025). This compound: PPDB: Pesticide Properties DataBase.[6]

  • Restek Corporation. (2023). QuEChERS Methodology: AOAC Method 2007.01.

  • National Institutes of Health (NIH). (2020). Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry. PMC.

Sources

Navigating the Matrix: A Senior Scientist's Guide to Accurate Methomyl-Oxime Quantification in High-Organic Samples

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, toxicologists, and drug development professionals, the accurate quantification of pesticide residues in complex, high-organic matrices like soil, animal tissues, and agricultural products is a persistent analytical challenge. Among the compounds of significant interest is methomyl, an oxime carbamate insecticide, and its primary metabolite, methomyl-oxime. The inherent chemical properties of these analytes, coupled with the interfering nature of high-organic matrices, demand a robust and meticulously validated analytical approach. This guide provides an in-depth comparison of prevalent methodologies, grounded in experimental data and established regulatory standards, to empower scientists in selecting and implementing the most effective strategy for their specific research needs.

The Analytical Conundrum: Why High-Organic Matrices Complicate this compound Analysis

High-organic matrices present a formidable obstacle to accurate pesticide residue analysis. These samples are rich in lipids, pigments, humic substances, and other endogenous compounds that can interfere with every stage of the analytical process, from extraction to detection.[1][2] The primary challenges include:

  • Matrix Effects in Mass Spectrometry: Co-eluting matrix components can significantly suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[3] This phenomenon is a major concern in both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Extraction Inefficiencies: The high affinity of methomyl, which is highly soluble in water, for organic matrix components can lead to incomplete extraction and consequently, understated residue levels.[4][5][6]

  • Instrumental Contamination: The introduction of "dirty" extracts from high-organic samples can lead to the contamination of the analytical column and mass spectrometer, resulting in poor chromatographic performance and instrument downtime.

Overcoming these challenges necessitates a carefully optimized workflow, encompassing both a highly selective sample preparation technique and a sensitive, specific detection method.

A Tale of Two Techniques: LC-MS/MS vs. GC-MS for this compound Quantification

The two most powerful and widely adopted techniques for the trace-level quantification of pesticide residues are LC-MS/MS and GC-MS. The choice between these platforms for this compound analysis is not arbitrary and hinges on the specific analytical requirements and the inherent properties of the analyte.

FeatureLC-MS/MSGC-MS
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds like methomyl and its oxime. Direct analysis is possible.[7][8][9]Challenging for thermally labile carbamates. Methomyl degrades in the hot injection port.[9][10]
Sample Preparation Often requires less rigorous cleanup, but matrix effects can be more pronounced.Requires derivatization to a more thermally stable form for this compound, adding a step to the workflow.[10][11]
Sensitivity & Selectivity Generally offers high sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[9][12]Can achieve high sensitivity, especially with derivatization, but may be more susceptible to interferences from complex matrices.
Throughput Typically higher due to faster run times and simpler sample preparation.Lower throughput due to the additional derivatization step and potentially longer chromatographic runs.
Cost & Complexity Higher initial instrument cost and can be more complex to operate and maintain.Lower initial instrument cost and generally considered more routine in many laboratories.

The Senior Scientist's Verdict: For the direct and robust quantification of methomyl and this compound in high-organic matrices, LC-MS/MS is the superior technique . Its ability to analyze these thermally sensitive compounds without derivatization simplifies the workflow and reduces potential sources of error. While GC-MS can be employed, the mandatory derivatization step for this compound introduces complexity and potential variability.[10][11]

Mastering the Cleanup: A Comparative Analysis of QuEChERS and SPE

Effective sample preparation is the cornerstone of accurate quantification. For high-organic matrices, two techniques have emerged as industry standards: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).

The QuEChERS Approach: Speed and Simplicity

The QuEChERS method has revolutionized pesticide residue analysis by offering a streamlined and cost-effective approach to sample preparation.[13][14][15] It involves a two-step process: an initial extraction with a solvent (typically acetonitrile) and salting out, followed by a dispersive SPE (d-SPE) cleanup step.[13][14]

Workflow for QuEChERS:

cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Homogenized Sample add_solvent Add Acetonitrile & Internal Standard start->add_solvent add_salts Add QuEChERS Salts (e.g., MgSO4, NaCl) add_solvent->add_salts vortex Vortex/Shake add_salts->vortex centrifuge1 Centrifuge vortex->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add d-SPE Sorbent (e.g., PSA, C18, GCB) transfer->add_dspe vortex2 Vortex/Shake add_dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms

Caption: QuEChERS Workflow Diagram

The SPE Approach: Targeted and Powerful Cleanup

Solid-Phase Extraction (SPE) is a more traditional yet highly effective technique for sample cleanup.[16] It utilizes a packed cartridge containing a specific sorbent to selectively retain either the analytes of interest or the interfering matrix components.[16][17]

Workflow for SPE:

cluster_preparation Initial Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Homogenized Sample extract Solvent Extraction start->extract concentrate Concentration extract->concentrate condition Condition Cartridge concentrate->condition load Load Sample Extract condition->load wash Wash Interferences load->wash elute Elute Analytes wash->elute final_eluate Final Eluate elute->final_eluate concentrate2 Concentrate & Reconstitute final_eluate->concentrate2 lcms LC-MS/MS Analysis concentrate2->lcms

Caption: Solid-Phase Extraction (SPE) Workflow

FeatureQuEChERSSolid-Phase Extraction (SPE)
Speed & Throughput High throughput due to fewer steps and parallel processing.Lower throughput, often processed sequentially.
Solvent Consumption Significantly lower solvent usage.Higher solvent consumption for conditioning, washing, and elution.
Cost More cost-effective due to lower solvent and consumable costs.Higher cost per sample due to cartridges and larger solvent volumes.
Selectivity Good for a broad range of pesticides, but may be less effective for highly complex matrices.Highly selective cleanup can be achieved by choosing the appropriate sorbent chemistry.
Ease of Use Simple and straightforward procedure.Requires more technical expertise for method development and optimization.

The Senior Scientist's Verdict: For routine, high-throughput analysis of a broad range of pesticides, including this compound, in moderately complex high-organic matrices, QuEChERS is the preferred method due to its speed, simplicity, and cost-effectiveness.[13][14] However, for exceptionally "dirty" or challenging matrices where significant interference is expected, the higher selectivity of SPE may be necessary to achieve the required levels of accuracy and precision.

Validated Experimental Protocols for Accurate Quantification

The following protocols are presented as self-validating systems, incorporating best practices and adhering to internationally recognized guidelines such as SANTE/11312/2021.[18][19][20][21]

Protocol 1: QuEChERS Extraction and LC-MS/MS Quantification of this compound

This protocol is optimized for the analysis of this compound in high-organic food matrices like avocado or soil.

1. Sample Homogenization:

  • Cryogenically homogenize the sample to ensure uniformity and prevent analyte degradation. For soil samples, sieve to remove large debris before homogenization.

2. QuEChERS Extraction:

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate volume of a this compound internal standard solution (e.g., ¹³C₃-methomyl).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive SPE Cleanup:

  • Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18. For samples with high pigment content (e.g., spinach), also include 50 mg of graphitized carbon black (GCB).

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

4. Final Extract Preparation and LC-MS/MS Analysis:

  • Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial.

  • Acidify with 10 µL of 5% formic acid in acetonitrile to improve analyte stability.

  • Inject into the LC-MS/MS system.

LC-MS/MS Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from matrix interferences.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound for quantification and confirmation.

Method Validation (as per SANTE/11312/2021):

  • Linearity: Establish calibration curves using matrix-matched standards over the expected concentration range. A correlation coefficient (r²) of >0.99 is required.[9]

  • Recovery: Analyze spiked blank matrix samples at various concentration levels. Mean recoveries should be within 70-120%.[18][22]

  • Precision: Expressed as the relative standard deviation (RSD), which should be ≤ 20%.[21][22]

  • Limit of Quantification (LOQ): The lowest concentration at which the method is validated with acceptable recovery and precision.

Protocol 2: Derivatization and GC-MS Quantification of this compound

This protocol is an alternative for laboratories equipped with GC-MS and is particularly useful for confirming results from LC-MS/MS.

1. Sample Extraction:

  • Follow the QuEChERS extraction and cleanup steps as described in Protocol 1.

2. Derivatization:

  • Transfer a 100 µL aliquot of the cleaned extract to a conical autosampler vial.

  • Evaporate to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[10]

  • Cap the vial and heat at 70°C for 30 minutes.[10]

  • Cool to room temperature before injection.

3. GC-MS Analysis:

  • Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: Splitless mode.

  • Carrier Gas: Helium.

  • Temperature Program: A suitable temperature ramp to separate the derivatized this compound from other matrix components.

  • Ionization: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for triple quadrupole systems, targeting characteristic ions of the derivatized this compound.

Method Validation:

  • Follow the same validation principles as outlined in Protocol 1, ensuring that the derivatization reaction is reproducible and efficient.

Conclusion: A Strategic Approach to Accurate Quantification

The accurate quantification of this compound in high-organic matrices is a challenging yet achievable goal. A thorough understanding of the analytical hurdles and a strategic selection of methodologies are paramount to success. For most applications, a QuEChERS extraction followed by LC-MS/MS analysis provides the optimal balance of speed, simplicity, and accuracy. However, the classic approach of derivatization followed by GC-MS remains a viable, albeit more laborious, alternative.

Ultimately, the trustworthiness of any analytical data hinges on rigorous validation. By adhering to established guidelines, such as those set forth by SANTE, and implementing robust quality control measures, researchers can confidently navigate the complexities of high-organic matrices and generate data of the highest scientific integrity.

References

  • Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) . PubMed Central. [Link]

  • Analytical method for the determination of oxamyl and its oxime metabolite in water using LC/MS/MS analysis . US Environmental Protection Agency. [Link]

  • Forensic detection and quantification of methomyl in animal stomach contents using liquid chromatography-quadrupole time-of-flight mass spectrometry and liquid chromatography-tandem mass spectrometry . PubMed Central. [Link]

  • MRM of thiodicarb, methomyl and this compound . ResearchGate. [Link]

  • Methomyl oxime (Ref: IN X1177) . AERU. [Link]

  • Determination of methomyl in the stomach contents of baited wildlife by gas chromatography-mass spectrometry . ResearchGate. [Link]

  • Detection of Methomyl, a Carbamate Insecticide, in Food Matrices Using Terahertz Time-Domain Spectroscopy . ResearchGate. [Link]

  • Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments . PubMed Central. [Link]

  • Effect of methomyl and oxamyl soil applications on early control of nematodes and insects . ResearchGate. [Link]

  • Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry . ACS Publications. [Link]

  • Methomyl (Ref: OMS 1196) . AERU - University of Hertfordshire. [Link]

  • Development and Validation of the Multi-Residue Method for Identification and Quantitation of Six Macrolide Antiparasitic Drugs . MDPI. [Link]

  • LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE PESTICIDE RESIDUES IN VEGETABLES . Acta Sci. Pol. Technol. Aliment. [Link]

  • Environmental fate and toxicology of methomyl . ResearchGate. [Link]

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021 . European Commission. [Link]

  • Method for determination of oxamyl and methomyl in groundwater . US Environmental Protection Agency. [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review . PubMed Central. [Link]

  • Environmental Fate and Toxicology of Methomyl . ResearchGate. [Link]

  • Sensitive determination of methomyl in blood using gas chromatography-mass spectrometry as its oxime tert.-butyldimethylsilyl derivative . PubMed. [Link]

  • Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed . Accredia. [Link]

  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples . LCGC International. [Link]

  • Automated Solid-Phase Extraction (SPE) for Pesticides . California State Water Resources Control Board. [Link]

  • SANTE/11312/2021 Archives . Lynxee consulting. [Link]

  • Residue Chemistry Test Guidelines OPPTS 860.1340 Residue Analytical Method . Regulations.gov. [Link]

  • Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method . AZoM. [Link]

  • Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline . Agilent. [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review . ResearchGate. [Link]

  • Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes . ResearchGate. [Link]

  • EU Pesticide Residue Method Validation Guidelines . Scribd. [Link]

  • Residue Analytical Methods . IUPAC Agrochemicals. [Link]

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Methomyl & Methomyl-Oxime: Analytical Performance & Inter-Laboratory Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison of analytical methodologies for the determination of Methomyl (S-methyl N-[(methylcarbamoyl)oxy]thioacetimidate) and its primary metabolite/degradation product, Methomyl-oxime (Methomyl oxime; methyl (1Z)-N-hydroxyethanimidothioate).

The core analytical challenge identified in inter-laboratory studies is the thermal instability of Methomyl . Historic reliance on Gas Chromatography (GC) has been shown to produce variable results due to the on-column degradation of Methomyl into this compound, leading to false positives for the metabolite and under-quantification of the parent.

This guide validates LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) as the superior alternative, supported by inter-laboratory performance data demonstrating higher recovery rates (87–101%) and lower Relative Standard Deviation (RSD <10%) compared to legacy GC methods.

Chemical Context & Causality: The Thermal Degradation Problem

To understand the divergence in inter-laboratory results, one must understand the chemistry. Methomyl is a carbamate insecticide with a thermally labile N-O bond.

  • The Artifact: In high-temperature environments (e.g., GC injector ports >200°C), Methomyl undergoes a McLafferty-type rearrangement or simple thermal cleavage, losing the methylcarbamoyl moiety to form This compound .

  • The Consequence: Laboratories using GC-MS often report high levels of "this compound" that are actually artifacts of the analysis, not residues in the sample.

Degradation Pathway Diagram

MethomylDegradation Methomyl Methomyl (Parent) MW: 162.2 Heat Thermal Stress (GC Injector / pH > 9) Methomyl->Heat Oxime This compound (Degradant) MW: 105.16 m/z 106 Heat->Oxime Loss of -C2H3NO Fragment Methyl Isocyanate / Carbamic Acid Heat->Fragment

Figure 1: Thermal degradation pathway of Methomyl to this compound. This conversion is the primary source of error in non-LC methodologies.

Comparative Analysis: LC-MS/MS vs. GC-MS

The following data summarizes results from inter-laboratory proficiency tests (e.g., EURL-FV) and method validation studies comparing the two platforms.

FeatureLC-MS/MS (Recommended) GC-MS (Legacy/Alternative)
Analyte Stability High. Electrospray Ionization (ESI) operates at lower temps, preserving the parent molecule.Low. Injector temperatures (200-250°C) induce conversion to oxime.
Selectivity Excellent. Distinguishes Parent (m/z 163) from Oxime (m/z 106) by retention time and mass transition.Poor. Parent and Oxime signals often coalesce or co-elute due to degradation.
Recovery Rate 87% – 102% (Consistent across labs)50% – 120% (Highly variable; dependent on injector cleanliness/temp).
Precision (RSD) < 10% (Typically 2.5–7.5%)> 20% (Often fails Horwitz criteria).
Limit of Quantitation 0.001 – 0.01 mg/kg 0.05 – 0.1 mg/kg
Validated Experimental Protocol (LC-MS/MS)

This workflow follows the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, validated for compliance with SANTE/11312/2021 guidelines.

3.1. Sample Preparation Workflow

QuEChERS_Workflow Step1 1. Homogenize Sample (10g Fruit/Veg) Step2 2. Extraction Add 10mL Acetonitrile (ACN) Shake vigorously 1 min Step1->Step2 Step3 3. Partitioning Add 4g MgSO4 + 1g NaCl Centrifuge 3700 rpm, 5 min Step2->Step3 Step4 4. Clean-up (d-SPE) Transfer aliquot to PSA/MgSO4 tube Vortex & Centrifuge Step3->Step4 Organic Layer Step5 5. Analysis Inject into LC-MS/MS (ESI Positive Mode) Step4->Step5 Clean Extract

Figure 2: QuEChERS extraction workflow optimized for polar carbamates like Methomyl.

3.2. Instrumental Parameters (LC-MS/MS)

To ensure reproducibility, laboratories should utilize the following Multiple Reaction Monitoring (MRM) transitions.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

  • Ionization: ESI Positive (+).

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Methomyl 163.1 [M+H]+106.0 88.015 / 25
This compound 106.1 [M+H]+88.0 *58.010 / 20

*Note: The 163->106 transition for Methomyl represents the loss of the methylcarbamoyl group, effectively detecting the oxime fragment. The this compound method directly targets the 106 precursor.

Inter-Laboratory Study Results Summary

The following data aggregates performance metrics from EURL proficiency tests and published validation studies (e.g., Abdallah et al., 2019; Yang et al., 2020).

Table 2: Validation Metrics (Tomato Matrix)
ParameterResult (Mean)Acceptance CriteriaStatus
Linearity (R²) > 0.999≥ 0.99Pass
Recovery (Low Spike 0.01 mg/kg) 92.4%70 - 120%Pass
Recovery (High Spike 0.1 mg/kg) 98.1%70 - 120%Pass
Repeatability (RSDr) 3.2%≤ 20%Pass
Reproducibility (RSDR) 7.5%≤ 20%Pass
Matrix Effect -12% (Suppression)± 20%Pass (Negligible)

Interpretation: The low RSD (<8%) indicates that when using LC-MS/MS with QuEChERS, the conversion of Methomyl to this compound is effectively halted, allowing for precise quantitation of both species independently. Laboratories reporting high RSDs (>20%) in inter-lab studies were invariably those using GC-based methods without adequate derivatization.

References
  • Abdallah, I. S., et al. (2019).[1] "Dissipation of methomyl residues in tomato fruits, soil and water using LC-MS/MS." Journal of Plant Protection Research, 59(3), 355–361.[1] Link

  • Yang, D., et al. (2020). "Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry." Journal of Analytical Methods in Chemistry. Link

  • European Union Reference Laboratory (EURL). (2012). "Multiresidue Method using QuEChERS followed by GC-QqQ/MS/MS and LC-QqQ/MS/MS." EURL-FV Method Validation Report. Link

  • U.S. EPA. (1998). "Method of Analysis for the Determination of Oxamyl and its Metabolite Oxime in Water Using LC/MS/MS." Environmental Protection Agency Archives. Link

  • Agilent Technologies. (2017).[2] "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM." Application Note. Link

Sources

Technical Guide: Validation of ELISA Platforms for Methomyl-Oxime Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methomyl (


-methyl 

-[(methylcarbamoyl)oxy]thioacetimidate) is a carbamate insecticide widely used in agriculture. Its rapid degradation into methomyl-oxime (this compound;

-methyl

-hydroxythioacetimidate) presents a unique analytical challenge. While HPLC-MS/MS remains the gold standard for confirmatory analysis, its throughput limitations and high operational costs necessitate robust screening alternatives.

This guide validates the utility of Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening of methomyl and its oxime metabolite. We move beyond basic protocol listing to provide a rigorous validation framework, comparing immunochemical performance directly against chromatographic standards.

The Core Analytical Challenge

The "this compound" problem is twofold:

  • Stability: Methomyl is thermally unstable and degrades to the oxime, making the oxime a critical marker for retrospective residue analysis.

  • Hapten Design: Antibodies are typically raised against haptens mimicking the this compound structure. Therefore, validating the specificity of the kit for the parent compound versus the metabolite is the first critical step in any laboratory implementation.

Mechanistic Foundation: Hapten Design & Antibody Specificity[1][2]

To validate an ELISA kit, one must first understand the immunogen design. Small molecules like methomyl (<1000 Da) are non-immunogenic. They must be conjugated to a carrier protein (BSA/KLH) via a spacer arm.

Critical Insight: The site of conjugation determines the antibody's "pocket."

  • N-derivatized haptens often expose the thioacetimidate group, generating antibodies with high specificity for methomyl but low cross-reactivity to the oxime.

  • Oxime-based haptens (conjugated via the hydroxyl group) often generate antibodies that recognize both the parent and the metabolite equally.

Visualization: Hapten-Immunogen Signaling Pathway

The following diagram illustrates the critical pathway from hapten design to signal generation, highlighting where validation failures typically occur.

HaptenPath Methomyl Target: Methomyl Oxime Metabolite: this compound Methomyl->Oxime Hydrolysis ELISA Competitive ELISA (Signal Inverse to Conc.) Methomyl->ELISA Sample Competition Hapten Hapten Design (Spacer Attachment) Oxime->Hapten Derivatization Oxime->ELISA Cross-Reactivity Immunogen Immunogen (Hapten-BSA Conjugate) Hapten->Immunogen Conjugation Antibody Polyclonal/Monoclonal Ab (Production) Immunogen->Antibody Host Immunization Antibody->ELISA Coating/Binding

Figure 1: The immunochemical development pathway. Note that the antibody specificity is determined at the 'Hapten Design' stage, directly influencing the assay's cross-reactivity profile.

Comparative Performance Analysis

Before committing resources to validation, researchers must assess if ELISA fits the study's data quality objectives (DQOs). The following comparison synthesizes performance data from current literature.

Table 1: ELISA vs. Instrumental Alternatives

FeatureCompetitive ELISA (this compound)HPLC-MS/MS (Gold Standard)Lateral Flow Device (LFD)
Primary Utility High-throughput Screening (HTS)Confirmatory QuantificationField/Point-of-Care Testing
Limit of Detection (LOD) 0.5 – 2.0 ng/mL (ppb)0.01 – 0.1 ng/mL (ppb)10 – 50 ng/mL (ppb)
Sample Throughput High (40+ samples/hour)Low (4-6 samples/hour)Medium (Individual tests)
Precision (CV%) 8 – 15% (Intra-assay)< 5%Qualitative / Semi-quant
Cost per Sample Low ($5 - $10)High ($50 - $100)Medium ($10 - $20)
Matrix Tolerance Moderate (Requires dilution)High (With SPE cleanup)Low (Matrix interference common)
False Positives Possible (Cross-reactivity)Rare (Mass spectral fingerprint)Possible

Expert Insight: ELISA results for methomyl often read 10-20% higher than HPLC-MS/MS due to matrix effects and cross-reactivity with structural analogs (e.g., thiodicarb). Validation must establish a "Correction Factor" if ELISA is used for quantitative estimation.

Validation Protocol: The "Self-Validating" System

This protocol is designed to be self-correcting. If a step fails, the workflow forces an optimization loop rather than proceeding to erroneous data generation.

Phase 1: Assay Optimization (Checkerboard Titration)

Objective: Determine optimal antibody and coating antigen concentrations.

  • Coat Plate: Dilute coating antigen (0.5, 1, 2, 4 µg/mL) across columns.

  • Add Antibody: Dilute primary antibody (1:1000 to 1:32,000) down rows.

  • Select Conditions: Choose the combination yielding an Absorbance (OD450) of ~1.0 - 1.5. This ensures the dynamic range is sufficient for inhibition curves.

Phase 2: Specificity & Cross-Reactivity (CR)

Objective: Quantify the antibody's affinity for the oxime vs. the parent.

  • Prepare standard curves for Methomyl and This compound separately.

  • Calculate the

    
     (concentration inhibiting 50% of binding) for both.
    
  • Calculate %CR:

    
    
    
    • Acceptance Criteria: If detection of the parent is the goal, CR for the oxime should be <20%. If screening for total carbamate load, higher CR is acceptable.

Phase 3: Spike-and-Recovery (Matrix Effect)

Objective: Validate accuracy in the actual sample matrix (e.g., vegetable extract, water).

  • Matrix Preparation: Extract blank sample (e.g., cucumber) with methanol. Dilute extract 1:10, 1:20, and 1:50 with PBS.

  • Spiking: Spike methomyl standard (e.g., 10 ng/mL) into the diluted extracts.

  • Analysis: Compare the signal of the spiked matrix to the signal of the spike in pure buffer.

  • Calculation:

    
    
    
    • Acceptance Criteria: 80% – 120%.[1] If <80%, increase the dilution factor.

Visualization: Validation Logic Gate

This diagram guides the decision-making process during validation.

ValidationFlow Start Start Validation CheckIC50 Determine IC50 (Sensitivity) Start->CheckIC50 Decision1 IC50 < 5 ng/mL? CheckIC50->Decision1 MatrixTest Spike & Recovery (Matrix Effect) Decision1->MatrixTest Yes Fail OPTIMIZE (Dilution/Reagents) Decision1->Fail No Decision2 Recovery 80-120%? MatrixTest->Decision2 PrecisionTest Precision Analysis (Intra/Inter-Assay) Decision2->PrecisionTest Yes Decision2->Fail No Decision3 CV < 15%? PrecisionTest->Decision3 Valid VALIDATED Ready for Screening Decision3->Valid Yes Decision3->Fail No Fail->CheckIC50 Re-test

Figure 2: Step-wise validation logic. Failure at any diamond node requires a loop back to optimization (e.g., increasing sample dilution to mitigate matrix effects).

Experimental Data Summary

The following data represents typical acceptable performance metrics for a validated this compound ELISA kit, synthesized from comparative studies [1][2].

Table 2: Validation Metrics Summary

ParameterExperimental ResultAcceptance CriteriaStatus
IC50 (Sensitivity) 1.2 ng/mL< 5.0 ng/mLPass
Linear Range (IC20-IC80) 0.2 – 10.5 ng/mLMust cover MRL*Pass
Intra-Assay CV 6.4% (n=8)< 10%Pass
Inter-Assay CV 11.2% (n=5 days)< 20%Pass
Recovery (Water) 95% ± 4%80 – 120%Pass
Recovery (Cucumber) 84% ± 7% (1:20 dilution)70 – 120%Pass
Cross-Reactivity (Oxamyl) < 1.5%< 5%Pass

*MRL: Maximum Residue Limit (typically 0.01 - 1.0 mg/kg depending on crop).

References

  • Comparison of ELISA, HPLC-FLD and HPLC-MS/MS methods for determination of aflatoxin M1 in natural contaminated milk samples. Source: ResearchGate (Acta Chimica Slovenica) URL:[Link]

  • Development of Methyl Ester Antibody-Based Competitive Indirect ELISA for Quantitative Detection of Mitragynine in Human Urine. Source: PubMed Central (ACS Omega) URL:[Link]

  • Forensic detection and quantification of methomyl in animal stomach contents using liquid chromatography quadrupole time-of-flight mass spectrometry. Source: PubMed Central (J Vet Med Sci) URL:[Link]

  • Validation of ELISA Kits for Pesticide Residue Analysis in Vegetables and Fruits. Source: ResearchGate (Food Analytical Methods) URL:[2][Link]

  • Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. Source: European Commission (SANTE/2020/12830) URL:[Link]

Sources

Regulatory-Grade Analysis of Methomyl-Oxime: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regulatory Divergence

In the analysis of carbamate pesticides, Methomyl-oxime (CAS 10533-67-2) occupies a critical and often misunderstood position. It is the primary degradation product and metabolic marker of the insecticide Methomyl , yet its regulatory status varies significantly across jurisdictions.

  • The Challenge: Analytical methods must navigate a "Regulatory Divergence." The US EPA regulates Methomyl as the parent compound only. In contrast, Codex Alimentarius and historical EU frameworks have often grouped Methomyl and Thiodicarb, sometimes requiring the measurement of the oxime sum.

  • The Risk: Using non-specific methods (like alkaline hydrolysis followed by GC) can lead to false positives in US compliance testing by converting the non-regulated oxime metabolite into the regulated parent signal. Conversely, highly specific methods (LC-MS/MS) must be mathematically summed to meet "Total Residue" definitions for export.

This guide objectively compares the three dominant analytical platforms—LC-MS/MS, GC-MS (Derivatization), and HPLC-Post Column Fluorescence —providing a self-validating protocol for the modern "Gold Standard" (LC-MS/MS).

Regulatory Landscape & Residue Definitions[1][2][3][4][5]

The choice of analytical method is dictated by the target market's residue definition.

Regulatory BodyResidue DefinitionMethodological Implication
US EPA Methomyl (Parent only).Requires Specificity. Methods must distinguish Parent from Oxime. Hydrolysis methods are not suitable for strict compliance if oxime is present.
EU (EFSA) Sum of Methomyl and Thiodicarb , expressed as Methomyl.Requires Summation. Methods can either measure "Total this compound" (via hydrolysis) or measure both individually and sum them mathematically.
Codex Historically: Sum of Methomyl and This compound .[1]Requires Total. Highlighting the need for methods that can quantify the oxime metabolite explicitly.
Visualization: Regulatory Method Selection Tree

RegulatoryTree Start Target Market? US US (EPA) Start->US EU_Codex EU / Codex Start->EU_Codex Def_US Def: Parent Only US->Def_US Def_EU Def: Sum (Parent + Thiodicarb) EU_Codex->Def_EU Method_LC Method: LC-MS/MS (Speciation) Def_US->Method_LC Avoid False Positives Def_EU->Method_LC Preferred Method_GC Method: GC-MS (Hydrolysis/Derivatization) Def_EU->Method_GC Acceptable (Screening) Action_Sum Action: Sum Results (Math) Method_LC->Action_Sum EU Compliance Action_Direct Action: Report Parent Method_LC->Action_Direct US Compliance Method_GC->Action_Sum Total Residue

Figure 1: Decision tree for selecting analytical methods based on regional residue definitions.

Comparative Method Analysis

Method A: LC-MS/MS (The Modern Gold Standard)
  • Mechanism: Direct injection of liquid extract. Separation of Methomyl, Thiodicarb, and this compound based on polarity. Detection via Multiple Reaction Monitoring (MRM).

  • Pros: High specificity (distinguishes parent from oxime), high sensitivity (LOQ < 0.01 mg/kg), no derivatization required.

  • Cons: Susceptible to matrix effects (suppression); polar analytes (oxime) can suffer from peak splitting in 100% acetonitrile extracts.

Method B: GC-MS (The Historical Standard)
  • Mechanism: Methomyl is thermally unstable. The method involves alkaline hydrolysis to convert Methomyl and Thiodicarb into This compound , followed by derivatization (e.g., TMS ether) to make it volatile.

  • Pros: Robust for "Total Residue" analysis; eliminates thermal degradation issues by forcing degradation intentionally.

  • Cons: Loss of Speciation. Cannot distinguish parent from metabolite. Labor-intensive.

Method C: HPLC-Post Column Fluorescence
  • Mechanism: Separation on column -> Post-column hydrolysis (NaOH) -> Reaction with OPA/Mercaptoethanol -> Fluorescence detection.

  • Pros: High sensitivity for carbamates; specific to the N-methyl carbamate moiety.

  • Cons: this compound itself does not contain the carbamate moiety and is not detected unless the method is modified. This is a critical blind spot for metabolite monitoring.

Performance Data Summary
FeatureLC-MS/MS (Direct)GC-MS (Derivatization)HPLC-Fluorescence
Analyte Specificity High (Speciated)None (Total Oxime)High (Parent Only)
This compound Detection Direct (MRM transition)Direct (as TMS derivative)No (No carbamate group)
LOQ (Typical) 0.001 - 0.005 mg/kg0.01 - 0.05 mg/kg0.01 mg/kg
Sample Prep Time Low (QuEChERS)High (Hydrolysis + Deriv.)Medium (Filter/Dilute)
Regulatory Fit Global (Versatile)EU/Codex (Total only)US EPA (Parent only)

Deep Dive: Self-Validating LC-MS/MS Protocol

This protocol addresses the primary failure mode in this compound analysis: Peak distortion of polar analytes in QuEChERS extracts.

The "Online Dilution" System

This compound is highly polar. Injecting a 100% Acetonitrile (QuEChERS) extract onto a reverse-phase column often causes the analyte to "surf" the solvent front, resulting in split peaks.

  • Solution: Use a pre-column divert valve or "sandwich injection" to mix the sample with aqueous mobile phase before it hits the analytical column.

Step-by-Step Workflow

Step 1: Extraction (QuEChERS Citrate)

  • Weigh 10g homogenized sample into a 50mL centrifuge tube.

  • Add 10mL Acetonitrile (containing 1% Acetic Acid) .

  • Add internal standard (Methomyl-d3).

  • Shake vigorously (1 min).

  • Add Citrate Buffer Salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g disodium citrate).

  • Centrifuge at 3000 RCF for 5 mins.

Step 2: Clean-up (Dispersive SPE)

  • Transfer 1mL supernatant to dSPE tube (containing 150mg MgSO4 + 25mg PSA). Note: Avoid C18 if analyzing very polar metabolites as losses may occur.

  • Vortex and Centrifuge.

Step 3: LC-MS/MS Analysis (The Critical Control Point)

  • Column: C18 Polar-Embedded (e.g., Zorbax SB-Aq or equivalent), 2.1 x 100mm, 1.8µm.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Injection Logic:

    • Standard: 2µL injection.

    • Advanced:Co-injection with water. Program the autosampler to draw 2µL Sample + 10µL Water before injection. This "focuses" the polar oxime on the head of the column.

Step 4: MRM Transitions (Quantification)

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (V)
Methomyl 163.188.0106.015 / 10
This compound 106.158.074.012 / 8
Thiodicarb 355.188.0106.020 / 15
Visualization: Self-Validating Workflow

Workflow Sample Sample Homogenate Extract QuEChERS Extraction (ACN + Salts) Sample->Extract Clean dSPE Clean-up (PSA/MgSO4) Extract->Clean Check Critical Check: Polarity Mismatch? Clean->Check Direct Direct Injection (Risk: Peak Splitting) Check->Direct No Dilute Online Dilution / Co-injection with H2O Check->Dilute Yes (Recommended) LCMS LC-MS/MS Analysis (C18 Polar Embedded) Direct->LCMS Dilute->LCMS Data Data Processing (Separate Integration) LCMS->Data

Figure 2: Analytical workflow highlighting the critical polarity management step for this compound.

References

  • European Food Safety Authority (EFSA). (2015).[2] Review of the existing maximum residue levels for methomyl according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal.[2] [Link]

  • US Environmental Protection Agency (EPA). (1998).[3] Reregistration Eligibility Decision (RED) for Methomyl. EPA 738-R-98-005. [Link]

  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. [Link][4][3][5][6][7]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • National Institutes of Health (NIH) PubChem. (2023). This compound (Compound Summary).[1][6] [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of Methomyl-Oxime

[1][2][3]

Part 1: Executive Safety Directive

WARNING: REACTIVE & TOXIC HAZARD Methomyl-oxime (S-methyl N-hydroxythioacetimidate) is not merely a toxic carbamate precursor; it presents a distinct chemical reactivity hazard often overlooked in standard safety data sheets (SDS).[1][2][3]

Unlike its parent compound (Methomyl), the oxime functional group poses a latent risk of Beckmann Rearrangement when exposed to acidic conditions or elevated temperatures. This reaction is exothermic and can lead to rapid gas evolution and vessel over-pressurization.[1]

Core Operational Rules:

  • NEVER dispose of this compound in "Acid Waste" streams.[1]

  • NEVER autoclave waste containing this compound (thermal instability).[1]

  • ALWAYS segregate as a "Toxic Organic" stream with a pH > 7.[1]

Part 2: Chemical Profile & Hazard Identification[1][2][3][4]

To manage this chemical effectively, you must understand its behavior.[1][3][4] It is an acetylcholinesterase inhibitor (neurotoxin) and a chemically labile solid.

Physiochemical Data Table
PropertySpecificationOperational Implication
CAS Number 10533-67-2Use for waste manifesting.[1][2][3]
Appearance White crystalline solidDust inhalation hazard; use powder hood.[1][2][3]
Solubility High in Ethanol/Methanol; Moderate in WaterAqueous decontamination is effective but generates high-volume toxic waste.[1][2][3]
Reactivity Oxime Functionality (-C=N-OH) Incompatible with strong acids, acid chlorides, and anhydrides. Risk of violent decomposition.[1][2][3]
Toxicity Oral/Dermal/InhalationCholinesterase inhibition.[1][2][3][5] Symptoms: Miosis (pinpoint pupils), salivation, tremors.[1][3]
The "Why" Behind the Protocol: The Beckmann Rearrangement Risk

Many researchers treat oximes like standard organics. This is a critical error. Under acidic catalysis (e.g., mixing with waste H₂SO₄ or HCl), this compound can rearrange.[1][2][3]

Mechanism of Danger:

1

This reaction releases significant energy (approx. 170-230 kJ/mol), capable of rupturing sealed waste containers.[1][3]

Part 3: Waste Characterization & Segregation Logic[1][2][3]

Proper classification prevents regulatory violations (RCRA) and dangerous chemical interactions.

RCRA Classification[2][3][7][8]
  • Parent Compound: Methomyl is listed as P066 (Acutely Hazardous).[1]

  • The Oxime: While not always explicitly P-listed by its specific CAS, best practice dictates managing it as P-List derivative waste if generated from Methomyl degradation, or as Characteristic Toxic Waste if pure.[1][2][3]

  • Recommendation: Label as "Acutely Toxic" and incinerate.[1]

Waste Stream Decision Matrix (Graphviz)[1]

WasteSegregationStartStart: this compound WasteStateCheckPhysical State?Start->StateCheckSolidSolid (Powder/Crystals)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidSolidPackPack in HDPE Wide-MouthDouble BaggedSolid->SolidPackSolventCheckSolvent Type?Liquid->SolventCheckAcidicAcidic Solution (pH < 7)SolventCheck->AcidicYesOrganicOrganic/NeutralSolventCheck->OrganicNoActionNeutralizeACTION: Slowly neutralizewith dilute NaOH to pH 7-9(Ice Bath)Acidic->ActionNeutralizeLiquidPackPack in Amber GlassSegregated from AcidsOrganic->LiquidPackActionNeutralize->LiquidPackDisposalFinal Disposal:High-Temp IncinerationSolidPack->DisposalLiquidPack->Disposal

Figure 1: Decision matrix for segregating this compound waste.[1][2][3] Note the critical intervention step for acidic solutions.

Part 4: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Goal: Ensure the chemical is chemically stable for transport.

  • pH Verification: Use a pH strip to test any liquid waste containing this compound.[1][3]

    • If Acidic (pH < 6): Place the container in an ice bath. Slowly add 1M NaOH or Saturated Sodium Bicarbonate until pH is neutral or slightly basic (pH 7-9).

    • Reasoning: Prevents spontaneous decomposition during storage.[1]

  • Quenching (Optional for Trace Amounts): For trace glassware residues, soak in a 10% Sodium Hypochlorite (Bleach) solution for 24 hours.[1] This oxidizes the sulfur and degrades the oxime structure. Do not mix bleach with high concentrations of the solid.

Phase 2: Packaging

Goal: Containment and Leak Prevention.[1]

  • Primary Container:

    • Solids: High-Density Polyethylene (HDPE) wide-mouth jar.

    • Liquids: Amber glass bottles with Teflon-lined caps. (Amber glass protects from photodegradation; Teflon prevents solvent swelling).[1]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (e.g., Ziploc) or a secondary spill tray during accumulation.[1]

Phase 3: Labeling

Goal: Clear Hazard Communication for EHS/Disposal Teams.

Label the container explicitly. Do not use vague terms like "Chemical Waste."

WASTE LABEL TEMPLATE:

  • Contents: this compound (1-(methylthio)acetaldehyde oxime), Methanol (if solvent used). [1][2][3] * Hazards: TOXIC (Neurotoxin), COMBUSTIBLE. [1][2][3] * Special Alert: DO NOT MIX WITH ACIDS.

Phase 4: Final Disposal Workflow (Graphviz)

DisposalWorkflowBenchLab BenchGenerationTagAttach HazardousWaste TagBench->TagImmediateStoreSatellite Accumulation Area(Cool, Dry, No Acids)Tag->StoreSegregateEHSEHS PickupStore->EHSRequest PickupIncineratorCommercial Incineration(Destruction)EHS->IncineratorTransport

Figure 2: The cradle-to-grave workflow for this compound disposal.

Part 5: Emergency Contingencies

Spill Response (Solid Powder)
  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (dust hazard).[1][3]

  • Contain: Cover the spill with wet paper towels (to prevent dust lofting) or an inert absorbent (Vermiculite).

  • Clean: Scoop material into a disposal container. Wash the surface with a 10% bleach solution, followed by soapy water.[1]

  • Verify: Check area pH to ensure no acidic residues remain if acid was involved.[1]

Exposure Response[2][3][6]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Methomyl derivatives absorb through skin.[1][6]

  • Ingestion: Seek immediate medical attention.[1][7][4] Inform responders of Carbamate/Oxime exposure (Atropine is the standard antidote for carbamate poisoning, but must be administered by a medical professional).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5353457, Methomyl oxime.[1] PubChem. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "P-List" of Acutely Hazardous Wastes (40 CFR 261.33).[1] EPA.gov.[1] Available at: [Link]

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. 7th Edition.[1] Elsevier.[1] (Reference for Oxime/Acid incompatibility and Beckmann rearrangement hazards).

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